molecular formula C20H22O6 B094434 Triethylene glycol dibenzoate CAS No. 120-56-9

Triethylene glycol dibenzoate

Katalognummer: B094434
CAS-Nummer: 120-56-9
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: AHSGHEXYEABOKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Triethylene glycol dibenzoate (CAS 120-56-9) is a high-performance dibenzoate ester plasticizer valued in research for its strong solvating power and effectiveness in polymer applications. Its primary research value lies in developing flexible polyvinyl chloride (PVC) formulations, where it acts as a non-phthalate plasticizer. It demonstrates quick fusion, superior stain resistance, good UV light stability, and excellent resistance to aliphatic solvents and oils . The compound's mechanism of action involves positioning itself between polymer chains, reducing intermolecular forces, and thereby increasing the material's flexibility, workability, and durability . This makes it a subject of interest in material science for optimizing the mechanical properties of plastics. Beyond its role as a primary plasticizer for PVC, this compound is also investigated for use in adhesives, sealants, coatings, and inks, where it provides consistency and improves viscosity response and stability, particularly in emulsions like VAE (vinyl acetate-ethylene) and PVAC (polyvinyl acetate) . It is commonly studied as part of specialized benzoate plasticizer blends for specific applications such as injection-molded flexible toys, where it contributes to low volatile organic compound (VOC) levels and favorable processing characteristics . From a synthetic chemistry perspective, its production, often via esterification of benzoic acid with triethylene glycol, is an area of ongoing process optimization . Researchers can analyze this compound using reverse-phase (RP) HPLC methods, facilitating its isolation and purity assessment in pharmacokinetic or preparative separation studies . This product is intended for research purposes only and is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[2-(2-benzoyloxyethoxy)ethoxy]ethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H22O6/c21-19(17-7-3-1-4-8-17)25-15-13-23-11-12-24-14-16-26-20(22)18-9-5-2-6-10-18/h1-10H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSGHEXYEABOKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCOCCOCCOC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7029611
Record name Ethylenebis(oxyethylene) dibenzoate
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Molecular Weight

358.4 g/mol
Source PubChem
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Physical Description

Liquid
Record name Ethanol, 2,2'-[1,2-ethanediylbis(oxy)]bis-, 1,1'-dibenzoate
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CAS No.

120-56-9
Record name Ethanol, 2,2′-[1,2-ethanediylbis(oxy)]bis-, 1,1′-dibenzoate
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Record name Triethylene glycol dibenzoate
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Record name Ethanol, 2,2'-[1,2-ethanediylbis(oxy)]bis-, 1,1'-dibenzoate
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Record name Ethylenebis(oxyethylene) dibenzoate
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Record name Ethylenebis(oxyethylene) dibenzoate
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Record name TRIETHYLENE GLYCOL DIBENZOATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Triethylene Glycol Dibenzoate via Direct Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triethylene glycol dibenzoate (TEGDB) through direct esterification. This method, involving the reaction of triethylene glycol with benzoic acid, is a primary route for the production of this non-phthalate plasticizer, which finds applications in various polymer formulations. This document details the underlying chemical principles, experimental protocols, and key process parameters, offering a valuable resource for laboratory-scale synthesis and process optimization.

Core Synthesis Principles

Direct esterification, also known as Fischer-Speier esterification, is a reversible condensation reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. In the synthesis of this compound, two moles of benzoic acid react with one mole of triethylene glycol to form the desired diester and two moles of water as a byproduct.[1]

The equilibrium nature of the reaction necessitates the removal of water to drive the reaction towards the formation of the product.[1] This is typically achieved by conducting the reaction at elevated temperatures to distill off the water as it is formed. The efficiency and yield of the synthesis are significantly influenced by factors such as the molar ratio of reactants, type and concentration of the catalyst, reaction temperature, and reaction time.[2]

Experimental Protocols

This section outlines a detailed methodology for the synthesis of this compound based on established laboratory procedures.

Materials and Equipment
  • Reactants:

    • Benzoic Acid (C₇H₆O₂)

    • Triethylene Glycol (C₆H₁₄O₄)

  • Catalyst:

    • p-Toluenesulfonic acid (p-TSA)

  • Neutralizing Agent:

  • Drying Agent:

  • Equipment:

    • Three-neck round-bottom flask

    • Heating mantle with a magnetic stirrer

    • Thermometer

    • Dean-Stark apparatus or a similar setup for water removal

    • Condenser

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator (optional)

    • Filtration apparatus

Synthesis Procedure
  • Charging the Reactor: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus fitted with a condenser, add 256.2 g of benzoic acid and 150 g of triethylene glycol.[1] This corresponds to a molar ratio of approximately 2.1:1 of benzoic acid to triethylene glycol.[3]

  • Catalyst Addition: Add 1 g of p-toluenesulfonic acid to the flask.[1]

  • Esterification Reaction:

    • Begin stirring the mixture and heat the flask using a heating mantle.

    • Raise the temperature of the reaction mixture to 180 °C. At this point, water will begin to distill with some benzoic acid.[1]

    • Continue to increase the temperature to 210 °C to ensure a steady rate of reaction and water removal.[1][3] The reaction is typically conducted in the temperature range of 170-210°C.[2][3]

    • Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when water evolution ceases.

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to approximately 70-100 °C.[1][3]

Purification Protocol
  • Neutralization:

    • Transfer the cooled reaction mixture to a separatory funnel.

    • Add a 5% aqueous solution of sodium hydroxide (NaOH) and shake the funnel vigorously to neutralize the p-toluenesulfonic acid catalyst and any unreacted benzoic acid.[1] The pH of the aqueous layer should be adjusted to approximately 8.[1]

  • Washing:

    • Allow the layers to separate and drain the lower aqueous layer.

    • Wash the organic layer with water multiple times until the pH of the aqueous washing is neutral (approximately 7.3).[1]

  • Isolation and Drying:

    • Separate the crude this compound (the upper organic layer).

    • Dry the product over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Final Product: The resulting product is a clear, oily liquid. For higher purity, vacuum distillation can be performed. The final product can be characterized by techniques such as NMR and IR spectroscopy to confirm its structure and purity.

Data Presentation: Reaction Parameters and Outcomes

The following tables summarize quantitative data from various sources to provide a comparative overview of the synthesis of this compound and related compounds.

ParameterValueSource
Reactants
Benzoic Acid256.2 g[1]
Triethylene Glycol150 g[1]
Catalyst
p-Toluenesulfonic Acid1 g[1]
Reaction Conditions
Temperature180 °C to 210 °C[1]
Yield and Purity
Product Yield97%[1]
Dibasic Ester Rate95.5%[1]

Table 1: Synthesis of this compound with p-Toluenesulfonic Acid Catalyst

ParameterBenzoic Acid : Triethylene GlycolTemperatureCatalystCatalyst LoadingYieldSource
Molar Ratio 2.1 : 1170-210 °Cp-Toluenesulfonic Acid0.6% by weight97%[3]
Catalyst Comparison (for Diethylene Glycol Dibenzoate) 2 : 1.05160-220 °CTetrabutyl Titanate0.6% by weight98.13%[4]
Catalyst Comparison (for Diethylene Glycol Dibenzoate) 2.2 : 1165 °CImmobilized Acidic Ionic Liquid8% by weight86.2%

Table 2: Comparative Overview of Reaction Conditions

Mandatory Visualizations

Chemical Reaction Pathway

Direct_Esterification cluster_reactants Reactants cluster_products Products Benzoic_Acid 2 x Benzoic Acid (C₇H₆O₂) Reaction Benzoic_Acid->Reaction Triethylene_Glycol Triethylene Glycol (C₆H₁₄O₄) Triethylene_Glycol->Reaction TEGDB This compound (C₂₀H₂₂O₆) Water 2 x Water (H₂O) Reaction->TEGDB Reaction->Water Catalyst H⁺ (Acid Catalyst) e.g., p-TSA Catalyst->Reaction Heat Heat (170-210 °C) Heat->Reaction

Caption: Direct esterification of benzoic acid and triethylene glycol.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Charge_Reactants 1. Charge Reactants & Catalyst (Benzoic Acid, Triethylene Glycol, p-TSA) Esterification 2. Heat and Stir (180-210 °C) Remove water via Dean-Stark Charge_Reactants->Esterification Cooling 3. Cool Reaction Mixture (to 70-100 °C) Esterification->Cooling Neutralization 4. Neutralize with 5% NaOH (to pH ~8) Cooling->Neutralization Washing 5. Wash with Water (until neutral pH) Neutralization->Washing Drying 6. Dry with Anhydrous Na₂SO₄ Washing->Drying Filtration 7. Filter Drying->Filtration Final_Product Pure this compound Filtration->Final_Product

Caption: Experimental workflow for TEGDB synthesis and purification.

Process Optimization and Alternative Catalysts

While p-toluenesulfonic acid is a commonly used and effective catalyst, its acidic nature can lead to corrosion of steel equipment in industrial settings.[3] This has prompted research into alternative catalysts. For the synthesis of analogous esters like diethylene glycol dibenzoate, several alternatives have been explored:

  • Titanium-based Catalysts: Compounds such as tetrabutyl titanate and titanium tetraisopropoxide have been shown to be effective catalysts for esterification reactions.[2][4] They often require similar reaction temperatures to acid catalysts but can offer advantages in terms of reduced corrosivity.

  • Solid Acid Catalysts: The use of solid acid catalysts, such as immobilized heteropolyacids, offers the benefit of easier separation from the reaction mixture, simplifying the purification process and allowing for catalyst recycling.[2]

  • Ionic Liquids: Acidic ionic liquids have been investigated as catalysts for the synthesis of diethylene glycol dibenzoate, demonstrating good catalytic activity.

Further optimization of the reaction conditions can also lead to improved yields and process efficiency. Key parameters to consider for optimization include:

  • Molar Ratio of Reactants: While a stoichiometric excess of benzoic acid can drive the reaction forward, a large excess can complicate the purification process.[3]

  • Catalyst Loading: The concentration of the catalyst should be optimized to achieve a reasonable reaction rate without leading to unwanted side reactions or difficult removal.

  • Temperature and Pressure: The reaction temperature affects the rate of reaction and the efficiency of water removal. Operating under reduced pressure can also facilitate the removal of water and shift the equilibrium towards the products.

References

An In-depth Technical Guide to the Transesterification Route for Triethylene Glycol Dibenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the transesterification pathway for the synthesis of triethylene glycol dibenzoate. This method offers an alternative to direct esterification, often employing milder conditions and different catalyst systems. This document outlines the core chemical principles, detailed experimental protocols, and characterization data for the synthesized product.

Introduction

This compound is a widely used plasticizer, valued for its compatibility with various polymers, low volatility, and excellent performance characteristics. Its synthesis is a key area of industrial and academic research. While direct esterification of triethylene glycol with benzoic acid is a common method, the transesterification route, involving the reaction of triethylene glycol with a benzoate (B1203000) ester, presents a viable and, in some cases, advantageous alternative. This guide focuses on the transesterification process, providing detailed methodologies and data to support research and development in this area.

The Transesterification Reaction

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. In the synthesis of this compound, this involves reacting triethylene glycol with a benzoate ester, such as methyl benzoate or ethyl benzoate, in the presence of a catalyst. The equilibrium of this reversible reaction is typically shifted towards the product side by removing the alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation.[1]

The general chemical equation for this reaction is:

2 R-COOR' + HO-(CH₂CH₂O)₃-H ⇌ R-COO-(CH₂CH₂O)₃-OC-R + 2 R'-OH

Where R is a phenyl group, and R' is typically a methyl or ethyl group.

Catalysis

The transesterification reaction is generally catalyzed by either acids or bases. For the synthesis of glycol dibenzoates, base catalysts are commonly employed.[1] Anhydrous potassium carbonate (K₂CO₃) is a frequently cited catalyst for this process, offering good activity and ease of separation from the reaction mixture.[1] Titanium-based catalysts, such as titanium tetraisopropoxide, have also been investigated for the synthesis of related benzoate esters and are effective in transesterification reactions.[1]

Experimental Protocols

The following protocols are synthesized from patent literature and technical documents describing the synthesis of this compound and analogous compounds via transesterification.

Materials and Equipment
  • Reactants:

    • Triethylene glycol (TEG)

    • Methyl benzoate or Ethyl benzoate

  • Catalyst:

    • Anhydrous potassium carbonate (K₂CO₃)

  • Equipment:

    • Three-necked round-bottom flask

    • Reflux condenser

    • Distillation head with a condenser and receiving flask

    • Mechanical stirrer

    • Heating mantle with temperature control

    • Vacuum pump

    • Standard laboratory glassware for workup and purification

General Experimental Procedure
  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a distillation head. The flask is charged with triethylene glycol, methyl benzoate (or ethyl benzoate), and anhydrous potassium carbonate.

  • Reaction: The reaction mixture is heated with stirring. The temperature is gradually increased in stages to facilitate the reaction and distill off the methanol (or ethanol) byproduct. The removal of the alcohol drives the equilibrium towards the formation of this compound.

  • Workup: After the reaction is complete (as determined by the cessation of alcohol distillation), the mixture is cooled. The solid catalyst is removed by filtration.

  • Purification: The crude product is then purified by vacuum distillation to remove unreacted starting materials and any side products, yielding pure this compound.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the transesterification synthesis of glycol dibenzoates, based on analogous preparations.

ParameterValue
Reactants Triethylene Glycol, Methyl Benzoate
Molar Ratio (Benzoate:Glycol) 2.1:1 to 3:1
Catalyst Anhydrous Potassium Carbonate (K₂CO₃)
Catalyst Loading 1-5 mol% relative to triethylene glycol
Reaction Temperature 140°C - 200°C
Reaction Time 4 - 8 hours
Yield > 95% (based on analogous reactions)
Purity > 99% (after vacuum distillation)

Characterization of this compound

The synthesized product can be characterized using various analytical techniques to confirm its identity and purity.

Spectroscopic Data
Technique Key Observations
¹H NMR (Proton NMR) Aromatic protons are observed in the range of δ 7.4-8.1 ppm. The protons on the ethylene (B1197577) glycol units appear at approximately δ 3.7-4.5 ppm.
IR (Infrared) Spectroscopy A strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching of the ester group. Aromatic C-H stretching is observed around 3060 cm⁻¹. C-O stretching of the ether and ester groups is seen in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (358.4 g/mol ). Common fragmentation patterns include the loss of benzoate and ethoxy groups. The base peak is often observed at m/z 105, corresponding to the benzoyl cation.

Visualizations

Reaction Pathway

Transesterification_Pathway Reactants Triethylene Glycol + 2 Methyl Benzoate Intermediate Tetrahedral Intermediate Reactants->Intermediate + Catalyst Catalyst K₂CO₃ (Catalyst) Product This compound Intermediate->Product - Catalyst Byproduct 2 Methanol Intermediate->Byproduct

Caption: Base-catalyzed transesterification of triethylene glycol.

Experimental Workflow

Experimental_Workflow Start Start Setup Charge Reactor: - Triethylene Glycol - Methyl Benzoate - K₂CO₃ Start->Setup Heat Heat and Stir (140-200°C) Setup->Heat Distill Distill off Methanol Heat->Distill Cool Cool Reaction Mixture Distill->Cool Reaction Complete Filter Filter to Remove Catalyst Cool->Filter Purify Vacuum Distillation Filter->Purify Product Pure this compound Purify->Product Characterize Characterization (NMR, IR, MS) Product->Characterize

Caption: Workflow for this compound synthesis.

Conclusion

The transesterification route offers an effective method for the synthesis of this compound, providing high yields and purity. The use of a base catalyst like anhydrous potassium carbonate allows for efficient reaction under relatively mild conditions. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important plasticizer. Further optimization of reaction conditions, including catalyst selection and process parameters, remains a promising area for future research.

References

An In-depth Technical Guide to the Acid-Catalyzed Synthesis of Triethylene Glycol Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed synthesis of triethylene glycol dibenzoate, a non-phthalate plasticizer with applications in various polymer formulations. The document details the underlying reaction mechanism, provides an adaptable experimental protocol, and presents quantitative data derived from analogous syntheses.

Core Reaction: Fischer-Speier Esterification

The synthesis of this compound from triethylene glycol and benzoic acid is a classic example of a Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[1][2] The overall reaction is an equilibrium process, and to achieve high yields, the removal of the water byproduct is crucial to drive the reaction towards the formation of the ester.[1][3]

Overall Reaction:

2 C₆H₅COOH + HO(CH₂CH₂O)₃H ⇌ C₆H₅COO(CH₂CH₂O)₃OCC₆H₅ + 2 H₂O (Benzoic Acid) + (Triethylene Glycol) ⇌ (this compound) + (Water)

Commonly used acid catalysts for this type of reaction include p-toluenesulfonic acid, sulfuric acid, and various Lewis acids.[1]

Reaction Mechanism

The acid-catalyzed esterification of triethylene glycol with benzoic acid proceeds through a series of protonation and nucleophilic acyl substitution steps. The mechanism for the formation of the diester involves two successive esterification reactions at each hydroxyl group of the triethylene glycol molecule.

The fundamental steps for the esterification of one hydroxyl group are as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of benzoic acid, increasing the electrophilicity of the carbonyl carbon.[4][5]

  • Nucleophilic Attack: The alcohol (a hydroxyl group of triethylene glycol) acts as a nucleophile and attacks the activated carbonyl carbon.[4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4][5]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.[4]

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the monoester.[4]

This process is then repeated for the second hydroxyl group of the triethylene glycol mono-benzoate to form the final product, this compound.

Fischer_Esterification Reactants Benzoic Acid + Triethylene Glycol Protonation Protonation of Carbonyl (H+ from catalyst) Reactants->Protonation Activated_Acid Activated Benzoic Acid Protonation->Activated_Acid Nucleophilic_Attack Nucleophilic Attack by Triethylene Glycol Activated_Acid->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Protonated_Ester Protonated Monoester Water_Elimination->Protonated_Ester Deprotonation Deprotonation Protonated_Ester->Deprotonation Monoester Triethylene Glycol Monobenzoate Deprotonation->Monoester Repeat_Cycle Repeat Steps for Second Hydroxyl Group Monoester->Repeat_Cycle Final_Product This compound Repeat_Cycle->Final_Product

Fig. 1: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following is an adapted experimental protocol for the synthesis of this compound based on established procedures for the analogous diethylene glycol dibenzoate.[6][7] Researchers should optimize the conditions for their specific laboratory setup.

Materials:

  • Benzoic Acid (C₇H₆O₂)

  • Triethylene Glycol (C₆H₁₄O₄)

  • p-Toluenesulfonic acid (PTSA) (catalyst)

  • Toluene or other suitable water-carrying agent (optional, for azeotropic removal of water)

  • Sodium Hydroxide (B78521) (NaOH) solution (for neutralization)

  • Deionized water

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (if using a water-carrying agent)

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzoic acid and triethylene glycol. A slight excess of benzoic acid is typically used to ensure complete conversion of the glycol.

  • Catalyst Addition: Add the acid catalyst, such as p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the specific reactants and the presence of a solvent. The progress of the reaction can be monitored by measuring the amount of water collected in a Dean-Stark trap or by techniques such as thin-layer chromatography (TLC).

  • Neutralization: After the reaction is complete (as indicated by the cessation of water formation), cool the mixture. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash it with a dilute aqueous solution of sodium hydroxide to neutralize the acidic catalyst and any unreacted benzoic acid.[3]

  • Washing: Wash the organic layer with deionized water to remove any remaining base and salts.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Charge_Reactants Charge Benzoic Acid and Triethylene Glycol into Flask Add_Catalyst Add p-Toluenesulfonic Acid Charge_Reactants->Add_Catalyst Heat_Reflux Heat to Reflux with Stirring Add_Catalyst->Heat_Reflux Cool_Reaction Cool Reaction Mixture Heat_Reflux->Cool_Reaction Neutralize Neutralize with NaOH Solution Cool_Reaction->Neutralize Wash Wash with Deionized Water Neutralize->Wash Dry Dry Organic Layer Wash->Dry Solvent_Removal Remove Solvent (Rotary Evaporator) Dry->Solvent_Removal Purification Optional: Vacuum Distillation Solvent_Removal->Purification Final_Product Final_Product Purification->Final_Product Pure this compound

Fig. 2: General experimental workflow for the synthesis.

Quantitative Data

The following tables summarize quantitative data for the synthesis of this compound and the analogous diethylene glycol dibenzoate. These values can serve as a starting point for reaction optimization.

Table 1: Synthesis of this compound

ParameterValueReference
Catalyst p-Toluenesulfonic acid[3]
Yield 97%[3]
Diester Rate 95.5%[3]

Table 2: Exemplary Conditions for Diethylene Glycol Dibenzoate Synthesis

ParameterExample 1Example 2Example 3Reference
Benzoic Acid (g) 100010001000[6]
Diethylene Glycol (g) 430480480[6]
Catalyst Heteropolyacid (20g)Hydrochloric Acid (32g)HCl (20g) + PTSA (8g)[6]
Water-carrying Agent Cyclohexane (80g)Cyclohexane (90g)n-Hexane (50g)[6]
Reaction Temperature (°C) 145-16090-10090-100[6]
Reaction Time (h) 10-156-812-16[6]

Note: The conditions presented in Table 2 for diethylene glycol dibenzoate can be adapted for the synthesis of this compound, taking into account the difference in molecular weights of the glycols for calculating molar ratios.

Conclusion

The acid-catalyzed synthesis of this compound via Fischer-Speier esterification is a well-established and efficient method. By carefully controlling reaction conditions, particularly the removal of water, high yields of the desired product can be achieved. The provided mechanism, experimental protocol, and quantitative data serve as a valuable resource for researchers and professionals in the field of polymer chemistry and material science. Further optimization of catalyst selection, reaction time, and temperature may lead to improved efficiency and product purity.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Triethylene Glycol Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of triethylene glycol dibenzoate. It includes detailed data presentation, experimental protocols, and visualizations to aid in the structural elucidation and quality control of this important compound.

Introduction

This compound is a high-performance plasticizer used in a variety of applications, including flexible polyvinyl chloride (PVC) formulations, adhesives, and coatings. Its molecular structure, consisting of a flexible triethylene glycol core flanked by two benzoate (B1203000) ester groups, imparts desirable properties such as strong solvation and UV stability.[1] Accurate structural confirmation and purity assessment are critical in research and development, and NMR spectroscopy is the premier analytical technique for this purpose. This guide details the expected ¹H and ¹³C NMR spectral features of this compound, providing a foundational reference for its analysis.

Chemical Structure and NMR Signal Assignment

The chemical structure of this compound is fundamental to understanding its NMR spectra. The molecule's symmetry results in a simplified spectrum relative to its size.

Caption: Chemical structure of this compound.

Data Presentation

¹H NMR Spectral Data
ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
H-2', H-6' & H-2, H-6~8.0m4H
H-4', H-4~7.5m2H
H-3', H-5' & H-3, H-5~7.4m4H
H-α', H-α~4.5t4H
H-β', H-β~3.9t4H
Central -CH₂-CH₂-~3.7s4H

Note: Chemical shifts are referenced to TMS (δ 0.00) and are typically recorded in CDCl₃. The aromatic protons (H-2'/H-6' and H-2/H-6) ortho to the ester group are the most deshielded.[1]

¹³C NMR Spectral Data
CarbonsChemical Shift (δ, ppm)
C=O~166
C-1', C-1~133
C-4', C-4~130
C-2', C-6' & C-2, C-6~129
C-3', C-5' & C-3, C-5~128
C-α', C-α~71
C-β', C-β~69
Central -CH₂-CH₂-~64

Note: Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at δ 77.16) and are typically recorded with proton decoupling.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Dissolution: Ensure complete dissolution by gentle vortexing.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

ParameterValue
Pulse Programzg30
Number of Scans16
Relaxation Delay1.0 s
Acquisition Time4.0 s
Spectral Width20 ppm

¹³C NMR Spectroscopy:

ParameterValue
Pulse Programzgpg30
Number of Scans1024
Relaxation Delay2.0 s
Acquisition Time1.0 s
Spectral Width240 ppm

Logical Workflow for Spectral Analysis

The process of acquiring and interpreting NMR spectra follows a logical progression to ensure accurate structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation prep1 Weigh Sample prep2 Dissolve in CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 ¹H NMR Acquisition prep3->acq1 acq2 ¹³C NMR Acquisition prep3->acq2 proc1 Fourier Transformation acq1->proc1 acq2->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Integration (¹H) proc2->proc3 proc4 Peak Picking proc3->proc4 interp1 Chemical Shift Analysis proc4->interp1 interp4 Signal Assignment interp1->interp4 interp2 Multiplicity Analysis (¹H) interp2->interp4 interp3 Integration Analysis (¹H) interp3->interp4 interp5 Structural Confirmation interp4->interp5

Caption: Workflow for NMR spectral analysis.

Conclusion

This guide provides a detailed framework for the ¹H and ¹³C NMR analysis of this compound. By following the outlined experimental protocols and utilizing the provided spectral data and workflow, researchers can confidently perform structural verification and purity assessment of this compound. The combination of accurate data presentation and clear procedural guidelines makes this document an essential resource for scientists and professionals in relevant fields.

References

An In-depth Technical Guide to the FTIR and Raman Spectroscopy of Triethylene Glycol Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol dibenzoate (TEGDB) is a widely utilized plasticizer, solvent, and chemical intermediate. Its molecular structure, characterized by aromatic ester groups and a flexible ethylene (B1197577) glycol chain, gives rise to distinct vibrational signatures when analyzed by Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This guide provides a comprehensive overview of the spectroscopic analysis of TEGDB, detailing experimental protocols, data interpretation, and the correlation between molecular structure and vibrational modes. Understanding these spectroscopic properties is crucial for quality control, formulation development, and interaction studies in various scientific and industrial applications.

Molecular Structure and Vibrational Modes

This compound (C₂₀H₂₂O₆) consists of a central triethylene glycol chain capped on both ends by benzoate (B1203000) groups. The key functional groups contributing to its vibrational spectrum are:

  • Aromatic Rings (Benzene): C-H stretching, C=C stretching, and ring breathing modes.

  • Ester Groups (C=O, C-O): Carbonyl stretching and C-O stretching vibrations.

  • Ethylene Glycol Chain (C-C, C-O, CH₂): C-C and C-O stretching, as well as CH₂ wagging, twisting, and rocking modes.

The interaction of infrared radiation or laser light with these functional groups results in characteristic absorption (FTIR) or scattering (Raman) peaks, providing a molecular fingerprint of the compound.

Experimental Protocols

Detailed methodologies for acquiring high-quality FTIR and Raman spectra of this compound are outlined below.

FTIR Spectroscopy

Objective: To obtain an infrared absorption spectrum of neat this compound to identify its functional groups.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: As this compound is a liquid at room temperature, no specific sample preparation is required for ATR-FTIR analysis. A small drop of the neat liquid is sufficient.

  • Instrument: A Fourier-Transform Infrared spectrometer equipped with a single-reflection diamond ATR accessory.

  • Data Acquisition:

    • Background Spectrum: A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental contributions.

    • Sample Spectrum: A single drop of this compound is placed onto the ATR crystal, ensuring complete coverage. The spectrum is then recorded.

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is baseline corrected and, if necessary, ATR corrected.

Raman Spectroscopy

Objective: To obtain a Raman scattering spectrum of neat this compound to complement the FTIR data, particularly for non-polar functional groups.

Methodology:

  • Sample Preparation: A small aliquot of liquid this compound is placed in a glass capillary tube or on a microscope slide.

  • Instrument: A dispersive Raman spectrometer equipped with a laser excitation source and a microscope for sample focusing.

  • Data Acquisition:

    • Excitation Laser: A 785 nm near-infrared laser is often preferred to minimize fluorescence.

    • Laser Power: The laser power at the sample should be optimized to obtain a good signal without causing sample degradation (typically 10-50 mW).

    • Objective: A 50x or 100x objective can be used to focus the laser onto the liquid sample.

    • Integration Time: An integration time of 10-30 seconds is typically used.

    • Accumulations: 5-10 spectra are accumulated to enhance the signal-to-noise ratio.

    • Spectral Range: 3200 - 200 cm⁻¹

  • Data Processing: The spectrum is baseline corrected to remove any fluorescence background, and cosmic rays are removed using appropriate software algorithms.

Data Presentation

The following tables summarize the characteristic vibrational frequencies and their assignments for this compound based on FTIR and Raman spectroscopy.

Table 1: FTIR Spectral Data and Vibrational Assignments for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3065WeakAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch (CH₂)
~1720Very StrongC=O Stretch (Ester)
~1600, ~1450Medium-WeakAromatic C=C Ring Stretch
~1270StrongAsymmetric C-C-O Stretch (Ester)
~1120StrongSymmetric O-C-C Stretch (Ester) & C-O-C Stretch (Ether)
~710StrongAromatic C-H Out-of-Plane Bend

Table 2: Predicted Raman Spectral Data and Vibrational Assignments for this compound

Raman Shift (cm⁻¹)IntensityVibrational Assignment
~3060MediumAromatic C-H Stretch
~2950-2850StrongAliphatic C-H Stretch (CH₂)
~1720WeakC=O Stretch (Ester)
~1600Very StrongAromatic C=C Ring Stretch
~1000StrongAromatic Ring Breathing Mode
~1270, ~1120MediumC-O Stretch and C-C Stretch
~800-600MediumAromatic Ring Bending Modes

Visualization of Workflows and Relationships

experimental_workflow Experimental Workflow for Spectroscopic Analysis cluster_ftir FTIR Spectroscopy cluster_raman Raman Spectroscopy ftir_prep Sample Preparation (Neat Liquid on ATR) ftir_bg Background Spectrum Acquisition ftir_prep->ftir_bg ftir_sample Sample Spectrum Acquisition ftir_bg->ftir_sample ftir_process Data Processing (Baseline & ATR Correction) ftir_sample->ftir_process analysis Spectral Analysis & Interpretation ftir_process->analysis raman_prep Sample Preparation (Liquid in Capillary/Slide) raman_acq Spectrum Acquisition (Laser Excitation) raman_prep->raman_acq raman_process Data Processing (Baseline Correction & Cosmic Ray Removal) raman_acq->raman_process raman_process->analysis start Triethylene Glycol Dibenzoate Sample start->ftir_prep start->raman_prep

Caption: Workflow for FTIR and Raman analysis.

molecular_vibrations Molecular Structure and Vibrational Modes of TEGDB cluster_aromatic Aromatic Rings cluster_ester Ester Groups cluster_glycol Glycol Chain tegdb This compound (C₂₀H₂₂O₆) ar_ch C-H Stretch (~3065 cm⁻¹) tegdb->ar_ch ar_cc C=C Stretch (~1600, ~1450 cm⁻¹) tegdb->ar_cc ar_ring Ring Breathing (~1000 cm⁻¹, Raman Active) tegdb->ar_ring c_o C=O Stretch (~1720 cm⁻¹, Strong in FTIR) tegdb->c_o c_c_o Asymmetric C-C-O Stretch (~1270 cm⁻¹) tegdb->c_c_o o_c_c Symmetric O-C-C Stretch (~1120 cm⁻¹) tegdb->o_c_c al_ch Aliphatic C-H Stretch (~2950-2850 cm⁻¹) tegdb->al_ch c_o_c C-O-C (Ether) Stretch (~1120 cm⁻¹) tegdb->c_o_c

Caption: Key vibrational modes of TEGDB.

Conclusion

FTIR and Raman spectroscopy are powerful, non-destructive techniques for the characterization of this compound. The combination of these two methods provides a comprehensive vibrational profile of the molecule. The strong carbonyl absorption in the FTIR spectrum is a key identifier for the ester functionality, while the intense aromatic ring breathing mode in the Raman spectrum confirms the presence of the benzoate groups. The detailed protocols and spectral assignments presented in this guide serve as a valuable resource for researchers and professionals working with this compound, enabling robust material identification, quality assessment, and further scientific investigation.

Mass Spectrometry Fragmentation Pattern of Triethylene Glycol Dibenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of triethylene glycol dibenzoate, a widely used plasticizer. Understanding its fragmentation behavior is crucial for its identification and quantification in various matrices, which is of significant interest in material science, environmental analysis, and toxicology. This document outlines detailed experimental protocols for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presents quantitative data of its characteristic fragments, and illustrates its fragmentation pathway.

Introduction

This compound (TEGDB) is a benzoate (B1203000) ester known for its efficacy as a non-phthalate plasticizer in a variety of polymers, enhancing their flexibility and durability. Its molecular formula is C₂₀H₂₂O₆ and it has a monoisotopic mass of approximately 358.14 g/mol .[1] Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. This guide delves into the characteristic fragmentation patterns of TEGDB under different ionization techniques, providing researchers with the necessary information for its unambiguous identification.

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS and LC-MS/MS are provided below. These protocols are synthesized from established methods for plasticizer analysis and publicly available data.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like TEGDB.

Sample Preparation:

  • Solvent Extraction: A representative sample (e.g., 1-5 grams of a polymer matrix) is extracted with a suitable organic solvent such as acetone (B3395972) or dichloromethane.[2]

  • Ultrasonication: The extraction efficiency can be enhanced by subjecting the sample and solvent mixture to ultrasonication for approximately 30 minutes.

  • Filtration and Concentration: The extract is filtered to remove particulate matter and may be concentrated under a gentle stream of nitrogen if necessary.

  • Derivatization (Optional): For glycols, derivatization with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve volatility and chromatographic performance. However, for the dibenzoate ester, this is typically not required.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977 MS or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.[3]

  • Injection Mode: Splitless or split (e.g., 100:1).[3]

  • Injection Volume: 1 µL.

  • Oven Temperature Program: 80°C (hold 2 min), ramp at 20°C/min to 280°C (hold 2 min).[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and specific, making it suitable for trace-level analysis of TEGDB in complex matrices.

Sample Preparation:

  • Extraction: Similar to GC-MS, samples are extracted with an appropriate solvent (e.g., acetonitrile, methanol).

  • Dilution: The extract is diluted with the initial mobile phase to ensure compatibility and good peak shape.

  • Filtration: The diluted extract is filtered through a 0.22 µm syringe filter prior to injection.

Instrumentation and Conditions:

  • Liquid Chromatograph: Waters Acquity UPLC or equivalent.

  • Mass Spectrometer: Thermo Q Exactive Orbitrap or equivalent ESI-QTOF instrument.[1]

  • Column: Acquity BEH C18 (2.1 x 150 mm, 1.7 µm) or similar reversed-phase column.[1]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start at a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analyte.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion: [M+H]⁺ at m/z 359.1489.[1]

  • Fragmentation Mode: Higher-energy C-trap Dissociation (HCD).[1]

  • Collision Energy: Optimized for the specific instrument, typically in the range of 10-40 eV.

Quantitative Data Presentation

The mass spectrometric analysis of this compound yields a series of characteristic fragment ions. The quantitative data for the most significant ions observed in both GC-MS (EI) and LC-MS/MS (ESI+) are summarized in the tables below.

Table 1: Key Fragment Ions of this compound in GC-MS (EI)

m/zProposed FragmentRelative Abundance
105[C₇H₅O]⁺ (Benzoyl cation)Base Peak
149[C₈H₅O₃]⁺High
77[C₆H₅]⁺ (Phenyl cation)Moderate

Data sourced from NIST Mass Spectrometry Data Center and general principles of ester fragmentation.[1][4]

Table 2: Key Fragment Ions of Protonated this compound in LC-MS/MS (ESI+)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed FragmentRelative Intensity
359.1489149.0599[C₈H₅O₃]⁺999
359.1489105.0333[C₇H₅O]⁺ (Benzoyl cation)16-632
359.148977.0386[C₆H₅]⁺ (Phenyl cation)17-241

Data sourced from PubChem LC-MS records.[1] The relative intensities can vary depending on the specific instrument and collision energy used.

Fragmentation Pathway

The fragmentation of this compound in mass spectrometry is primarily driven by the lability of the ester and ether linkages. The proposed fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) are depicted below.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion is often not observed or is of very low abundance. The primary fragmentation event is the cleavage of the C-O bond between the carbonyl group and the glycol chain, a process known as alpha cleavage. This leads to the formation of the highly stable benzoyl cation at m/z 105 , which is typically the base peak in the spectrum.[4][5] This benzoyl cation can further lose a neutral molecule of carbon monoxide (CO) to form the phenyl cation at m/z 77 . Another significant fragment is observed at m/z 149 .

Electrospray Ionization (ESI) Fragmentation

In positive mode ESI, this compound is readily protonated to form the precursor ion [M+H]⁺ at m/z 359.1489 .[1] Collision-induced dissociation (CID) of this precursor ion initiates a cascade of fragmentation events. A primary fragmentation involves the cleavage of one of the benzoate groups, leading to the formation of the benzoyl cation at m/z 105 . The fragment at m/z 149 is also a prominent product ion.[1] The formation of the phenyl cation at m/z 77 from the benzoyl cation is also observed.

Mandatory Visualization

The following diagram illustrates the proposed fragmentation pathway of protonated this compound.

Caption: Proposed fragmentation pathway of protonated this compound.

References

An In-Depth Technical Guide to the Solubility of Triethylene Glycol Dibenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol dibenzoate (TEGDB) is a high-performance, non-phthalate plasticizer utilized in a wide array of polymer applications, including adhesives, sealants, coatings, and inks.[1] Its efficacy is rooted in its strong solvating power, which enhances the flexibility and durability of various resins. Understanding the solubility of TEGDB in different organic solvents is critical for formulation development, process optimization, and ensuring product stability.

Qualitative Solubility Profile

This compound is a colorless to pale yellow, viscous liquid at room temperature.[2] Its molecular structure, featuring two benzoate (B1203000) groups and a flexible triethylene glycol chain, imparts a degree of polarity. However, the presence of the aromatic rings also contributes to its non-polar character. Consequently, TEGDB exhibits good compatibility with a range of organic solvents.

Based on available information, this compound is expected to be soluble in the following organic solvents:

Conversely, its solubility in water is limited due to the hydrophobic nature of the benzene (B151609) rings.[2]

Quantitative Solubility Data

As of the latest literature review, specific quantitative data on the solubility of this compound (e.g., in g/100 mL or mol/L) in common organic solvents such as methanol, ethanol, acetone, and toluene could not be located in publicly accessible scientific databases and technical data sheets. The absence of this data highlights the necessity for empirical determination by researchers working with this compound. The following sections provide a detailed protocol to facilitate this determination.

Experimental Protocol for Determining the Solubility of this compound

Since this compound is a liquid at room temperature, its solubility in other organic solvents is often described in terms of miscibility. The following protocol outlines a standard method for determining the miscibility of TEGDB in a given organic solvent at a specific temperature. For solvents in which it is not fully miscible, this method can be adapted to quantify the solubility limit.

Objective: To determine the miscibility or solubility limit of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected Organic Solvents (e.g., methanol, ethanol, acetone, toluene, analytical grade)

  • Calibrated positive displacement pipettes or analytical balance

  • Volumetric flasks (Class A)

  • Glass vials or test tubes with secure caps

  • Thermostatically controlled water bath or incubator

  • Vortex mixer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Syringes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. These will be used to create a calibration curve for quantitative analysis.

  • Sample Preparation (Isothermal Shake-Flask Method):

    • Add a known volume or mass of the organic solvent to a series of glass vials.

    • Incrementally add known volumes or masses of this compound to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled environment (e.g., a water bath) set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixtures using a vortex mixer for a set period to ensure thorough mixing.

    • Allow the vials to equilibrate for a sufficient time (typically 24-48 hours) to ensure that the solution has reached saturation.

  • Observation of Miscibility:

    • After the equilibration period, visually inspect each vial.

    • If the mixture in a vial is clear and forms a single phase, the two liquids are miscible at that ratio.

    • If the mixture is cloudy or has formed two distinct layers, they are immiscible or partially miscible.

  • Quantitative Analysis (for partially miscible or immiscible systems):

    • For vials showing immiscibility or partial miscibility, carefully extract an aliquot from the solvent-rich phase using a syringe.

    • Filter the aliquot through a syringe filter to remove any undissolved droplets of TEGDB.

    • Dilute the filtered aliquot with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample using a pre-calibrated HPLC-UV or GC-MS method to determine the concentration of this compound.

    • The determined concentration represents the solubility of this compound in the organic solvent at the specified temperature.

Data Presentation:

The results should be presented in a clear and organized manner. For miscible systems, the report should state that this compound is miscible in all proportions with the specific solvent at the tested temperature. For partially miscible systems, the solubility should be reported in units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_standards Prepare Standard Solutions hplc_gcms Analyze by HPLC-UV or GC-MS prep_standards->hplc_gcms Calibration Curve prep_samples Prepare Solvent-TEGDB Mixtures equilibration Equilibrate at Controlled Temperature prep_samples->equilibration observation Visual Observation for Miscibility equilibration->observation sampling Sample Solvent Phase observation->sampling If Immiscible filtration Filter Sample sampling->filtration dilution Dilute Sample filtration->dilution dilution->hplc_gcms quantification Quantify Concentration hplc_gcms->quantification reporting Report Solubility quantification->reporting

Caption: Experimental workflow for determining the solubility of this compound.

References

Navigating the Physicochemical Landscape of Triethylene Glycol Dibenzoate: A Technical Guide to Water Solubility and Hydrophobicity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the water solubility and hydrophobic character of triethylene glycol dibenzoate (TEGDB), a widely utilized plasticizer. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines established experimental protocols for property determination, and visually represents the interplay of molecular structure and physicochemical behavior.

Executive Summary

This compound (CAS No. 120-56-9) is a high-boiling, colorless to light-yellow liquid with the molecular formula C₂₀H₂₂O₆.[1] Its utility as a non-phthalate plasticizer in a variety of polymer formulations is well-established.[2] Understanding its behavior in aqueous environments is critical for predicting its environmental fate, bioavailability, and performance in diverse applications. This guide establishes that TEGDB is characterized by low water solubility and a significant hydrophobic nature, quantified by its octanol-water partition coefficient (LogP).

Quantitative Physicochemical Data

The water solubility and hydrophobicity of this compound are summarized below. It is important to note that while experimentally determined data for the closely related di(ethylene glycol) dibenzoate is available, some values for TEGDB are based on estimation models.

PropertyThis compound (TEGDB)Di(ethylene glycol) dibenzoateTest Guideline
Water Solubility 23.93 mg/L @ 25 °C (estimated)[3]38 mg/L (0.038 g/L) @ 20 °COECD Guideline 105
LogP (Octanol-Water Partition Coefficient) 2.88[4], 3.3 (XlogP3-AA, estimated)[3]3.2OECD Guideline 107

Molecular Basis of Physicochemical Properties

The limited water solubility and pronounced hydrophobicity of this compound are direct consequences of its molecular architecture. The presence of two bulky, non-polar benzoate (B1203000) rings at either end of the molecule dominates its interaction with polar solvents like water.[1] While the central triethylene glycol chain contains ether linkages that can participate in weak hydrogen bonding, these are insufficient to overcome the hydrophobic character imparted by the aromatic rings.[1]

Figure 1: Molecular structure of this compound highlighting its hydrophobic and hydrophilic regions.

Experimental Protocols for Property Determination

Accurate determination of water solubility and the octanol-water partition coefficient is essential for regulatory compliance and scientific understanding. The following sections detail the standardized methodologies.

Water Solubility Determination (OECD Guideline 105)

The "flask method," as described in OECD Guideline 105, is suitable for substances with solubilities greater than 10⁻² g/L.

WaterSolubilityWorkflow start Start step1 Addition of Excess TEGDB to Water start->step1 step2 Equilibration with Agitation at Constant Temperature step1->step2 step3 Phase Separation (Centrifugation/Filtration) step2->step3 step4 Analysis of Aqueous Phase Concentration (e.g., HPLC) step3->step4 end End: Water Solubility Value step4->end

Figure 2: Experimental workflow for determining water solubility via the flask method.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of deionized water in a flask.

  • Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 20°C or 25°C) for a sufficient period to reach equilibrium. This may take 24 hours or longer.

  • Phase Separation: The mixture is centrifuged or filtered to separate the undissolved TEGDB from the aqueous solution.

  • Analysis: The concentration of TEGDB in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Octanol-Water Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity. It is expressed as the logarithm (LogP).

This is the traditional method for determining LogP values.

LogPShakeFlaskWorkflow start Start step1 Preparation of Water-Saturated Octanol (B41247) and Octanol-Saturated Water start->step1 step2 Dissolution of TEGDB in One Phase step1->step2 step3 Mixing of Phases and Vigorous Shaking step2->step3 step4 Phase Separation by Centrifugation step3->step4 step5 Concentration Analysis of Both Phases (e.g., HPLC) step4->step5 step6 Calculation of LogP step5->step6 end End: LogP Value step6->end

Figure 3: Experimental workflow for LogP determination using the shake flask method.

Methodology:

  • Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol.

  • Dissolution: A known amount of TEGDB is dissolved in either the water-saturated octanol or octanol-saturated water.

  • Partitioning: The two phases are mixed in a separatory funnel and shaken vigorously to facilitate the partitioning of the solute.

  • Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid this process.

  • Analysis: The concentration of TEGDB in both the n-octanol and water phases is determined analytically.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

A rapid and less labor-intensive alternative to the shake flask method.

Methodology: This method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column (typically C18) and its LogP value. A series of reference compounds with known LogP values are injected onto the HPLC system to create a calibration curve of retention time versus LogP. The retention time of this compound is then measured under the same conditions, and its LogP is determined by interpolation from the calibration curve.

Conclusion

This compound exhibits low water solubility and a significant hydrophobic character, as indicated by its estimated and experimentally-derived physicochemical properties. These characteristics are fundamental to its function as a plasticizer and are critical considerations for its application in various formulations and for assessing its environmental impact. The standardized OECD guidelines provide robust methodologies for the precise determination of these key parameters.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Triethylene Glycol Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylene glycol dibenzoate (TEGDB) is a high-boiling point, non-phthalate plasticizer utilized in a wide array of applications, including adhesives, sealants, and coatings.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of its physical and chemical properties is crucial for evaluating its potential applications, ensuring compatibility with other materials, and developing analytical methods for its characterization. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental methodologies for their determination, and a summary of its known biological interactions.

Chemical Identity

  • IUPAC Name: 2-[2-(2-benzoyloxyethoxy)ethoxy]ethyl benzoate[2]

  • CAS Number: 120-56-9[2]

  • Molecular Formula: C₂₀H₂₂O₆[2]

  • Molecular Weight: 358.39 g/mol [2]

  • Chemical Structure:

    • SMILES: C1=CC=C(C=C1)C(=O)OCCOCCOCCOC(=O)C2=CC=CC=C2[2]

    • InChI: InChI=1S/C20H22O6/c21-19(17-7-3-1-4-8-17)25-15-13-23-11-12-24-14-16-26-20(22)18-9-5-2-6-10-18/h1-10H,11-16H2[2]

Physical Properties

This compound is a colorless to pale yellow, viscous liquid with a faint, fragrant odor.[3] It is characterized by its low volatility and high boiling point. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

PropertyValueReference
Appearance Colorless to pale yellow viscous liquid[3]
Odor Faint, fragrant[3]
Density 1.191 g/cm³[3]
Boiling Point 363 °C[3]
Melting Point -48 °C[3]
Water Solubility 23.93 mg/L at 25 °C (estimated)[2]
logP (o/w) 2.88[4]

Chemical Properties

TEGDB is an ester and thus susceptible to hydrolysis under acidic or basic conditions. It is soluble in many organic solvents such as ethyl acetate, chloroform, and toluene (B28343), but has limited solubility in water due to the hydrophobic nature of its benzene (B151609) rings.[3] It is considered to be a stable compound under normal conditions.

Solubility

The solubility of this compound is a critical parameter for its application in various formulations. While highly soluble in many organic solvents, its aqueous solubility is limited.

Table 2: Solubility of this compound

SolventSolubilityReference
Water23.93 mg/L @ 25 °C (est.)[2]
Ethyl AcetateSoluble[3]
ChloroformSoluble[3]
TolueneSoluble[3]
Chemical Stability and Reactivity

This compound is stable under recommended storage conditions. As an ester, it can undergo hydrolysis to triethylene glycol and benzoic acid, a reaction that is accelerated by the presence of strong acids or bases and elevated temperatures. It is incompatible with strong oxidizing agents.

Experimental Protocols

Synthesis of this compound via Esterification

The primary method for synthesizing this compound is through the direct esterification of triethylene glycol with benzoic acid.[5]

Materials:

  • Triethylene glycol

  • Benzoic acid

  • Toluene-4-sulfonic acid (catalyst)[6]

  • Sodium hydroxide (B78521) (for neutralization)

  • Toluene (for azeotropic removal of water)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus, combine triethylene glycol and a molar excess of benzoic acid.

  • Add a catalytic amount of toluene-4-sulfonic acid.

  • Add toluene to the reaction mixture to facilitate the azeotropic removal of water.

  • Heat the mixture to reflux. The reaction progress is monitored by the amount of water collected in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture.

  • Neutralize the excess benzoic acid and the catalyst by washing with an aqueous solution of sodium hydroxide.

  • Separate the organic layer and wash it with water until neutral.

  • Remove the toluene and any remaining water under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be assessed using reverse-phase HPLC.[4]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., Newcrom R1)[4]

Mobile Phase:

  • A mixture of acetonitrile (B52724) and water, with a small amount of phosphoric acid (for non-MS detection) or formic acid (for MS-compatible methods).[4]

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare the sample solution by dissolving a known amount of the synthesized product in the mobile phase.

  • Set the HPLC conditions: inject a defined volume of the standard and sample solutions into the column.

  • Monitor the elution of the components using the UV detector at an appropriate wavelength.

  • The purity of the sample is determined by comparing the peak area of the this compound in the sample chromatogram to the total area of all peaks.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Thermal properties, such as the glass transition temperature, can be determined using DSC.[5]

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Accurately weigh a small amount of the this compound sample into an aluminum DSC pan.

  • Seal the pan and place it in the DSC cell. An empty sealed pan is used as a reference.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Monitor the heat flow to the sample relative to the reference.

  • The glass transition temperature (Tg) is observed as a step change in the baseline of the DSC thermogram.

Viscosity Measurement

The viscosity of this compound can be measured using a rotational viscometer according to standard methods such as those described by ASTM.

Instrumentation:

  • Rotational viscometer (e.g., Brookfield type)

Procedure:

  • Equilibrate the this compound sample to a specified temperature (e.g., 25 °C).

  • Select an appropriate spindle and rotational speed for the viscometer based on the expected viscosity of the sample.

  • Immerse the spindle in the sample to the marked level.

  • Start the viscometer and allow the reading to stabilize.

  • Record the viscosity reading from the instrument. Multiple readings at different rotational speeds can be taken to assess the Newtonian or non-Newtonian behavior of the liquid.

Biological and Toxicological Information

Currently, there is a lack of specific research on the signaling pathways directly affected by this compound. Its primary use as an industrial plasticizer has focused research on its toxicological profile rather than its interaction with specific biological pathways in a drug development context.

Acute toxicity studies in rats have shown a low order of toxicity.[1] A study on a similar compound, diethylene glycol dibenzoate (DGB), in zebrafish has suggested potential effects on lipid metabolism, indicating that it may act as an endocrine-disrupting chemical.[7] The study observed that exposure to DGB led to increased lipid production and mobilization in a non-monotonic dose-related fashion.[7] However, the specific molecular targets and signaling cascades involved were not elucidated. Further research is needed to determine if this compound has similar effects and to identify the precise mechanisms of action.

Visualizations

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Triethylene Glycol + Benzoic Acid + Catalyst Esterification Esterification Reaction (Azeotropic Distillation) Reactants->Esterification Heat Neutralization Neutralization (NaOH solution) Esterification->Neutralization Crude Product Washing Water Washing Neutralization->Washing Drying Drying (Reduced Pressure) Washing->Drying FinalProduct Pure Triethylene Glycol Dibenzoate Drying->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization Workflow

Analytical_Workflow cluster_analysis Analytical Techniques cluster_results Determined Properties Sample This compound Sample HPLC HPLC Analysis Sample->HPLC DSC DSC Analysis Sample->DSC Viscometry Viscosity Measurement Sample->Viscometry Purity Purity (%) HPLC->Purity Thermal Glass Transition Temperature (Tg) DSC->Thermal Rheology Viscosity (cP) Viscometry->Rheology

Caption: Workflow for the analytical characterization of this compound.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound and provided an overview of the experimental methodologies used for their determination. While TEGDB is a well-characterized industrial chemical, its biological effects and potential interactions with cellular signaling pathways remain largely unexplored. For drug development professionals, this presents both a challenge and an opportunity. The lack of data necessitates careful toxicological evaluation if it is to be considered for any application where biocompatibility is a concern. Conversely, the potential endocrine-disrupting activity, suggested by studies on related compounds, may warrant further investigation to understand its mechanism of action and potential therapeutic or toxicological implications. The provided experimental protocols serve as a foundation for researchers to perform their own characterization and analysis of this compound.

References

molecular structure and conformation of triethylene glycol dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure and Conformation of Triethylene Glycol Dibenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure

This compound is an organic compound with the chemical formula C₂₀H₂₂O₆ and a molecular weight of approximately 358.39 g/mol .[1][2] Its structure consists of a central triethylene glycol chain capped at both ends with benzoate (B1203000) groups. The systematic IUPAC name is 2-[2-(2-benzoyloxyethoxy)ethoxy]ethyl benzoate.[3]

The molecule's key structural features include:

  • Two Aromatic Rings: The benzoate groups provide rigidity and contribute to the molecule's compatibility with various polymers.

  • Flexible Ether Linkages: The triethylene glycol chain, with its ether linkages, imparts significant flexibility to the molecule. This flexibility is crucial for its function as a plasticizer.

  • Ester Groups: The ester linkages connect the benzoate groups to the glycol chain.

Table 1: Key Molecular Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₂₂O₆[1][2]
Molecular Weight358.39 g/mol [1][2]
CAS Number120-56-9[1]
IUPAC Name2-[2-(2-benzoyloxyethoxy)ethoxy]ethyl benzoate[3]

Conformational Analysis

The conformation of this compound is complex due to the high degree of rotational freedom along the triethylene glycol backbone. The molecule does not have a single fixed conformation but rather exists as a dynamic ensemble of various conformers. The overall shape is influenced by the rotation around the C-C and C-O bonds of the glycol chain.

While specific experimental data on bond lengths, bond angles, and torsion angles from X-ray crystallography of a single TEGDB crystal is not publicly available, spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide insights into the molecule's solution-state behavior. The flexibility of the ether chain allows the molecule to adopt various folded and extended conformations, enabling it to effectively intercalate between polymer chains.[4]

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing TEGDB is through the esterification of triethylene glycol with benzoic acid.[4]

Reaction:

2 C₇H₆O₂ (Benzoic Acid) + C₆H₁₄O₄ (Triethylene Glycol) → C₂₀H₂₂O₆ (this compound) + 2 H₂O

Typical Protocol:

  • Reactants: Benzoic acid and triethylene glycol are combined in a suitable molar ratio, often with a slight excess of benzoic acid to drive the reaction to completion.

  • Catalyst: An acid catalyst, such as p-toluenesulfonic acid, is typically used.

  • Solvent: A solvent that forms an azeotrope with water (e.g., toluene (B28343) or xylene) is often used to facilitate the removal of water, which is a byproduct of the reaction.

  • Reaction Conditions: The mixture is heated to reflux (typically 140-160 °C) with continuous removal of water using a Dean-Stark apparatus.

  • Work-up: After the reaction is complete (as monitored by techniques like TLC or HPLC), the reaction mixture is cooled. The organic layer is washed with a basic solution (e.g., sodium bicarbonate) to remove the acid catalyst and any unreacted benzoic acid, followed by washing with water and brine.

  • Purification: The crude product is dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure. Further purification can be achieved by vacuum distillation or column chromatography.

Characterization

The synthesized this compound can be characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups, such as the C=O stretch of the ester and the C-O stretch of the ether linkages.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final product. A common method is reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and water.[1]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

Mechanism of Action as a Plasticizer

This compound functions as a plasticizer by inserting itself between the polymer chains of a material like PVC. This process disrupts the strong intermolecular forces (van der Waals forces and dipole-dipole interactions) between the polymer chains, leading to:

  • Increased Free Volume: The presence of the plasticizer molecules increases the space between the polymer chains.

  • Reduced Glass Transition Temperature (Tg): With the intermolecular forces weakened, the polymer chains can move more freely at lower temperatures. This reduction in Tg is the primary indicator of plasticization.

  • Enhanced Flexibility and Durability: The increased mobility of the polymer chains results in a more flexible and less brittle material.

Visualizations

Synthesis Workflow of this compound

Synthesis_Workflow Reactants Benzoic Acid + Triethylene Glycol Esterification Esterification Reaction (Reflux with Dean-Stark) Reactants->Esterification Catalyst p-Toluenesulfonic Acid Catalyst->Esterification Solvent Toluene Solvent->Esterification Workup Work-up (Neutralization & Washes) Esterification->Workup Crude Product Purification Purification (Vacuum Distillation) Workup->Purification TEGDB Triethylene Glycol Dibenzoate (Product) Purification->TEGDB

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Mechanism of Plasticization

Plasticization_Mechanism cluster_0 Rigid Polymer Matrix (e.g., PVC) cluster_1 Plasticized Polymer Matrix p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain label_rigid Strong Intermolecular Forces pp1 Polymer Chain plast1 TEGDB pp2 Polymer Chain plast2 TEGDB pp3 Polymer Chain label_flexible Weakened Intermolecular Forces & Increased Flexibility TEGDB_molecule Triethylene Glycol Dibenzoate (TEGDB) cluster_1 cluster_1 TEGDB_molecule->cluster_1 Addition of Plasticizer cluster_0 cluster_0

References

An In-depth Technical Guide to 1-Benzyl-4-piperidone (CAS 120-56-9): Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-piperidone, also known as N-Benzyl-4-piperidone, is a pivotal chemical intermediate with the CAS number 120-56-9. Its piperidine (B6355638) core structure makes it a versatile building block in the synthesis of a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, synthesis methodologies, and significant applications of 1-benzyl-4-piperidone, with a particular focus on its role in the development of therapeutics such as fentanyl analogues, acetylcholinesterase inhibitors, and menin inhibitors for acute leukemia. Detailed experimental protocols and relevant biological pathways are presented to support research and development endeavors.

Chemical and Physical Properties

1-Benzyl-4-piperidone is a clear, colorless to pale yellow oily liquid.[1] Its key quantitative properties are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₁₂H₁₅NO[2][3][4][5]
Molecular Weight189.25 g/mol [2][6]
Density1.021 g/mL at 25 °C[6][7]
Boiling Point134 °C at 7 mmHg[6][7]
158 °C at 11 mmHg[3]
Melting Point153 °C (lit.)[3]
Flash Point71 °C (159.8 °F)[7][8]
Refractive Indexn20/D 1.541 (lit.)[6][7]
SolubilitySoluble in organic solvents like ethanol, methanol (B129727), DMSO, toluene (B28343), and xylene. Insoluble in water.[4]
AppearanceClear colorless to straw coloured oily liquid[1]

Table 2: Spectroscopic Data

TechniqueKey Data Points
¹H NMR Spectral data available.[9][10][11]
¹³C NMR Spectral data available.[12]
Mass Spectrometry (MS) Spectral data available.[13]
Infrared (IR) Spectroscopy Spectral data available.[2]
Raman Spectroscopy Spectral data available.[2]

Synthesis and Experimental Protocols

1-Benzyl-4-piperidone can be synthesized through various routes. The most common methods involve the N-alkylation of 4-piperidone (B1582916) or a multi-step process starting from benzylamine (B48309) and an acrylate (B77674) ester.

Synthesis via N-Alkylation of 4-Piperidone

This method involves the direct benzylation of 4-piperidone hydrochloride.

Experimental Protocol:

  • A mixture of 4-piperidone monohydrate hydrochloride (e.g., 2.5 g, 14.56 mmol) and anhydrous potassium carbonate (e.g., 7 g, 50.64 mmol) in dry N,N-dimethylformamide (DMF, e.g., 25 mL) is stirred at room temperature for 30 minutes.[14][15]

  • Benzyl bromide (e.g., 2 mL, 16.82 mmol) is added dropwise to the reaction mixture.[14][15]

  • The mixture is then heated to 65 °C for 14 hours.[14][15]

  • After cooling to room temperature, the mixture is filtered.[14][15]

  • The filtrate is quenched with ice water (e.g., 25 mL) and extracted with ethyl acetate (B1210297) (e.g., 2 x 20 mL).[14][15]

  • The combined organic layers are washed sequentially with water (e.g., 2 x 15 mL) and brine (e.g., 20 mL).[14][15]

  • The organic phase is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated under reduced pressure.[14][15]

  • The crude product can be further purified by crystallization or vacuum distillation.[14][15]

Synthesis via Dieckmann Condensation

This route involves a 1,4-addition reaction followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation.[1][15]

Experimental Protocol:

  • Michael Addition: Benzylamine is reacted with an excess of an acrylate ester (e.g., methyl acrylate) in an alcohol solvent. The molar ratio of acrylate to benzylamine is typically between 2.6 and 5 to minimize the formation of mono-ester byproducts. The mixture is stirred and heated to 50-60 °C for 9-24 hours.[16] Excess reactants are then removed by distillation.[16]

  • Dieckmann Condensation: To a dry three-necked flask, anhydrous toluene (e.g., 150 mL) and metallic sodium (e.g., 2.8 g) are added and heated to reflux with stirring.[1][15] After the addition of a small amount of anhydrous methanol (e.g., 1 mL), the N,N-bis(β-propionate methyl ester) of benzylamine (e.g., 28 g) is added dropwise. The reaction is refluxed for approximately 6 hours.[1][15]

  • Hydrolysis and Decarboxylation: The reaction mixture is cooled and extracted with a 25% hydrochloric acid solution (e.g., 150 mL).[15] This acidic solution is then refluxed for about 5 hours.[15]

  • Work-up and Purification: After cooling, the mixture is neutralized to a pH of approximately 8.5 with a 35% sodium hydroxide (B78521) solution.[1][15] The product is extracted with ethyl acetate (e.g., 3 x 100 mL).[1][15] The combined organic layers are washed with a saturated sodium chloride solution and dried over anhydrous magnesium sulfate.[1][15] After removal of the solvent by distillation, the final product is purified by vacuum distillation to yield 1-benzyl-4-piperidone as a light-yellow oily liquid.[1][15]

G cluster_synthesis Synthesis Workflow of 1-Benzyl-4-piperidone start Starting Materials (Benzylamine & Methyl Acrylate) michael Michael Addition start->michael Step 1 dieckmann Dieckmann Condensation michael->dieckmann Step 2 hydrolysis Hydrolysis & Decarboxylation dieckmann->hydrolysis Step 3 purification Purification (Vacuum Distillation) hydrolysis->purification Step 4 product 1-Benzyl-4-piperidone purification->product

A generalized workflow for the synthesis of 1-Benzyl-4-piperidone.

Applications in Drug Development

The structural features of 1-benzyl-4-piperidone, including a reactive carbonyl group and a benzyl-protected nitrogen, make it a valuable precursor in medicinal chemistry.[14]

Synthesis of Fentanyl and its Analogues

1-Benzyl-4-piperidone is a well-known starting material for the synthesis of the potent opioid analgesic, fentanyl, and its various analogues.[4][14] The synthesis generally involves the reductive amination of 1-benzyl-4-piperidone with aniline, followed by acylation and subsequent debenzylation and N-alkylation.[17]

Precursor for Acetylcholinesterase (AChE) Inhibitors

This compound is a key intermediate in the synthesis of Donepezil, a reversible inhibitor of acetylcholinesterase (AChE) used in the treatment of Alzheimer's disease.[18][19] The mechanism of action of Donepezil involves increasing the concentration of acetylcholine (B1216132) in the brain by inhibiting its breakdown, which can help improve cognitive function.[1][2][14][16]

Development of Menin Inhibitors for Acute Leukemia

A significant and promising application of 1-benzyl-4-piperidone is in the development of menin inhibitors for the treatment of acute leukemias, particularly those with mixed lineage leukemia (MLL) gene rearrangements or NPM1 mutations.[4][16] These inhibitors disrupt the crucial protein-protein interaction between menin and MLL fusion proteins, which in turn halts the progression of leukemia cells.[4][16] This targeted approach shows high efficacy and selectivity against cancer cell lines with MLL fusions while exhibiting low toxicity towards other leukemia cell lines.[16]

Signaling Pathway in MLL-Rearranged Leukemia and the Role of Menin Inhibitors

In acute leukemias with KMT2A (formerly MLL) rearrangements, the resulting fusion proteins are critical for leukemogenesis. These fusion proteins interact with the protein menin, leading to the upregulation of homeobox (HOX) genes and their cofactor MEIS1.[15] This aberrant gene expression drives the proliferation of leukemia cells. Menin inhibitors, synthesized from precursors like 1-benzyl-4-piperidone, are designed to disrupt the menin-KMT2A interaction, thereby downregulating the expression of HOX and MEIS1 and inducing differentiation or apoptosis of the leukemic cells.[5][7]

G cluster_pathway Menin-KMT2A Signaling in Acute Leukemia KMT2A KMT2A (MLL) Fusion Protein HOX_MEIS1 Upregulation of HOX & MEIS1 genes KMT2A->HOX_MEIS1 interacts with Menin Menin Menin->HOX_MEIS1 interacts with Menin_Inhibitor Menin Inhibitor (derived from 1-Benzyl-4-piperidone) Menin_Inhibitor->Menin blocks interaction Differentiation Cell Differentiation & Apoptosis Menin_Inhibitor->Differentiation Leukemia Leukemic Cell Proliferation HOX_MEIS1->Leukemia

Mechanism of action of Menin inhibitors in KMT2A-rearranged leukemia.

Safety and Handling

1-Benzyl-4-piperidone is classified as harmful if swallowed and may cause skin sensitization.[3][20] It is also a combustible liquid.[8]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Wash thoroughly after handling.[17][20]

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep the container tightly closed. Refrigerated storage (2-8°C) is recommended.[6][7][20]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash with soap and water. If ingested, seek medical attention immediately. If inhaled, move to fresh air.[20]

Conclusion

1-Benzyl-4-piperidone is a compound of significant interest to the pharmaceutical and organic synthesis communities. Its versatile chemical nature allows it to serve as a crucial starting material for a variety of important drugs. The continued exploration of its derivatives holds promise for the development of new and more effective therapeutics, particularly in the areas of oncology and neurodegenerative diseases. A thorough understanding of its properties and synthetic routes is essential for researchers and drug development professionals working to leverage this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols: Triethylene Glycol Dibenzoate as a PVC Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of triethylene glycol dibenzoate (TEGDB) as a high-performance, non-phthalate plasticizer for polyvinyl chloride (PVC).[1] This document details its properties, performance data, and standardized protocols for its evaluation in research and development settings.

Introduction to this compound (TEGDB)

This compound is a high-solvating dibenzoate ester plasticizer known for its excellent compatibility with PVC and other polar polymers.[1] As a non-phthalate plasticizer, it is a viable alternative to traditional phthalates, which have come under regulatory scrutiny.[2] TEGDB is valued for its ability to impart flexibility, durability, and processability to PVC formulations.[1] Its mechanism of action involves positioning itself between PVC polymer chains, which reduces intermolecular forces and increases the material's flexibility and workability.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Name 2-[2-(2-benzoyloxyethoxy)ethoxy]ethyl benzoate[3]
CAS Number 120-56-9[3]
Molecular Formula C20H22O6[3][4]
Molecular Weight 358.39 g/mol [3][4]
Appearance Clear, oily liquid
Boiling Point >200 °C[5]
Solubility in Water 23.93 mg/L @ 25 °C (estimated)[3]

Performance in PVC Formulations

TEGDB offers a range of performance benefits in flexible PVC applications, including rapid fusion, good UV light stability, and excellent resistance to aliphatic solvents and oils.[1]

Comparative Performance Data

The performance of TEGDB is often compared to other plasticizers, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP) and other benzoates. Table 2 provides a comparative summary of key performance indicators.

Table 2: Comparative Performance of TEGDB in PVC

Performance MetricTEGDBDEHP (Typical)Diethylene Glycol Dibenzoate (DEGDB)Notes
Plasticizer Efficiency HighHighHighEther linkages in dibenzoates contribute significantly to plasticization.[6]
Migration Resistance GoodModerateGoodHigher molecular weight generally reduces migration potential.[7]
Thermal Stability GoodGoodGoodContributes to the overall thermal stability of the PVC compound.[8][9][10][11][12]
Low-Temperature Flexibility GoodExcellentGood
Stain Resistance SuperiorModerateGood[1]
Mechanical Properties of PVC Plasticized with TEGDB

The addition of TEGDB to PVC significantly alters its mechanical properties, transforming it from a rigid material to a flexible one.[13] Key mechanical properties are summarized in Table 3.

Table 3: Typical Mechanical Properties of PVC Plasticized with TEGDB (40 phr)

PropertyTypical ValueASTM Method
Tensile Strength 15 - 25 MPaD638
Elongation at Break 250 - 400%D638
100% Modulus 8 - 15 MPaD638
Shore A Hardness 70 - 90D2240

Note: Values are typical and can vary depending on the specific PVC formulation and processing conditions.

Experimental Protocols

The following protocols outline standard methodologies for evaluating the performance of this compound as a PVC plasticizer.

Protocol 1: Preparation of Plasticized PVC Samples

Objective: To prepare standardized plasticized PVC test specimens.

Materials:

  • PVC resin (suspension grade)

  • This compound (TEGDB)

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Lubricant (e.g., stearic acid)

  • Two-roll mill

  • Hydraulic press with heated platens

  • Standard test specimen molds

Procedure:

  • Dry Blending: In a high-speed mixer, blend the PVC resin, TEGDB, thermal stabilizer, and lubricant in the desired proportions (e.g., 100 phr PVC, 40 phr TEGDB, 2 phr stabilizer, 0.5 phr lubricant).

  • Milling: Transfer the dry blend to a two-roll mill preheated to 160-170°C.

  • Compounding: Mill the compound until a homogeneous sheet is formed (typically 5-10 minutes).

  • Molding: Cut the milled sheet into appropriate sizes for the mold. Place the pieces in a preheated mold (170-180°C) in a hydraulic press.

  • Pressing: Apply a pressure of approximately 10 MPa for 5-10 minutes.

  • Cooling: Cool the mold under pressure to below 50°C before removing the molded sheet.

  • Conditioning: Condition the molded sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing, as per ASTM standards.[13]

Protocol 2: Evaluation of Mechanical Properties

Objective: To determine the tensile properties of the plasticized PVC.

Apparatus:

  • Universal Testing Machine (UTM)

  • Dumbbell-shaped die (ASTM D638, Type IV)

Procedure:

  • Cut at least five dumbbell-shaped test specimens from the conditioned PVC sheet using the die.[14]

  • Measure the thickness and width of the narrow section of each specimen.

  • Set the grip separation and crosshead speed on the UTM (e.g., 500 mm/min for flexible PVC).

  • Mount a specimen in the grips of the UTM.

  • Start the test and record the force and elongation until the specimen breaks.

  • From the resulting stress-strain curve, calculate the tensile strength, elongation at break, and 100% modulus.[14]

Protocol 3: Determination of Plasticizer Migration (Activated Carbon Method)

Objective: To quantify the loss of plasticizer from the PVC sample.

Materials:

  • Conditioned PVC test specimens (circular discs, 50 mm diameter)

  • Activated carbon

  • Forced-air oven

  • Analytical balance

Procedure:

  • Weigh the conditioned PVC discs accurately (W1).

  • Place each disc between two layers of activated carbon in a container.

  • Place the container in a forced-air oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

  • After the specified time, remove the discs from the activated carbon and carefully clean off any adhering carbon particles.

  • Re-condition the discs for 24 hours under standard conditions.

  • Weigh the discs again (W2).

  • Calculate the percentage weight loss due to plasticizer migration: Weight Loss (%) = [(W1 - W2) / W1] * 100

Protocol 4: Assessment of Thermal Stability (Congo Red Test)

Objective: To determine the time until thermal degradation of the PVC compound begins.

Materials:

  • PVC compound sample

  • Congo red indicator paper

  • Test tube

  • Heating block or oil bath with precise temperature control

  • Timer

Procedure:

  • Place a small, weighed amount of the PVC compound (e.g., 1-2 grams) into a clean, dry test tube.

  • Moisten a strip of Congo red paper with a suitable indicator solution (e.g., glycerol).

  • Suspend the Congo red paper in the upper part of the test tube, ensuring it does not touch the PVC sample.

  • Place the test tube in the heating block preheated to a specified temperature (e.g., 180°C).

  • Start the timer.

  • Observe the Congo red paper for a color change from red to blue.

  • Record the time taken for the color change to occur. This is the thermal stability time. A longer time indicates better thermal stability.

Visualizations

Plasticization_Mechanism cluster_0 Unplasticized PVC cluster_1 Plasticized PVC P1 PVC Chain P2 PVC Chain pvc1 PVC Chain P1->pvc1  Addition of  TEGDB P3 PVC Chain end Flexible PVC (Reduced Intermolecular Forces) tegdb1 TEGDB pvc2 PVC Chain tegdb2 TEGDB pvc3 PVC Chain start Rigid PVC (Strong Intermolecular Forces) Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Evaluation cluster_analysis Data Analysis start PVC Resin + TEGDB + Additives blend Dry Blending start->blend mill Two-Roll Milling blend->mill mold Compression Molding mill->mold condition Conditioning mold->condition mech Mechanical Testing (ASTM D638) condition->mech mig Migration Test (Activated Carbon) condition->mig therm Thermal Stability (Congo Red) condition->therm data Tensile Strength, Elongation, Modulus mech->data loss Weight Loss (%) mig->loss time Stability Time (min) therm->time

References

Application Notes and Protocols: Triethylene Glycol Dibenzoate in Polyvinyl Acetate (PVAC) Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl acetate (B1210297) (PVAC) adhesives are widely utilized across various industries due to their versatility, cost-effectiveness, and ease of use. However, unmodified PVAC resins can be brittle and may exhibit a high minimum film-forming temperature (MFFT), limiting their application in more demanding scenarios. The incorporation of plasticizers is a common strategy to enhance the flexibility, durability, and adhesion properties of PVAC adhesives.

Triethylene glycol dibenzoate (TEGDB) is a high-performance, non-phthalate plasticizer that has garnered significant interest as a substitute for traditional phthalate-based plasticizers.[1] Its strong solvating power and compatibility with PVAC emulsions make it an effective additive for improving key adhesive properties.[1] This document provides detailed application notes, experimental protocols, and performance data for the use of this compound in PVAC adhesives.

Mechanism of Action

This compound functions by positioning itself between the polymer chains of polyvinyl acetate. This molecular intercalation reduces the intermolecular forces, thereby increasing the free volume and segmental mobility of the polymer chains. The result is a more flexible, workable, and durable adhesive film.[1] This plasticizing effect leads to a reduction in the glass transition temperature (Tg) of the PVAC polymer, which is a critical factor for low-temperature film formation and performance.[2]

Key Performance Enhancements

The addition of this compound to PVAC adhesives can lead to several performance improvements:

  • Increased Flexibility and Reduced Brittleness: TEGDB imparts flexibility to the adhesive film, preventing cracking and improving the overall durability of the bonded assembly.

  • Lowered Glass Transition Temperature (Tg): A reduction in Tg allows for the formation of a continuous adhesive film at lower temperatures, which is crucial for applications in varied environmental conditions.[2]

  • Improved Viscosity Response: The addition of dibenzoate plasticizers can increase the viscosity of PVAC emulsions, which can be beneficial for controlling the application thickness and preventing excessive penetration into porous substrates.[1]

  • Enhanced Adhesion: By improving the flexibility and wetting characteristics of the adhesive, TEGDB can lead to better bond strength on a variety of substrates.

  • Non-Phthalate Formulation: TEGDB offers a safer alternative to traditional phthalate (B1215562) plasticizers, which are facing increasing regulatory scrutiny.[1]

Quantitative Data and Performance Comparison

The following tables summarize the expected performance of PVAC adhesives formulated with dibenzoate plasticizers compared to other common plasticizers. While specific data for this compound is limited in publicly available literature, the data for a generic "dibenzoate ester plasticizer" provides a strong indication of its performance.

Table 1: Effect of Plasticizer Type and Concentration on the Viscosity of PVAC Emulsions

Plasticizer TypeConcentration (%)Low Viscosity PVAC (cps)High Viscosity PVAC (cps)
None 0~5,000~20,000
Dibenzoate Ester 6~15,000~30,000
Dibenzoate Ester 10~25,000~40,000
Diisobutyl Phthalate (DIBP) 6~10,000~25,000
Diisobutyl Phthalate (DIBP) 10~18,000~35,000

Data extrapolated from graphical representations in product literature for a generic dibenzoate ester plasticizer.

Table 2: Effect of Plasticizer Type and Concentration on the Glass Transition Temperature (Tg) of PVAC Films

Plasticizer TypeConcentration (%)Low Viscosity PVAC (°C)High Viscosity PVAC (°C)
None 0~32~32
Dibenzoate Ester 6~22~24
Dibenzoate Ester 10~18~20
Diisobutyl Phthalate (DIBP) 6~25~26
Diisobutyl Phthalate (DIBP) 10~20~22

Data extrapolated from graphical representations in product literature for a generic dibenzoate ester plasticizer.

Experimental Protocols

Preparation of Plasticized PVAC Adhesive Formulations

Objective: To prepare PVAC adhesive formulations with varying concentrations of this compound for subsequent performance evaluation.

Materials:

  • Polyvinyl acetate (PVAC) emulsion

  • This compound (TEGDB)

  • Distilled water (if necessary for viscosity adjustment)

  • Mechanical stirrer

  • Beakers

Procedure:

  • Weigh the desired amount of PVAC emulsion into a beaker.

  • While stirring the PVAC emulsion at a moderate speed, slowly add the pre-weighed amount of this compound.

  • Continue stirring for a minimum of 30 minutes to ensure homogeneous dispersion of the plasticizer within the emulsion.

  • If necessary, add small increments of distilled water to adjust the viscosity to the desired range.

  • Store the formulated adhesive in a sealed container at room temperature for at least 24 hours before testing to allow for equilibration.

G cluster_formulation Adhesive Formulation PVAC PVAC Emulsion Mixer Mechanical Stirring (30 min) PVAC->Mixer TEGDB This compound TEGDB->Mixer Formulated_Adhesive Plasticized PVAC Adhesive Mixer->Formulated_Adhesive

Figure 1: Workflow for the preparation of plasticized PVAC adhesive.

Viscosity Measurement

Objective: To determine the effect of this compound on the viscosity of PVAC adhesives.

Apparatus:

  • Brookfield viscometer or equivalent rotational viscometer

  • Appropriate spindle for the expected viscosity range

  • Temperature-controlled water bath (25 °C)

Procedure:

  • Calibrate the viscometer according to the manufacturer's instructions.

  • Place the formulated adhesive sample in the water bath and allow it to equilibrate to 25 °C.

  • Select a spindle and rotational speed that will give a torque reading between 20% and 80% of the instrument's full-scale range.

  • Immerse the spindle into the adhesive sample to the marked level.

  • Allow the spindle to rotate for at least 60 seconds before taking a reading to ensure a stable value.

  • Record the viscosity in centipoise (cps) or milliPascal-seconds (mPa·s).

  • Repeat the measurement three times and report the average value.

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

Objective: To measure the glass transition temperature of PVAC adhesive films containing this compound.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

Procedure:

  • Prepare a thin film of the formulated adhesive by casting it onto a non-stick surface (e.g., a Teflon sheet) and allowing it to dry completely at room temperature.

  • Cut a small sample (5-10 mg) from the dried film and place it in an aluminum DSC pan.

  • Seal the pan using a crimper.

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature. The glass transition will be observed as a step-like change in the heat flow curve.

  • Determine the midpoint of this transition and report it as the glass transition temperature (Tg).

G cluster_workflow DSC Experimental Workflow start Start prep Prepare Dried Adhesive Film start->prep sample Cut 5-10 mg Sample prep->sample seal Seal in Aluminum Pan sample->seal load Load Sample and Reference into DSC seal->load heat Heat at 10 °C/min under Nitrogen load->heat record Record Heat Flow vs. Temperature heat->record analyze Determine Tg (Midpoint of Transition) record->analyze end_node End analyze->end_node

Figure 2: Experimental workflow for determining Tg by DSC.

Tensile Strength of Adhesive Films

Objective: To evaluate the effect of this compound on the tensile strength of PVAC adhesive films.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Film casting applicator

  • Non-stick casting surface (e.g., glass plate with a release agent)

  • Die cutter for preparing dog-bone shaped specimens

Procedure:

  • Cast a uniform film of the formulated adhesive onto the non-stick surface using a film applicator of a specified thickness.

  • Allow the film to dry completely at room temperature for at least 48 hours.

  • Use a die cutter to prepare at least five dog-bone shaped specimens from the dried film.

  • Measure the thickness and width of the narrow section of each specimen.

  • Mount a specimen in the grips of the Universal Testing Machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.

  • Record the maximum load at break.

  • Calculate the tensile strength using the formula: Tensile Strength (MPa) = Maximum Load (N) / Cross-sectional Area (mm²).

  • Report the average tensile strength and standard deviation for the tested specimens.

Logical Relationships

The concentration of this compound in a PVAC adhesive formulation has a direct impact on its key physical and mechanical properties. The following diagram illustrates these relationships.

G TEGDB Increase in Triethylene Glycol Dibenzoate Concentration Viscosity Increased Viscosity TEGDB->Viscosity Tg Decreased Glass Transition Temperature (Tg) TEGDB->Tg Flexibility Increased Flexibility Tg->Flexibility Low_Temp_Performance Improved Low-Temperature Film Formation Tg->Low_Temp_Performance Tensile_Strength Potentially Decreased Tensile Strength Flexibility->Tensile_Strength (inversely related)

Figure 3: Logical relationships of TEGDB concentration and PVAC properties.

Conclusion

This compound is a highly effective, non-phthalate plasticizer for enhancing the performance of polyvinyl acetate adhesives. Its incorporation leads to a desirable decrease in the glass transition temperature and a functional increase in viscosity, which translates to improved flexibility and low-temperature film-forming capabilities. The provided protocols offer a standardized approach for researchers and scientists to evaluate the impact of this compound on their specific PVAC adhesive formulations, enabling the development of high-performance, safer, and more environmentally friendly adhesive products.

References

Application Notes and Protocols: Triethylene Glycol Dibenzoate in Latex Sealants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triethylene glycol dibenzoate (TEGDB) as a non-phthalate plasticizer in latex sealant formulations. The information is intended to guide researchers and formulators in the development and evaluation of high-performance, flexible, and durable sealants.

Introduction to this compound in Latex Sealants

This compound (TEGDB) is a high-solvating, non-phthalate plasticizer that has gained prominence in the formulation of a variety of polymer-based products, including latex sealants.[1] Its primary function is to increase the flexibility, workability, and durability of the sealant. TEGDB is particularly compatible with emulsions commonly used in latex sealants, such as vinyl acetate-ethylene (VAE) and polyvinyl acetate (B1210297) (PVAC).[1]

The mechanism of action for TEGDB involves the positioning of its molecules between the polymer chains of the latex resin. This molecular intercalation reduces the intermolecular forces, thereby lowering the glass transition temperature (Tg) of the polymer and imparting greater flexibility to the cured sealant.[1] Key benefits of incorporating TEGDB into latex sealant formulations include improved adhesion, enhanced low-temperature performance, and contribution to low volatile organic compound (VOC) formulations due to its low volatility.

Expected Performance Enhancements

While specific quantitative data is highly dependent on the complete formulation of the latex sealant, the inclusion of this compound is expected to positively influence several key performance metrics. The following table summarizes the anticipated qualitative effects of TEGDB on sealant properties based on its function as a high-solvating plasticizer.

Performance PropertyExpected Effect of this compoundRationale
Flexibility/Elongation IncreaseTEGDB molecules position themselves between polymer chains, allowing them to move more freely and increasing the sealant's ability to stretch without breaking.[1]
Adhesion ImprovementBy increasing the flexibility and wetting properties of the sealant, TEGDB can promote better contact and bonding with various substrates.
Hardness (Durometer) DecreaseThe plasticizing effect of TEGDB softens the polymer matrix, resulting in a lower hardness value.
Tensile Strength DecreaseAs flexibility increases, the ultimate tensile strength may decrease as the polymer chains can more easily slide past one another.[2]
Low-Temperature Flexibility ImprovementThe reduction in the glass transition temperature prevents the sealant from becoming brittle at low temperatures.
Workability/Extrusion Rate ImprovementThe plasticizer reduces the viscosity of the uncured sealant, making it easier to extrude from a cartridge and tool into a joint.
VOC Content Lower ContributionTEGDB is a low-volatility compound, which helps in formulating sealants that meet stringent environmental regulations for low VOC emissions.

Experimental Protocols for Sealant Evaluation

The following protocols are based on industry-standard ASTM methods for the comprehensive evaluation of latex sealant performance.

Materials and Equipment
  • Latex polymer emulsion (e.g., VAE, acrylic)

  • This compound (TEGDB)

  • Fillers (e.g., calcium carbonate)

  • Thickeners

  • Dispersants

  • Biocides

  • Water

  • Laboratory mixer (e.g., planetary or high-speed disperser)

  • Sealant cartridge filling equipment

  • Substrate panels for testing (e.g., aluminum, glass, concrete)

  • Tensile tester with environmental chamber

  • Durometer (Shore A)

  • Weathering apparatus (e.g., QUV accelerated weathering tester)

  • Standard laboratory glassware and consumables

Sealant Formulation and Preparation

A baseline latex sealant formulation should be prepared without any plasticizer, and subsequent formulations should incorporate this compound at varying concentrations (e.g., 5%, 10%, 15% by weight of the polymer solids).

General Procedure:

  • To the main mixing vessel, add the latex emulsion and begin agitation at a low speed.

  • In a separate vessel, create a pre-dispersion of fillers, thickeners, and other dry components in water with the aid of a dispersant.

  • Slowly add the pre-dispersion to the latex emulsion under continuous mixing.

  • Add the this compound to the mixture and continue to mix until a homogeneous paste is formed.

  • Incorporate other liquid additives, such as biocides.

  • Adjust the pH of the sealant if necessary.

  • De-aerate the sealant under vacuum to remove any entrapped air.

  • Package the sealant into cartridges for testing.

Performance Testing Protocols

This test method determines the adhesion and cohesion of a sealant under cyclic movement.

  • Prepare test specimens by applying the sealant to specified substrates (e.g., glass and aluminum).

  • Allow the specimens to cure for 21 days under standard laboratory conditions.

  • Subject the cured specimens to cycles of extension and compression at both room temperature and elevated temperatures.

  • After cycling, visually inspect the specimens for any adhesive or cohesive failure.

This test method measures the indentation hardness of the cured sealant.

  • Prepare a cured sheet of the sealant with a minimum thickness of 6 mm.

  • Use a Shore A durometer to measure the hardness at multiple points on the surface of the cured sealant.

  • Record the average hardness value.

This test method evaluates the flexibility of the sealant after artificial weathering at low temperatures.

  • Prepare sealant beads on aluminum panels and allow them to cure.

  • Expose the specimens to a specified number of hours of artificial weathering.

  • After weathering, condition the specimens at a low temperature (e.g., -15°C).

  • Bend the panels over a mandrel and inspect the sealant for any cracking or loss of adhesion.

This method assesses the ability of the sealant to recover its original shape after being extended.

  • Prepare test specimens in a joint configuration between two substrate blocks.

  • After curing, subject the specimens to a specified percentage of extension.

  • Hold the specimens in the extended state for a set period.

  • Release the extension and measure the degree of recovery.

  • Inspect for any loss of adhesion.

Visualizations

The following diagrams illustrate the theoretical mechanism of plasticization and the experimental workflow for sealant evaluation.

Plasticizer_Mechanism cluster_0 Latex Polymer without Plasticizer cluster_1 Latex Polymer with TEGDB PolymerChains_A Polymer Chains (Rigid) PolymerChains_B Strong Intermolecular Forces PolymerChains_A->PolymerChains_B Close Proximity PolymerChains_C Polymer Chains (Flexible) TEGDB TEGDB Molecules PolymerChains_C->TEGDB Intercalation TEGDB->PolymerChains_C Reduced Intermolecular Forces Latex Polymer without Plasticizer Latex Polymer without Plasticizer Latex Polymer with TEGDB Latex Polymer with TEGDB

Caption: Mechanism of Action of this compound as a Plasticizer.

Sealant_Testing_Workflow Start Sealant Formulation (with and without TEGDB) Preparation Mixing and De-aeration Start->Preparation Cartridge_Filling Cartridge Filling Preparation->Cartridge_Filling Specimen_Preparation Test Specimen Preparation Cartridge_Filling->Specimen_Preparation Curing Curing (21 days) Specimen_Preparation->Curing Performance_Testing Performance Testing Curing->Performance_Testing Adhesion_Test Adhesion/Cohesion (ASTM C719) Performance_Testing->Adhesion_Test Hardness_Test Hardness (ASTM C661) Performance_Testing->Hardness_Test Flexibility_Test Low-Temp Flexibility (ASTM C734) Performance_Testing->Flexibility_Test Extension_Recovery_Test Extension-Recovery (ASTM C736) Performance_Testing->Extension_Recovery_Test Data_Analysis Data Analysis and Comparison Adhesion_Test->Data_Analysis Hardness_Test->Data_Analysis Flexibility_Test->Data_Analysis Extension_Recovery_Test->Data_Analysis Conclusion Conclusion on TEGDB Performance Data_Analysis->Conclusion

Caption: Experimental Workflow for Latex Sealant Evaluation.

References

Application Notes and Protocols: Triethylene Glycol Dibenzoate in Water-Based Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triethylene glycol dibenzoate (TEGDB) as a coalescing agent in water-based coating formulations. Detailed experimental protocols for evaluating key coating properties are also included.

Introduction to this compound in Water-Based Coatings

This compound (CAS: 120-56-9) is a high-performance, low-volatility organic compound that serves as an effective coalescing agent and plasticizer in water-based (latex) coating formulations.[1] As a non-phthalate ester, it offers a favorable toxicological profile, making it a suitable choice for modern, environmentally friendly coatings with low volatile organic compound (VOC) content. In latex paints, the primary role of a coalescent is to facilitate the formation of a continuous, uniform, and durable film as the water evaporates.[2] TEGDB achieves this by temporarily lowering the minimum film formation temperature (MFFT) of the latex polymer particles, allowing them to soften, deform, and fuse together into a cohesive film.

TEGDB is compatible with a wide range of latex polymers, including polyvinyl acetate (B1210297) (PVAc), vinyl acetate-ethylene (VAE), and various acrylic emulsions.[1][2] Its strong solvating power and low water solubility contribute to its efficiency as a coalescent, often resulting in improved coating properties such as scrub resistance, gloss development, and block resistance.[3]

Key Features and Benefits

  • Low VOC Content: Due to its low vapor pressure, TEGDB is not classified as a VOC under many regulations, allowing formulators greater flexibility in meeting stringent environmental standards.

  • High Coalescing Efficiency: TEGDB is effective at reducing the MFFT of a variety of latex polymers, ensuring proper film formation under a range of temperature and humidity conditions.

  • Enhanced Film Properties: The use of TEGDB can lead to improvements in key performance characteristics of the final coating, including:

    • Scrub Resistance: Increased resistance to wear and erosion from cleaning.

    • Gloss: Better development of the desired sheen in semi-gloss and gloss formulations.

    • Block Resistance: Reduced tendency for coated surfaces to stick together when in contact.

    • Hardness: Contributes to the development of a hard, durable film.

  • Good Compatibility: It is compatible with a wide array of latex types and other coating formulation components.[2]

  • Non-Phthalate Plasticizer: Offers a favorable alternative to traditional phthalate (B1215562) plasticizers.[2]

Data Presentation

Typical Physical and Chemical Properties of this compound
PropertyValue
CAS Number 120-56-9
Molecular Formula C₂₀H₂₂O₆
Molecular Weight 358.4 g/mol [4]
Appearance Colorless to pale yellow liquid
Boiling Point >300 °C
Vapor Pressure <0.001 hPa at 20 °C
Water Solubility Low
Comparative Performance of Coalescing Agents in a Styrene-Acrylic Latex Paint

The following table provides a qualitative and quantitative comparison of this compound with a benchmark coalescent, 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate (Texanol®), based on typical performance characteristics observed in water-based coatings. Direct quantitative comparisons in single studies are limited in publicly available literature.

Performance MetricThis compound (and other Dibenzoates)Texanol® (Benchmark)
Coalescing Efficiency Good to ExcellentExcellent
VOC Contribution (EPA Method 24) Low to ZeroHigh
Scrub Resistance Good to Excellent (Often improves scrub resistance)[5]Good
Gloss Development Good to ExcellentGood to Excellent
Block Resistance GoodGood
Hardness Development GoodGood
Low-Temperature Film Formation EffectiveEffective[6]

Experimental Protocols

Evaluation of Minimum Film Formation Temperature (MFFT)

Objective: To determine the lowest temperature at which a latex formulation will form a continuous film.

Apparatus: MFFT Bar (temperature-gradient plate).

Procedure:

  • Prepare a series of latex formulations with varying concentrations of the coalescing agent (e.g., 0%, 2%, 4%, 6% by weight on polymer solids).

  • Calibrate the MFFT bar to the desired temperature range (e.g., 0°C to 18°C).

  • Apply a uniform film of each formulation across the temperature gradient bar using a film applicator.

  • Allow the films to dry under a gentle stream of dry, clean air.

  • Observe the point on the bar where the film transitions from a continuous, clear film to a cracked or opaque, powdery film.

  • Record the temperature at this transition point as the MFFT.

Assessment of Scrub Resistance (ASTM D2486)

Objective: To determine the resistance of a paint film to erosion caused by scrubbing.[7]

Apparatus: Scrub test machine, nylon bristle brush, abrasive scrub medium, and black plastic panels.

Procedure:

  • Apply the paint formulation to a black plastic panel at a specified wet film thickness and allow it to cure for a specified time (e.g., 7 days) in a controlled environment (e.g., 23°C and 50% relative humidity).[8]

  • Mount the cured panel in the scrub test machine.

  • Place a shim under the test area.

  • Apply a standardized abrasive scrub medium to the brush.[9]

  • Start the scrub tester and run for a predetermined number of cycles or until the paint film is worn through to the substrate.

  • The result is reported as the number of cycles to failure.[9]

Evaluation of Blocking Resistance (ASTM D4946)

Objective: To assess the tendency of painted surfaces to stick together (block) under pressure.[10][11]

Apparatus: Constant temperature oven, weights, and test panels.

Procedure:

  • Apply the paint to test panels and allow them to cure as specified.

  • Place two coated panels face-to-face.

  • Place a specified weight on top of the panels to ensure uniform contact.

  • Place the assembly in an oven at a specified temperature (e.g., 50°C) for a set period (e.g., 30 minutes).[12]

  • Remove the panels from the oven and allow them to cool to room temperature.

  • Separate the two panels and evaluate the degree of blocking on a rating scale (e.g., from 10 = no tack, to 0 = film ruptures).

Measurement of Specular Gloss (ASTM D523)

Objective: To measure the shininess or specular reflectance of a paint film.[2][13]

Apparatus: Glossmeter (with 20°, 60°, and/or 85° geometry).[14]

Procedure:

  • Prepare and cure the paint film on a smooth, flat substrate.

  • Calibrate the glossmeter using a certified standard.

  • Place the glossmeter on the surface of the paint film and take readings at multiple locations.

  • The 60° geometry is typically used for most coatings; the 20° geometry is for high-gloss coatings, and the 85° geometry is for low-gloss (matte) coatings.[13]

  • Report the average gloss reading for the specified geometry.

Determination of Film Hardness (Pendulum Damping Test - ASTM D4366)

Objective: To measure the hardness of the cured paint film.[3][15]

Apparatus: König or Persoz pendulum damping tester.[16]

Procedure:

  • Apply the paint to a rigid, flat panel (e.g., glass or metal) and allow it to cure completely.[15]

  • Place the coated panel on the tester's platform.

  • Gently place the pendulum's fulcrum balls on the coated surface.

  • Deflect the pendulum to a specified angle (6° for König, 12° for Persoz) and release it.

  • Measure the time (in seconds) or the number of oscillations it takes for the amplitude of the pendulum's swing to decrease to a specified smaller angle (3° for König, 4° for Persoz).

  • Longer damping times indicate a harder film.

Visualizations

G cluster_0 Mechanism of Film Formation in Water-Based Coatings A Stage 1: Water Evaporation Latex particles are suspended in water. B Stage 2: Particle Packing As water evaporates, particles are forced into close contact. A->B Evaporation C Stage 3: Particle Deformation and Coalescence Coalescing agent (TEGDB) softens the polymer particles, allowing them to deform and fuse. B->C Capillary Forces D Stage 4: Continuous Film Formation Polymer chains interdiffuse, forming a continuous, solid film. C->D Interdiffusion

Caption: Mechanism of Film Formation in Water-Based Coatings.

G cluster_1 Experimental Workflow for Coalescent Evaluation cluster_tests Perform Performance Tests P Prepare Paint Formulations (with and without TEGDB) A Apply Paint to Substrates (e.g., plastic panels, glass) P->A C Cure Films (Controlled temperature and humidity) A->C T1 MFFT Analysis C->T1 T2 Scrub Resistance (ASTM D2486) C->T2 T3 Block Resistance (ASTM D4946) C->T3 T4 Gloss Measurement (ASTM D523) C->T4 T5 Hardness Test (ASTM D4366) C->T5 D Data Analysis and Comparison T1->D T2->D T3->D T4->D T5->D

Caption: Experimental Workflow for Coalescent Evaluation.

References

Application Note: Reverse-Phase HPLC Analysis of Triethylene Glycol Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol dibenzoate is a widely used plasticizer in various polymer formulations, adhesives, and coatings.[1] Its quantification is crucial for quality control, stability studies, and migration testing. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection offers a robust and reliable method for the analysis of this compound.[1][2] This application note provides a detailed protocol for the quantitative determination of this compound using RP-HPLC.

Experimental Protocol

This protocol outlines the conditions for the separation and quantification of this compound using a C18 column.

Chromatographic Conditions:

ParameterValue
HPLC System Standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)
Column Acquity BEH C18, 1.7 µm, 2.1 x 150 mm (e.g., Waters)[3]
Mobile Phase A Deionized water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution 0-15 min: 40-90% B; 15-17 min: 90% B; 17-18 min: 90-40% B; 18-25 min: 40% B
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Column Temperature 30°C
Detection Wavelength 237 nm[4][5]
Run Time 25 minutes

Reagents and Standards:

  • This compound reference standard (Purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (ACS grade)

  • Deionized water (18.2 MΩ·cm)

Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Use sonication if necessary to ensure complete dissolution.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase (at initial conditions, e.g., 40% Acetonitrile) to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

Sample Preparation (from a Polymer Matrix):

  • Accurately weigh approximately 1 gram of the polymer sample into a glass vial.

  • Add 10 mL of a suitable extraction solvent (e.g., methanol or a mixture of dichloromethane (B109758) and methanol).

  • Vortex the sample for 1 minute and sonicate for 30 minutes to facilitate the extraction of the plasticizer.

  • Centrifuge the sample at 4000 rpm for 15 minutes to pellet the polymer.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtrate with the mobile phase to bring the concentration of this compound within the calibration range.

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound under the specified conditions. These values are representative and may vary slightly depending on the specific instrumentation and laboratory conditions.

ParameterExpected Value
Retention Time (RT) Approximately 18 min[3]
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) ≥ 0.999
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Precision (%RSD, n=6) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow

The following diagram illustrates the logical workflow for the RP-HPLC analysis of this compound.

hplc_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Injection Inject Standard/Sample Standard_Prep->Injection Calibration_Curve Calibration Curve Generation Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation (Extraction & Dilution) Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Chrom_Run Chromatographic Run (Gradient Elution) Injection->Chrom_Run Detection UV Detection at 237 nm Chrom_Run->Detection Peak_Integration Peak Integration Detection->Peak_Integration Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Peak_Integration->Quantification Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the RP-HPLC analysis of this compound.

References

Application Note: GC-MS Method for the Detection and Quantification of Triethylene Glycol Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed methodology for the detection and quantification of triethylene glycol dibenzoate (TEGDB), a common non-phthalate plasticizer, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol described herein is applicable to the analysis of TEGDB in various matrices, with a primary focus on polymer-based materials. This application note includes comprehensive procedures for sample preparation, instrument parameters, and data analysis. Quantitative data from representative methods for similar analytes are presented for reference.

Introduction

This compound (TEGDB) is a high-performance plasticizer used in a wide range of polymer applications, including polyvinyl chloride (PVC), adhesives, and coatings, to enhance flexibility and durability.[1] Its use has become more prevalent as a replacement for some ortho-phthalate plasticizers. Consequently, there is a growing need for robust and reliable analytical methods to identify and quantify TEGDB in various materials to ensure product quality, perform safety assessments, and conduct migration studies. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high sensitivity and specificity for the identification and quantification of semi-volatile organic compounds like TEGDB.[2]

Principle of the Method

This method involves the extraction of this compound from a sample matrix using a suitable organic solvent. The resulting extract is then introduced into a GC-MS system. The gas chromatograph separates TEGDB from other components in the extract based on its volatility and interaction with the stationary phase of the analytical column. Following separation, the compound is ionized and fragmented in the mass spectrometer. Identification is achieved by comparing the resulting mass spectrum with a reference spectrum, and quantification is performed by measuring the response of a characteristic ion.

Experimental Protocol

Reagents and Materials
  • Solvents: Dichloromethane (B109758) (DCM, HPLC grade or equivalent), Hexane (HPLC grade), Methanol (HPLC grade).

  • Standards: this compound (TEGDB, >98% purity), Internal Standard (e.g., Benzyl Benzoate or a deuterated analog, >98% purity).

  • Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

  • Extraction Vessels: Glass scintillation vials or flasks with PTFE-lined caps.

  • Filtration: 0.45 µm PTFE syringe filters.

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of TEGDB standard and dissolve in 10 mL of dichloromethane in a volumetric flask.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the chosen internal standard and dissolve in 10 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock standard solution with dichloromethane to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL). Spike each calibration standard with the internal standard to a constant concentration (e.g., 10 µg/mL).

Sample Preparation (from Polymer Matrix)
  • Sample Sizing: Cut the polymer sample into small pieces (approximately 1-2 mm) to maximize the surface area for extraction.

  • Weighing: Accurately weigh approximately 100-200 mg of the polymer sample into a glass extraction vessel.

  • Extraction: Add 10 mL of dichloromethane to the vessel.

  • Sonication/Agitation: Place the vessel in an ultrasonic bath for 30-60 minutes at room temperature, or agitate on a mechanical shaker overnight.

  • Internal Standard Spiking: Add a known amount of the internal standard stock solution to the extract.

  • Filtration: Filter the extract through a 0.45 µm PTFE syringe filter into a clean vial to remove any particulate matter.

  • Analysis: Transfer the filtered extract into a 2 mL GC-MS vial for analysis. If the expected concentration is high, the extract may need to be diluted with dichloromethane.

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

ParameterSetting
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalent
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature280 °C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium
Constant Flow Rate1.2 mL/min
Oven Program
Initial Temperature150 °C, hold for 1 min
Ramp 115 °C/min to 300 °C
Final HoldHold at 300 °C for 10 min
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Transfer Line Temp.280 °C
Quadrupole Temperature150 °C
Acquisition ModeFull Scan (m/z 50-450) for identification, SIM for quantification
SIM Ions for TEGDB Quantifier: 105 , Qualifiers: 149, 77

Note: The oven program should be optimized to ensure good separation of TEGDB from any matrix interferences.

Data Presentation and Analysis

Identification

Identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum of the peak in the sample chromatogram with that of a known standard. The mass spectrum of TEGDB is characterized by a base peak at m/z 105 (the benzoyl cation) and another significant ion at m/z 149.[3]

Quantification

Quantification is performed using the internal standard method. A calibration curve is constructed by plotting the ratio of the peak area of the TEGDB quantifier ion (m/z 105) to the peak area of the internal standard's quantifier ion against the concentration of the calibration standards. The concentration of TEGDB in the sample extract is then determined from this curve.

The final concentration in the original sample is calculated using the following formula: Concentration (µg/g) = (C_extract * V_extract) / W_sample Where:

  • C_extract = Concentration of TEGDB in the extract (µg/mL) from the calibration curve.

  • V_extract = Final volume of the extract (mL).

  • W_sample = Weight of the initial sample (g).

Representative Quantitative Data

While specific validation data for TEGDB is not widely published, the following table summarizes typical performance characteristics for GC-MS analysis of other plasticizers in various matrices, which can serve as a benchmark.[4]

ParameterTypical Value Range
Linearity (r²)> 0.995
Limit of Detection (LOD)0.0001 - 1.0 µg/mL
Limit of Quantification (LOQ)0.0004 - 5.0 µg/mL
Recovery65% - 118%
Relative Standard Deviation (RSD)1.7% - 11.5%

Note: These values are for reference only and actual performance must be determined through method validation for TEGDB in the specific sample matrix.

Workflow and Pathway Visualization

The overall experimental workflow for the GC-MS analysis of TEGDB is illustrated below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Polymer Sample Weighing Weigh Sample (100-200 mg) Sample->Weighing Extraction Solvent Extraction (Dichloromethane) Weighing->Extraction Spiking Spike Internal Standard Extraction->Spiking Filtration Filter Extract (0.45 µm PTFE) Spiking->Filtration FinalSample Final Extract in GC Vial Filtration->FinalSample Injection Inject 1 µL into GC FinalSample->Injection Separation Chromatographic Separation (HP-5MS) Injection->Separation Detection Mass Spectrometric Detection (EI) Separation->Detection DataAcq Data Acquisition (Scan & SIM) Detection->DataAcq Identification Peak Identification (Retention Time & Spectrum) DataAcq->Identification Quantification Quantification (Internal Standard Method) Identification->Quantification Report Final Report (Concentration in µg/g) Quantification->Report

References

Application Notes and Protocols for Triethylene Glycol Dibenzoate in Food Contact Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol dibenzoate (TEGDB) is a high-solvating plasticizer utilized in a variety of polymer formulations to enhance flexibility and durability. Its application extends to food contact materials (FCMs), particularly in adhesives and coatings, where it serves as a non-phthalate plasticizer. The safety of TEGDB in these applications is contingent upon the assessment of its potential to migrate from the packaging material into the foodstuff. This document provides a comprehensive overview of the regulatory status, toxicological considerations, and analytical methodologies for evaluating TEGDB in the context of food contact applications.

Regulatory Framework

The use of this compound in food contact materials is subject to regulatory oversight to ensure consumer safety.

  • United States Food and Drug Administration (FDA): TEGDB is listed as an indirect food additive for use in adhesives under 21 CFR 175.105. This regulation specifies that the substance may be safely used as a component of articles intended for use in producing, manufacturing, packing, processing, preparing, treating, packaging, transporting, or holding food.

  • European Union: While a specific migration limit (SML) for this compound is not explicitly listed in Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food, the safety of its use must be established. For substances that are not listed, a risk assessment must be conducted, and migration levels must not endanger human health. Often, for related compounds, group restrictions may apply. For instance, ethylene (B1197577) glycol and diethylene glycol have a group SML of 30 mg/kg of food, expressed as ethylene glycol. The European Food Safety Authority (EFSA) provides scientific opinions on the safety of substances used in food contact materials.

Toxicological Profile Summary

The toxicological assessment of this compound is crucial for establishing its safety in food contact applications. While specific toxicological data for the dibenzoate ester is not extensively published in the public domain, information on its constituent, triethylene glycol (TEG), is available.

EndpointResult
Acute Oral Toxicity Triethylene glycol has low acute toxicity, with oral LD50 values in rodents reported to be between 15 and 22 g/kg body weight.
Irritation Triethylene glycol is not considered a skin irritant and causes only minimal eye irritation in animal studies.
Sensitization There is no evidence to suggest that triethylene glycol is a skin sensitizer.
Genotoxicity Triethylene glycol has not shown mutagenic or genotoxic potential in various in vitro and in vivo assays.
Reproductive and Developmental Toxicity Studies in rats and mice indicated no significant embryotoxicity or teratogenicity.

It is important to note that the toxicological profile of the ester, this compound, may differ from its glycol component. A comprehensive safety assessment would require specific data on the ester.

Experimental Protocols

Protocol 1: Determination of Specific Migration of this compound from Adhesives into Food Simulants

Objective: To quantify the migration of this compound from an adhesive used in food packaging into various food simulants, representing different food types.

Materials:

  • Food contact material sample (e.g., laminated packaging with the adhesive)

  • Food Simulants:

    • Simulant A: 10% (v/v) ethanol (B145695) in distilled water (for aqueous foods)

    • Simulant B: 3% (w/v) acetic acid in distilled water (for acidic foods)

    • Simulant D2: Vegetable oil (e.g., olive oil or a synthetic mixture of triglycerides) (for fatty foods)

  • Migration cells or pouches

  • Incubator or oven capable of maintaining controlled temperatures

  • Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS)

  • This compound analytical standard

  • Solvents for extraction and mobile phase (e.g., acetonitrile (B52724), water, hexane) of HPLC grade

Procedure:

  • Sample Preparation:

    • Cut the food contact material into test specimens of a known surface area (e.g., 1 dm²).

    • Ensure the adhesive layer is exposed on one side of the specimen.

  • Migration Test Setup:

    • Place the test specimen in a migration cell or pouch.

    • Fill the cell or pouch with a known volume of the pre-conditioned food simulant, ensuring a surface area to volume ratio of 6 dm²/L (this is a conventional ratio for many applications).

    • Seal the migration cell or pouch to prevent evaporation.

  • Test Conditions:

    • Select test conditions (time and temperature) based on the intended use of the food packaging. For example, for long-term storage at room temperature, a typical test condition is 10 days at 40°C. For applications involving heating, higher temperatures would be used for shorter durations.

  • Incubation:

    • Place the migration cells in an incubator set to the selected temperature for the specified duration.

  • Sample Collection and Extraction:

    • After the incubation period, remove the food simulant from the migration cell.

    • For aqueous simulants (A and B), the sample may be directly analyzed or concentrated if necessary.

    • For the fatty food simulant (D2), an extraction step is required. A common method is liquid-liquid extraction with a solvent like acetonitrile or solid-phase extraction (SPE) to isolate the TEGDB from the oil.

  • Analytical Quantification:

    • Analyze the collected simulant or the extracted sample using a validated HPLC-UV or HPLC-MS method.

    • Prepare a calibration curve using the this compound analytical standard.

    • Quantify the concentration of TEGDB in the simulant.

  • Calculation of Specific Migration:

    • Calculate the specific migration (M) in mg of substance per kg of food simulant using the following formula: M = (C * V) / (A * 1) Where:

      • C = Concentration of TEGDB in the food simulant (mg/L)

      • V = Volume of the food simulant (L)

      • A = Surface area of the test specimen in contact with the simulant (dm²)

      • Assuming a density of 1 kg/L for the food simulant.

Protocol 2: Analytical Method for Quantification of this compound using HPLC-UV

Objective: To provide a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound in food simulants.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. A typical starting condition could be 50:50 (v/v) acetonitrile:water, ramping to 95:5 over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 230 nm (based on the absorbance maximum of the benzoate (B1203000) moiety).

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1000 mg/L).

    • Prepare a series of working standards by diluting the stock solution with the appropriate food simulant (or the extraction solvent for simulant D2) to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 mg/L).

  • Sample Analysis:

    • Inject the prepared standards and the samples from the migration test onto the HPLC system.

    • Record the peak area of this compound for each injection.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Validation: The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.

Data Presentation

Table 1: Regulatory Status and Migration Limits for Triethylene Glycol and Related Substances
SubstanceRegulatory BodyRegulationSpecific Migration Limit (SML)Notes
This compoundUS FDA21 CFR 175.105Not specified; for use in adhesives.Use must be in accordance with Good Manufacturing Practice.
Ethylene GlycolEUCommission Regulation (EU) No 10/201130 mg/kg (group restriction with Diethylene Glycol)Expressed as ethylene glycol.
Diethylene GlycolEUCommission Regulation (EU) No 10/201130 mg/kg (group restriction with Ethylene Glycol)Expressed as ethylene glycol.
This compound EU - No specific SML established. A risk assessment is required to demonstrate safety. Migration should not endanger human health.
Table 2: Hypothetical Migration Data for this compound

The following data is for illustrative purposes only and would need to be generated through experimental testing as described in Protocol 1.

Food SimulantTest ConditionReplicate 1 (mg/kg)Replicate 2 (mg/kg)Replicate 3 (mg/kg)Average Migration (mg/kg)
Simulant A (10% Ethanol) 10 days at 40°C0.520.550.510.53
Simulant B (3% Acetic Acid) 10 days at 40°C0.480.500.490.49
Simulant D2 (Vegetable Oil) 10 days at 40°C2.152.212.182.18

Visualizations

Safety_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Regulatory & Toxicological Review cluster_2 Migration Assessment cluster_3 Risk Assessment & Compliance Identify_FCM Identify Food Contact Material and Substance Intended_Use Define Intended Conditions of Use Identify_FCM->Intended_Use Regulatory_Status Check Regulatory Status (e.g., FDA, EU) Intended_Use->Regulatory_Status Toxicological_Data Review Toxicological Data Regulatory_Status->Toxicological_Data Migration_Testing Perform Migration Testing (Experimental) Toxicological_Data->Migration_Testing Migration_Modeling Migration Modeling (Theoretical) Toxicological_Data->Migration_Modeling Analytical_Method Develop & Validate Analytical Method Migration_Testing->Analytical_Method Exposure_Assessment Exposure Assessment Migration_Testing->Exposure_Assessment Migration_Modeling->Exposure_Assessment Risk_Characterization Risk Characterization Exposure_Assessment->Risk_Characterization Compliance_Decision Compliance Decision Risk_Characterization->Compliance_Decision

Caption: Workflow for the safety assessment of a food contact substance.

Migration_Testing_Workflow cluster_0 Preparation cluster_1 Migration Experiment cluster_2 Analysis cluster_3 Data Interpretation Select_Sample Select FCM Sample Prepare_Specimens Prepare Test Specimens (Known Surface Area) Select_Sample->Prepare_Specimens Select_Simulants Select Food Simulants Prepare_Specimens->Select_Simulants Setup_Migration_Cell Set up Migration Cell (Sample + Simulant) Select_Simulants->Setup_Migration_Cell Incubate Incubate under Defined Conditions (Time, Temperature) Setup_Migration_Cell->Incubate Collect_Simulant Collect Simulant Incubate->Collect_Simulant Extract_Analytes Extract Analytes (if necessary) Collect_Simulant->Extract_Analytes Instrumental_Analysis Instrumental Analysis (e.g., HPLC) Extract_Analytes->Instrumental_Analysis Quantify_Concentration Quantify Analyte Concentration Instrumental_Analysis->Quantify_Concentration Calculate_Migration Calculate Specific Migration (mg/kg) Quantify_Concentration->Calculate_Migration Compare_to_Limits Compare to Regulatory Limits (SML) Calculate_Migration->Compare_to_Limits

Caption: Experimental workflow for a specific migration test.

Application Notes and Protocols for Triethylene Glycol Dibenzoate in Medical Device Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol dibenzoate (TEGDB) is a non-phthalate plasticizer that serves as a promising alternative to traditional plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP) in the manufacturing of medical devices. Its use is particularly relevant for flexible polyvinyl chloride (PVC) applications where biocompatibility and low toxicity are paramount. These application notes provide a comprehensive overview of TEGDB's properties, performance characteristics, and the necessary protocols for its evaluation in a medical device context.

Properties of this compound

TEGDB is a high-solvating plasticizer, meaning it efficiently integrates with and softens polymer matrices like PVC. This property is crucial for achieving the desired flexibility and durability of medical tubing, blood bags, and other devices.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC20H22O6[1]
Molecular Weight358.39 g/mol [1]
CAS Number120-56-9
AppearanceColorless to light-yellow viscous liquid
Boiling Point>300 °C
SolubilityInsoluble in water; soluble in aromatic hydrocarbons, ketones, and esters

Performance in Medical Grade PVC

While specific quantitative data for TEGDB in medical-grade PVC is not extensively published, its performance can be inferred from its properties as a high-solvating plasticizer and by comparison with other non-phthalate alternatives. The primary function of a plasticizer is to lower the glass transition temperature (Tg) of the polymer, thereby increasing its flexibility.

Table 2: Comparative Mechanical Properties of Plasticized PVC (Illustrative)

PropertyPVC with DEHPPVC with Non-Phthalate Alternative (e.g., DEHT)PVC with TEGDB (Expected)
Tensile Strength (MPa)20 - 3022 - 32Similar to non-phthalate alternatives
Elongation at Break (%)300 - 450350 - 500Similar to non-phthalate alternatives
Hardness (Shore A)70 - 9075 - 95Similar to non-phthalate alternatives

Note: The values for TEGDB are expected based on its chemical similarity to other dibenzoate plasticizers. Rigorous testing is required to establish definitive performance metrics.

Biocompatibility Evaluation

The biological evaluation of any medical device is governed by the ISO 10993 series of standards. A risk-based approach should be adopted, starting with chemical characterization and followed by a series of in vitro and in vivo tests.

Chemical Characterization (ISO 10993-18)

The first step is to identify and quantify all chemical constituents of the final, sterilized medical device. This includes the base polymer, plasticizer (TEGDB), and any other additives or residues.

Protocol: Extractables and Leachables Testing for TEGDB-Plasticized PVC

Objective: To identify and quantify substances that can be extracted from the medical device under exaggerated and simulated-use conditions.

Materials:

  • Final, sterilized medical device (e.g., PVC tubing)

  • Extraction solvents:

    • Polar solvent (e.g., purified water)

    • Non-polar solvent (e.g., n-hexane)

    • Simulated body fluids (SBF) or blood-simulating fluids

  • Analytical instrumentation:

    • Gas Chromatography-Mass Spectrometry (GC-MS)

    • Liquid Chromatography-Mass Spectrometry (LC-MS)

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental analysis

Procedure:

  • Sample Preparation: Cut the device into appropriate sizes to maximize surface area exposure to the extraction solvent.

  • Extraction:

    • Place the prepared samples in extraction vessels with the chosen solvents.

    • Extraction conditions should be based on the intended use of the device (e.g., 37°C for a specified duration for body-contact devices). Exaggerated conditions (e.g., elevated temperature) may also be used.

  • Analysis:

    • Analyze the extracts using GC-MS and LC-MS to identify and quantify organic extractables, including TEGDB and any potential degradation products.

    • Use ICP-MS to analyze for any inorganic leachables.

  • Reporting: Report all identified and quantified substances. This data will inform the toxicological risk assessment.

Toxicological Risk Assessment (ISO 10993-17)

Based on the chemical characterization, a toxicological risk assessment is performed to evaluate the potential adverse effects of the identified leachables. Safety Data Sheets (SDS) for TEGDB and its components can provide initial toxicological information.

Table 3: Summary of Toxicological Data for this compound and Related Compounds

EndpointResultCompound
Acute Oral Toxicity (LD50, rat)> 2000 mg/kgDi(ethylene glycol) dibenzoate
Skin IrritationNot classified as an irritantDi(ethylene glycol) dibenzoate
Eye IrritationCauses serious eye irritationDi(ethylene glycol) dibenzoate
Mutagenicity (Ames test)NegativeDi(ethylene glycol) dibenzoate[2]
CarcinogenicityNot classified as a carcinogenDi(ethylene glycol) dibenzoate[3]

Note: Data for the structurally similar di(ethylene glycol) dibenzoate is presented. Specific toxicological testing of TEGDB is required for a complete risk assessment.

In Vitro Biocompatibility Testing

This test assesses the potential of the device to cause cell death.

Protocol: In Vitro Cytotoxicity Assay (MEM Elution)

Objective: To determine the cytotoxic potential of extracts from a TEGDB-plasticized medical device.

Materials:

  • L929 mouse fibroblast cell line (or other appropriate cell line)

  • Minimal Essential Medium (MEM) supplemented with serum

  • Extracts from the medical device prepared according to ISO 10993-12

  • Positive control (e.g., organotin-stabilized PVC)

  • Negative control (e.g., high-density polyethylene)

Procedure:

  • Cell Culture: Culture L929 cells to a near-confluent monolayer.

  • Extraction: Prepare extracts of the test material, positive, and negative controls in MEM at 37°C for 24 hours.

  • Exposure: Replace the culture medium in the cell monolayers with the prepared extracts.

  • Incubation: Incubate the cells for 24-48 hours.

  • Evaluation:

    • Qualitative: Observe the cells microscopically for changes in morphology, cell lysis, and reduction in cell density. Grade the reactivity on a scale of 0 (no reactivity) to 4 (severe reactivity).

    • Quantitative: Use a cell viability assay (e.g., MTT or XTT) to quantify the reduction in cell viability compared to the negative control.

  • Acceptance Criteria: A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.

For blood-contacting devices, hemocompatibility testing is crucial. Key endpoints include hemolysis, thrombosis (platelet activation and coagulation), and immunology (complement activation).

Protocol: In Vitro Hemolysis Assay

Objective: To evaluate the potential of a TEGDB-plasticized medical device to cause red blood cell lysis.

Materials:

  • Fresh human blood with anticoagulant (e.g., citrate)

  • Phosphate-buffered saline (PBS)

  • Device material

  • Positive control (e.g., water for injection)

  • Negative control (e.g., polyethylene)

Procedure:

  • Blood Preparation: Prepare a diluted suspension of red blood cells in PBS.

  • Exposure: Incubate the device material with the red blood cell suspension at 37°C for a defined period (e.g., 4 hours). Include positive and negative controls.

  • Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

  • Analysis: Measure the absorbance of the supernatant at a wavelength specific for hemoglobin (e.g., 540 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

  • Acceptance Criteria: The acceptable level of hemolysis depends on the device category and is defined in ISO 10993-4.

In Vivo Biocompatibility Testing

Based on the risk assessment and in vitro results, in vivo tests may be required. These can include:

  • Irritation and Skin Sensitization (ISO 10993-10): To assess the potential for local irritation and allergic reactions.

  • Systemic Toxicity (ISO 10993-11): To evaluate potential toxic effects in the whole body.

  • Implantation (ISO 10993-6): To assess the local tissue response to an implanted device.

These studies are typically conducted in animal models and should follow the specific protocols outlined in the respective ISO standards.

Visualization of Workflows and Relationships

Biocompatibility_Evaluation_Workflow cluster_planning Planning & Characterization cluster_assessment Risk Assessment cluster_testing Biological Testing cluster_evaluation Final Evaluation A Device Categorization (Nature & Duration of Contact) B Material Characterization (ISO 10993-18) A->B C Toxicological Risk Assessment (ISO 10993-17) B->C D In Vitro Testing (Cytotoxicity, Hemocompatibility) ISO 10993-5, -4 C->D E In Vivo Testing (Irritation, Sensitization, Systemic Toxicity) ISO 10993-10, -11 D->E If required by risk assessment F Overall Biocompatibility Evaluation D->F E->F Leaching_Study_Workflow A Sample Preparation (Final Sterilized Device) C Extraction (Simulated Use & Exaggerated Conditions) A->C B Selection of Extraction Solvents (Polar, Non-polar, SBF) B->C D Analytical Testing C->D E GC-MS & LC-MS (Organic Leachables) D->E F ICP-MS (Inorganic Leachables) D->F G Data Analysis & Reporting E->G F->G

References

Application Notes and Protocols for Triethylene Glycol Dibenzoate in Emulsion Polymerization Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol dibenzoate (TEGDB) is a high-performance, non-phthalate plasticizer and coalescing agent utilized in a variety of polymer emulsions.[1] Its primary function is to enhance the flexibility, durability, and film-forming properties of latexes, such as those based on polyvinyl acetate (B1210297) (PVAc), vinyl acetate-ethylene (VAE), and acrylic polymers.[1] In emulsion polymerization, TEGDB is typically introduced to lower the minimum film formation temperature (MFFT) and the glass transition temperature (Tg) of the polymer, ensuring the formation of a continuous, uniform film under a wide range of conditions.[2] This document provides detailed application notes and experimental protocols for the use of this compound in emulsion polymerization processes.

Mechanism of Action

In an emulsion, polymer particles are dispersed in an aqueous phase. For these particles to form a continuous film upon drying, they must be soft enough to deform and fuse together. This process, known as coalescence, is temperature-dependent and occurs effectively above the polymer's MFFT. Polymers with a high Tg, which are often desirable for their hardness and durability, consequently have a high MFFT and may not form a proper film at ambient temperatures.

This compound acts as a temporary plasticizer. It partitions into the polymer particles, disrupting the intermolecular forces between polymer chains and increasing their mobility. This effectively lowers the Tg of the polymer, which in turn reduces the MFFT, allowing for successful film formation at lower temperatures. After the film has formed, the TEGDB slowly evaporates, and the polymer regains its original hardness and mechanical properties.

Data Presentation: Influence of this compound on Polymer Properties

The following table summarizes the expected quantitative effects of incorporating varying concentrations of this compound into a typical polyvinyl acetate (PVAc) latex formulation. The data presented is illustrative, based on established principles of plasticizer and coalescing agent performance in emulsion polymers, and serves to demonstrate the anticipated trends.

TEGDB Concentration (% by weight of polymer solids)Glass Transition Temperature (Tg) (°C)Minimum Film Formation Temperature (MFFT) (°C)Mean Particle Size (nm)
03530250
22822255
42215260
6168265
810< 5270

Experimental Protocols

Protocol for Emulsion Polymerization of Polyvinyl Acetate with TEGDB

This protocol describes a semi-continuous emulsion polymerization process for preparing a polyvinyl acetate latex, followed by the addition of this compound as a coalescing agent.

Materials:

  • Vinyl acetate (monomer, inhibitor removed)

  • Polyvinyl alcohol (PVOH) (protective colloid)

  • Sodium bicarbonate (buffer)

  • Potassium persulfate (initiator)

  • This compound (coalescing agent)

  • Deionized water

Equipment:

  • 1-liter, four-necked glass reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet.

  • Thermostated water bath

  • Magnetic stirrer

  • Beakers and graduated cylinders

Procedure:

  • Initial Reactor Charge:

    • To the reactor, add 300 mL of deionized water, 10 g of polyvinyl alcohol, and 1 g of sodium bicarbonate.

    • Purge the reactor with nitrogen for 30 minutes to remove oxygen, and maintain a nitrogen blanket throughout the reaction.

    • Heat the reactor to 70°C with constant stirring (e.g., 200 rpm) until the polyvinyl alcohol is fully dissolved.

  • Initiator and Monomer Feed Preparation:

    • In a separate beaker, dissolve 1 g of potassium persulfate in 20 mL of deionized water.

    • In the dropping funnel, prepare the monomer pre-emulsion by combining 200 g of vinyl acetate with 100 mL of a 2% aqueous solution of polyvinyl alcohol. Stir gently to emulsify.

  • Polymerization:

    • Once the reactor reaches 70°C, add 10% of the monomer pre-emulsion and 20% of the initiator solution to the reactor.

    • Allow the reaction to proceed for 20 minutes to form a seed latex.

    • Begin the continuous addition of the remaining monomer pre-emulsion and initiator solution over a period of 3 hours.

    • After the addition is complete, maintain the reaction temperature at 70°C for an additional hour to ensure complete monomer conversion.

  • Addition of this compound:

    • Cool the reactor to 40°C.

    • Slowly add the desired amount of this compound (e.g., 4% by weight of the polymer solids) to the latex while stirring.

    • Continue stirring for 30 minutes to ensure uniform distribution.

  • Final Product:

    • Cool the latex to room temperature and filter it through a 100-mesh screen to remove any coagulum.

    • Store the final PVAc emulsion with TEGDB in a sealed container.

Protocol for Characterization of Polymer Properties

a) Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Cast a thin film of the latex on a clean glass plate and allow it to dry completely at room temperature.

  • DSC Analysis:

    • Accurately weigh 5-10 mg of the dried film into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Cool the sample to -50°C at a controlled rate.

    • Heat the sample from -50°C to 100°C at a heating rate of 10°C/min.

    • The Tg is determined as the midpoint of the transition in the heat flow curve.

b) Determination of Minimum Film Formation Temperature (MFFT)

  • Apparatus: Use an MFFT bar, which is a temperature-gradient plate.

  • Procedure:

    • Apply a uniform film of the latex across the MFFT bar.

    • Allow the film to dry.

    • Observe the point on the film where it transitions from a cloudy, cracked appearance to a clear, continuous film.

    • The temperature at this transition point is the MFFT.

c) Determination of Particle Size by Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute the latex emulsion with deionized water to a suitable concentration for DLS analysis (typically a slightly turbid solution).

  • DLS Analysis:

    • Place the diluted sample in a cuvette and insert it into the DLS instrument.

    • The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

    • The particle size distribution and mean particle size are calculated from the autocorrelation function of the intensity fluctuations using the Stokes-Einstein equation.

Visualizations

G cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing A Initial Reactor Charge (Water, PVOH, Buffer) D Heat Reactor to 70°C under Nitrogen A->D B Monomer Pre-emulsion (Vinyl Acetate, PVOH Solution) E Seed Latex Formation B->E C Initiator Solution (Potassium Persulfate, Water) C->E D->E F Continuous Monomer and Initiator Feed E->F G Post-Polymerization F->G H Cool to 40°C G->H I Add Triethylene Glycol Dibenzoate H->I J Cool and Filter I->J K Final PVAc Latex with TEGDB J->K

Caption: Experimental workflow for the emulsion polymerization of PVAc with TEGDB.

G cluster_process Mechanism cluster_outcome Outcome TEGDB Triethylene Glycol Dibenzoate A Partitions into Polymer Particles TEGDB->A B Increases Polymer Chain Mobility A->B C Lowers Glass Transition Temperature (Tg) B->C D Reduces Minimum Film Formation Temperature (MFFT) C->D E Enhanced Particle Coalescence D->E F Improved Film Formation E->F G Continuous and Uniform Film F->G

Caption: Logical relationship of TEGDB's effect on latex film properties.

References

Application Notes and Protocols for Formulating Flexible PVC with Triethylene Glycol Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating flexible Polyvinyl Chloride (PVC) using Triethylene Glycol Dibenzoate (TEG-DB), a non-phthalate plasticizer. This document outlines the properties, performance characteristics, and detailed experimental protocols for evaluating flexible PVC compounds plasticized with TEG-DB.

Introduction to this compound (TEG-DB) in Flexible PVC

This compound (CAS 120-56-9) is a high-performance, high-solvating, non-phthalate plasticizer used to impart flexibility to PVC.[1] As a member of the benzoate (B1203000) ester family, TEG-DB offers excellent compatibility with PVC resins and is recognized for its ability to enhance the processability, durability, and workability of the polymer.[1] Its primary mechanism of action involves positioning itself between PVC polymer chains, which reduces intermolecular forces and increases the material's flexibility.[1]

Key advantages of using TEG-DB in flexible PVC formulations include:

  • Excellent Solvating Properties: Promotes rapid fusion and processing.[1]

  • Good Compatibility: Highly compatible with a range of polar polymers, particularly PVC.[1]

  • Enhanced Performance: Imparts superior stain resistance, good UV light stability, and excellent resistance to aliphatic solvents and oils.[1]

  • Favorable Safety Profile: It is a non-phthalate plasticizer, making it a suitable alternative to traditional phthalates like DEHP in applications with heightened health and environmental concerns.

Data Presentation: Performance of TEG-DB in Flexible PVC

The following table summarizes the typical performance of flexible PVC formulations containing TEG-DB in comparison to other common plasticizers. The data is compiled from various sources and is presented for comparative purposes. All formulations are based on 100 parts per hundred of resin (phr) of PVC.

PropertyTest MethodTEG-DB (40 phr)DEHP (40 phr)
Mechanical Properties
Tensile Strength (MPa)ASTM D638~18 - 22~20 - 24
Elongation at Break (%)ASTM D638~300 - 350~350 - 400
100% Modulus (MPa)ASTM D638~8 - 12~9 - 13
Shore A HardnessASTM D2240~80 - 85~80 - 85
Thermal Properties
Glass Transition Temp. (Tg) (°C)DSCVariesVaries
Migration Resistance
Volatility (Weight Loss %)Activated CarbonLower than DEHPHigher than Dibenzoates
Extraction in n-Hexane (%)Solvent ExtractionGood ResistanceVaries

Note: The performance of a plasticizer can be influenced by the specific grade of PVC resin, the presence of other additives like stabilizers and fillers, and the processing conditions.

Experimental Protocols

Protocol for Preparation of Flexible PVC Compound

This protocol outlines the steps for preparing a flexible PVC compound using a two-roll mill.

Materials & Equipment:

  • PVC resin (suspension grade)

  • This compound (TEG-DB)

  • Thermal stabilizer (e.g., mixed metal stabilizer)

  • Other additives as required (e.g., lubricants, fillers)

  • High-speed mixer

  • Two-roll mill with heating capabilities

  • Hydraulic press with heating and cooling platens

  • Molds for test specimens

Procedure:

  • Pre-mixing:

    • Accurately weigh the PVC resin, TEG-DB, thermal stabilizer, and any other additives according to the desired formulation (e.g., 100 phr PVC, 40 phr TEG-DB, 2 phr stabilizer).

    • Transfer the weighed components to a high-speed mixer.

    • Mix at a low speed until the liquid components are well absorbed by the PVC resin, forming a dry blend. For plasticizer levels above 40-50 phr, it is recommended to add the plasticizer in two parts to ensure uniform absorption.[2]

  • Milling:

    • Preheat the two-roll mill to a temperature of 155-165°C.[3]

    • Transfer the dry blend to the nip of the two-roll mill.

    • Continuously cut and fold the sheet on the mill to ensure homogeneous mixing.

    • Mill for a sufficient time (typically 5-10 minutes) until a smooth, uniform sheet is formed.

  • Molding of Test Specimens:

    • Cut the milled sheet into appropriate sizes for the molds.

    • Place the cut pieces into the preheated mold in a hydraulic press.

    • Apply pressure and heat according to the required molding cycle to produce test specimens of the desired thickness.

    • Cool the mold under pressure before removing the specimens.

  • Conditioning:

    • Condition the molded specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as per ASTM standards.

Protocol for Evaluating Mechanical Properties (ASTM D638 & ASTM D2240)

Objective: To determine the tensile properties and hardness of the flexible PVC compound.

  • Tensile Properties (ASTM D638):

    • Use a universal testing machine to measure the tensile strength, elongation at break, and modulus of the dumbbell-shaped test specimens.[4]

    • Set the crosshead speed according to the standard for flexible PVC.

  • Hardness (ASTM D2240):

    • Use a Shore A durometer to measure the indentation hardness of the molded specimens.

    • Take multiple readings at different points on the specimen and calculate the average.

Protocol for Evaluating Plasticizer Migration

Plasticizer migration can occur through volatilization, exudation, or extraction.[5]

3.3.1. Volatility (Activated Carbon Method - ISO 176)

Objective: To determine the weight loss of the plasticizer due to evaporation at elevated temperatures.

Procedure:

  • Cut circular test specimens from the molded sheet and weigh them accurately.

  • Place each specimen in a shallow dish and surround it with activated carbon.

  • Place the dish in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).

  • After the exposure, remove the specimens, clean off any adhering carbon, and reweigh them.

  • The percentage weight loss represents the plasticizer volatility.

3.3.2. Exudation (ASTM D3291)

Objective: To qualitatively assess the tendency of the plasticizer to migrate to the surface of the PVC.

Procedure:

  • Bend a strip of the plasticized PVC into a loop and secure it.

  • Place the looped specimen in a controlled environment (e.g., 23°C and 50% RH).

  • Periodically inspect the surface of the loop for the appearance of a sticky or oily film, which indicates plasticizer exudation.

3.3.3. Extraction by Solvents

Objective: To determine the resistance of the plasticizer to extraction by a liquid.

Procedure:

  • Weigh the test specimens accurately.

  • Immerse the specimens in a specific solvent (e.g., n-hexane, soapy water) for a defined period and temperature.

  • After immersion, remove the specimens, dry them thoroughly, and reweigh.

  • The percentage weight loss indicates the amount of plasticizer extracted.

Visualizations

Mechanism of PVC Plasticization

The following diagram illustrates the fundamental mechanism by which plasticizers like TEG-DB increase the flexibility of PVC.

G cluster_0 Rigid PVC cluster_1 Flexible PVC P1 PVC Chain P2 PVC Chain P3 PVC Chain Process Plasticization (Addition of TEG-DB) P2->Process I1 Strong Intermolecular Forces (van der Waals, Dipole-Dipole) pvc1 PVC Chain tegdb1 TEG-DB pvc2 PVC Chain tegdb2 TEG-DB pvc3 PVC Chain I2 Reduced Intermolecular Forces Increased Free Volume Process->tegdb1

Caption: Molecular mechanism of PVC plasticization with TEG-DB.

Experimental Workflow for Flexible PVC Formulation and Evaluation

This diagram outlines the systematic workflow for developing and testing a new flexible PVC formulation.

G A Formulation Design (PVC, TEG-DB, Stabilizers, etc.) B Dry Blending (High-Speed Mixer) A->B C Melt Compounding (Two-Roll Mill) B->C D Specimen Preparation (Compression Molding) C->D E Specimen Conditioning (23°C, 50% RH, 40h) D->E F Performance Testing E->F G Mechanical Properties (ASTM D638, D2240) F->G H Migration Resistance (Volatility, Exudation, Extraction) F->H I Thermal Analysis (DSC for Tg) F->I J Data Analysis & Reporting G->J H->J I->J

Caption: Workflow for formulating and evaluating flexible PVC.

Logical Relationship of Formulation Components to Final Properties

This diagram illustrates how the key components of a flexible PVC formulation influence the final properties of the material.

G cluster_0 Formulation Components cluster_1 Final Properties PVC PVC Resin (K-value) Strength Tensile Strength & Modulus PVC->Strength Plasticizer TEG-DB (phr) Flexibility Flexibility / Hardness Plasticizer->Flexibility Plasticizer->Strength (inversely) Stabilizer Thermal Stabilizer Durability Durability & Aging Resistance Stabilizer->Durability Filler Filler (e.g., CaCO3) Filler->Strength Cost Cost Filler->Cost (reduces)

Caption: Influence of formulation components on PVC properties.

References

Application Notes and Protocols: The Role of Triethylene Glycol Dibenzoate in Enhancing Polymer Processability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of triethylene glycol dibenzoate (TEGDB) as a processability-enhancing agent for various polymers, with a primary focus on polyvinyl chloride (PVC). The information compiled herein, supported by experimental protocols and data interpretation, is intended to guide researchers and professionals in leveraging the benefits of this high-performance, non-phthalate plasticizer.

Introduction

This compound (TEGDB) is a high-solvating plasticizer recognized for its ability to significantly improve the processability of polymers.[1][2] As a non-phthalate additive, it offers a favorable toxicological profile, making it a suitable choice for a wide range of applications, including those in sensitive industries. Its primary function is to increase the flexibility, workability, and durability of polymeric materials by reducing the intermolecular forces between polymer chains.[1][2] This molecular intercalation leads to a reduction in melt viscosity and processing temperatures, ultimately enhancing production efficiency and the quality of the final product. TEGDB is particularly effective in PVC formulations but also finds use in adhesives, sealants, coatings, and inks where it contributes to improved viscosity response and stability.[1][2]

Mechanism of Action: Enhancing Processability

The primary mechanism by which this compound improves polymer processability is through its role as a high-solvating plasticizer. The process can be visualized as follows:

G cluster_0 Initial State: Rigid Polymer Matrix cluster_1 Addition of TEGDB cluster_2 Improved Processability: Plasticized Polymer P1 Polymer Chain P2 Polymer Chain P3 Polymer Chain TEGDB TEGDB Molecules P2->TEGDB Intercalation PP2 Polymer Chain TEGDB->PP2 Reduced Intermolecular Forces PP1 Polymer Chain TEGDB1 TEGDB PP1->TEGDB1 TEGDB1->PP2 TEGDB2 TEGDB PP2->TEGDB2 PP3 Polymer Chain TEGDB2->PP3

Figure 1: Mechanism of TEGDB Action

As illustrated, the TEGDB molecules position themselves between the long polymer chains, effectively pushing them apart. This separation reduces the strong intermolecular attractions (van der Waals forces) that are characteristic of rigid polymers like PVC. The result is a more mobile polymer matrix with a lower glass transition temperature (Tg), reduced melt viscosity, and improved flexibility, all of which contribute to enhanced processability.

Quantitative Data on Processability Improvement

The addition of this compound to polymer formulations leads to measurable improvements in key processing parameters. The following tables summarize the expected effects of TEGDB on melt flow index (MFI) and torque rheometry in a typical PVC compound.

Table 1: Effect of this compound on Melt Flow Index (MFI) of PVC

TEGDB Concentration (phr)Expected MFI (g/10 min) at 190°C/2.16 kg
0Low (e.g., < 1.0)
20Moderate (e.g., 5.0 - 10.0)
40High (e.g., 15.0 - 25.0)
60Very High (e.g., > 30.0)
phr: parts per hundred resin

Table 2: Effect of this compound on Torque Rheometry of PVC

ParameterControl (0 phr TEGDB)With TEGDB (40 phr)
Fusion Time (min) LongerShorter
Fusion Torque (Nm) HigherLower
Equilibrium Torque (Nm) HigherLower
Melt Temperature (°C) HigherLower

These tables illustrate that increasing the concentration of TEGDB is expected to significantly increase the melt flow index, indicating a less viscous and more easily processable material. Similarly, in torque rheometry, the presence of TEGDB is anticipated to reduce the time and energy (torque) required to achieve a homogenous melt, as well as lower the overall processing temperature.

Experimental Protocols

To quantitatively assess the impact of this compound on polymer processability, the following experimental protocols are recommended.

Experimental Workflow

The overall workflow for evaluating the effect of TEGDB on polymer processability can be summarized as follows:

G A Material Preparation (PVC, TEGDB, Stabilizers, etc.) B Compounding (High-Speed Mixer) A->B C Melt Flow Index (MFI) Testing (ASTM D1238) B->C D Torque Rheometry (ASTM D2538) B->D E Data Analysis and Comparison C->E D->E

References

Troubleshooting & Optimization

Technical Support Center: Thermal Degradation Pathways of Triethylene Glycol Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the thermal degradation of triethylene glycol dibenzoate (TEGDB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental analysis of TEGDB's thermal stability.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound (TEGDB)?

A1: this compound is recognized for its good thermal stability, which makes it a suitable high-performance plasticizer in various applications. While specific decomposition temperatures can be influenced by experimental conditions such as the heating rate and atmosphere, the degradation of TEGDB is generally expected to occur at elevated temperatures. For context, its synthesis via direct esterification is often conducted at temperatures in the range of 170-210°C, indicating its stability up to this range. Significant thermal decomposition for analytical purposes, such as in thermogravimetric analysis (TGA), is typically observed at temperatures well above this, often ramping up to 600°C to ensure complete decomposition.[1]

Q2: What are the primary analytical techniques to study the thermal degradation of TEGDB?

A2: The primary techniques for studying the thermal degradation of TEGDB are:

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature.[2] It is used to determine the onset temperature of decomposition, the temperature of maximum degradation rate, and the percentage of weight loss at different stages. This provides quantitative data on the thermal stability of the material.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is a powerful method for identifying the thermal degradation products. The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[3][4]

Q3: What are the likely thermal degradation products of TEGDB?

A3: Based on the structure of this compound and general principles of ester pyrolysis, the expected degradation products would arise from the cleavage of the ester bonds and the breakdown of the triethylene glycol chain. While specific experimental data for TEGDB is limited in publicly available literature, analogous studies on similar molecules suggest the formation of:

  • Benzoic acid: Resulting from the cleavage of the ester linkage.
  • Smaller glycols: Such as diethylene glycol (DEG) and monoethylene glycol (MEG), from the breakdown of the triethylene glycol backbone.
  • Aldehydes and other oxygenated compounds: Formed from the further decomposition of the glycol chain.
  • Carbon dioxide and carbon monoxide: As ultimate oxidation products if the degradation is performed in an oxidative atmosphere.

Q4: How can I troubleshoot unexpected results in my TGA analysis of TEGDB?

A4: Unexpected TGA results can arise from several factors:

  • Sample Purity: Impurities in the TEGDB sample, such as residual reactants from synthesis (e.g., benzoic acid or triethylene glycol) or other plasticizers, can lead to weight loss at lower temperatures than expected.

  • Atmosphere Control: The presence of oxygen can lead to oxidative degradation, which typically occurs at lower temperatures than pyrolysis in an inert atmosphere. Ensure a consistent and pure inert gas flow (e.g., nitrogen or argon).

  • Heating Rate: A faster heating rate can shift the decomposition temperatures to higher values. Ensure a consistent heating rate across experiments for comparable results.

  • Sample Size and Form: A larger sample size or a different sample form (e.g., a thin film versus a bulk liquid) can affect heat transfer and the diffusion of degradation products, influencing the TGA curve.

Troubleshooting Guides

Issue 1: Premature Weight Loss in TGA Analysis
  • Symptom: Significant weight loss is observed at temperatures below the expected decomposition range for pure TEGDB.

  • Possible Cause: Presence of volatile impurities such as residual solvents, unreacted starting materials (triethylene glycol or benzoic acid), or moisture.

  • Troubleshooting Steps:

    • Verify Sample Purity: Analyze the sample using techniques like HPLC or GC-MS to identify and quantify any impurities.

    • Dry the Sample: Dry the TEGDB sample under vacuum at a moderate temperature (e.g., 60-80°C) to remove any absorbed water or volatile solvents before TGA analysis.

    • Perform a Blank Run: Run a TGA experiment with an empty sample pan to ensure the instrument is performing correctly and there is no baseline drift.

Issue 2: Inconsistent or Irreproducible Py-GC-MS Results
  • Symptom: The types and relative abundances of identified pyrolysis products vary significantly between runs.

  • Possible Cause: Inconsistent pyrolysis temperature, sample size, or the presence of contaminants.

  • Troubleshooting Steps:

    • Optimize Pyrolysis Temperature: Ensure the pyrolysis temperature is consistent and high enough for complete and reproducible fragmentation of the TEGDB molecule. A typical starting point for plasticizers is in the range of 500-700°C.

    • Standardize Sample Preparation: Use a consistent sample size and loading method for each analysis to ensure uniform heat transfer.

    • Clean the Pyrolysis Unit: Residual contamination from previous samples in the pyrolyzer can lead to ghost peaks. Follow the manufacturer's instructions for cleaning the pyrolysis unit regularly.

    • Check for Matrix Effects: If TEGDB is being analyzed within a polymer matrix, the polymer itself can influence the degradation pathway. Analyze the pure polymer and pure TEGDB separately to understand their individual contributions to the pyrogram.

Quantitative Data Summary

ParameterTypical Range/ValueSignificance
Onset Decomposition Temperature (Tonset) To be determined experimentallyIndicates the temperature at which significant thermal degradation begins.
Peak Decomposition Temperature (Tpeak) To be determined experimentallyRepresents the temperature at which the maximum rate of weight loss occurs.
Percent Weight Loss To be determined experimentallyQuantifies the amount of volatile degradation products formed at different temperature ranges.
Residual Mass at 600°C Expected to be low in an inert atmosphereIndicates the amount of non-volatile char or residue remaining after the primary degradation steps.

Experimental Protocols

Thermogravimetric Analysis (TGA) of this compound
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the TEGDB sample into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[1]

    • Data Collection: Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (the temperature at which a significant deviation from the baseline is observed).

    • Calculate the first derivative of the weight loss curve (DTG curve) to identify the peak decomposition temperature(s).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) of this compound
  • Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer system.

  • Sample Preparation: Place a small, accurately weighed amount of the TEGDB sample (typically in the microgram range) into a pyrolysis sample holder.

  • Experimental Conditions:

    • Pyrolysis Temperature: Set the pyrolysis temperature to a value sufficient for complete decomposition, typically in the range of 550-700°C.[4]

    • GC Separation:

      • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

      • Carrier Gas: Helium at a constant flow rate.

      • Temperature Program: A suitable temperature program to separate the expected degradation products (e.g., initial temperature of 40-50°C, hold for a few minutes, then ramp at 10-20°C/min to 280-300°C).

    • MS Detection:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan a mass range appropriate for the expected fragments (e.g., m/z 35-550).

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak with a spectral library (e.g., NIST) to identify the corresponding degradation product.

    • Analyze the fragmentation patterns to confirm the identity of the compounds.

Visualizations

Thermal_Degradation_Pathway TEGDB This compound Heat High Temperature Primary_Degradation Primary Degradation Heat->Primary_Degradation Initiation Benzoic_Acid Benzoic Acid Primary_Degradation->Benzoic_Acid Ester Cleavage Glycol_Fragments Glycol Fragments Primary_Degradation->Glycol_Fragments Chain Scission Secondary_Degradation Secondary Degradation Glycol_Fragments->Secondary_Degradation Smaller_Glycols Smaller Glycols (DEG, MEG) Secondary_Degradation->Smaller_Glycols Aldehydes Aldehydes Secondary_Degradation->Aldehydes CO2_CO CO2, CO (in oxidative atm.) Secondary_Degradation->CO2_CO

Caption: Proposed thermal degradation pathway of this compound.

Experimental_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_PyGCMS Pyrolysis-GC-MS TGA_Sample TEGDB Sample (5-10 mg) TGA_Instrument TGA Instrument (Heat to 600°C @ 10°C/min in N2) TGA_Sample->TGA_Instrument TGA_Data Weight Loss vs. Temperature Curve TGA_Instrument->TGA_Data TGA_Analysis Determine T-onset, T-peak TGA_Data->TGA_Analysis Py_Sample TEGDB Sample (µg scale) Py_Instrument Pyrolyzer (e.g., 600°C) Py_Sample->Py_Instrument GCMS_Instrument GC-MS Py_Instrument->GCMS_Instrument Py_Data Chromatogram and Mass Spectra GCMS_Instrument->Py_Data Py_Analysis Identify Degradation Products Py_Data->Py_Analysis

Caption: Experimental workflow for analyzing TEGDB thermal degradation.

References

Technical Support Center: The Effect of Triethylene Glycol Dibenzoate on Polymer Glass Transition Temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effect of triethylene glycol dibenzoate on the glass transition temperature (Tg) of polymers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation.

Issue/Question Possible Cause(s) Recommended Solution(s)
Why is the measured Tg of my plasticized polymer higher than expected, or unchanged? 1. Poor compatibility: The this compound may not be fully miscible with the polymer, leading to phase separation instead of effective plasticization. 2. Insufficient plasticizer concentration: The amount of this compound added may be too low to cause a significant depression in the Tg. 3. Inadequate mixing: The plasticizer may not be uniformly dispersed throughout the polymer matrix. 4. Plasticizer degradation: Exposure to excessive heat during sample preparation could degrade the plasticizer.1. Verify compatibility: Check the solubility parameters of both the polymer and this compound. Similar solubility parameters suggest better compatibility. 2. Increase concentration: Prepare a series of samples with increasing concentrations of this compound to determine the optimal level for the desired Tg reduction. 3. Optimize mixing: Ensure thorough mixing during sample preparation, whether using solvent casting or melt blending. For solvent casting, ensure the polymer and plasticizer are fully dissolved before casting. 4. Control temperature: Use the lowest possible temperature during melt blending that still allows for proper mixing.
My plasticized polymer film/sample feels greasy or oily to the touch. What is causing this? Plasticizer migration: The this compound is exuding from the polymer matrix and accumulating on the surface. This is often a result of poor compatibility or using a concentration of plasticizer that exceeds the polymer's absorption capacity.[1][2]1. Reduce plasticizer concentration: Lower the amount of this compound in the formulation. 2. Improve compatibility: Consider using a co-plasticizer or a different grade of the polymer that has better compatibility with this compound. 3. Surface coating: In some applications, a surface coating can be applied to act as a barrier to prevent plasticizer migration.[2]
The baseline of my DSC thermogram is noisy or shows an unexpected drift. 1. Sample contamination: Impurities in the sample or on the DSC pan can cause baseline irregularities. 2. Improperly prepared sample: A non-uniform sample thickness or poor thermal contact with the pan can lead to a noisy baseline. 3. Instrumental issues: The DSC instrument may require calibration or cleaning.1. Ensure cleanliness: Use clean DSC pans and handle the sample with care to avoid contamination. 2. Proper sample preparation: Ensure the sample is a thin, flat disc that completely covers the bottom of the DSC pan to ensure good thermal contact. 3. Instrument maintenance: Calibrate the DSC instrument according to the manufacturer's instructions and ensure the sample and reference cells are clean.
I see an endothermic peak at the glass transition in my DSC curve, making it look like a melting peak. Enthalpic relaxation: This can occur when the polymer has been aged at a temperature below its Tg. The magnitude of this peak increases with longer aging times.Erase thermal history: Heat the sample to a temperature above its Tg, then cool it back down to a temperature well below the Tg before running the heating scan for data collection. This "heat-cool-heat" cycle will erase the thermal history of the sample.

Frequently Asked Questions (FAQs)

Q1: How does this compound lower the glass transition temperature of a polymer?

A1: this compound acts as a plasticizer. Its molecules position themselves between the long polymer chains, disrupting the intermolecular forces that hold the chains together.[3] This increases the free volume and allows the polymer chains to move more easily, resulting in a lower temperature required to transition from a rigid, glassy state to a more flexible, rubbery state.[4]

Q2: With which polymers is this compound most compatible?

A2: this compound is a high-solvating, polar plasticizer, making it highly compatible with polar polymers.[3] It is most commonly used as a non-phthalate primary plasticizer in flexible polyvinyl chloride (PVC) formulations.[3] It is also used in adhesives, sealants, and coatings based on polyvinyl acetate (B1210297) (PVAc) and vinyl acetate-ethylene (VAE) emulsions.[3]

Q3: How does the concentration of this compound affect the Tg of a polymer?

A3: Generally, as the concentration of this compound increases, the glass transition temperature of the polymer decreases. However, this effect is not always linear and will plateau at a certain concentration. It is important to perform a concentration study to determine the optimal amount for your specific application.

Q4: What is the expected effect of this compound on the Tg of PVC, PVB, and acrylics?

A4:

  • PVC: A significant reduction in Tg is expected. The unplasticized Tg of PVC is around 80-85°C. With the addition of a dibenzoate plasticizer, the Tg can be lowered to well below room temperature, depending on the concentration.

  • PVB: Unplasticized polyvinyl butyral (PVB) has a Tg in the range of 70-80°C.[5] The addition of this compound is expected to significantly lower the Tg, improving its flexibility for applications such as laminated safety glass.

  • Acrylics: The effect on acrylic polymers will depend on the specific acrylic being used. For polar acrylics, this compound is expected to act as an effective plasticizer, leading to a decrease in Tg.

Data Presentation

The following table provides illustrative data on the effect of a typical dibenzoate plasticizer on the glass transition temperature of Polyvinyl Chloride (PVC). This data is representative of the expected trend when using this compound.

Plasticizer Concentration (phr*)Glass Transition Temperature (Tg) of PVC (°C)
085.0
1065.2
2048.5
3033.1
4019.8

*phr: parts per hundred resin

Note: This data is illustrative and based on the general effects of dibenzoate plasticizers on PVC.[2] Actual values for this compound may vary.

Experimental Protocols

Preparation of Plasticized Polymer Films by Solvent Casting

This protocol is suitable for preparing thin, uniform films for analysis by Differential Scanning Calorimetry (DSC).

Materials:

  • Polymer (e.g., PVC, PVB, or an acrylic polymer)

  • This compound

  • A suitable volatile solvent (e.g., tetrahydrofuran (B95107) (THF) for PVC, ethanol (B145695) for PVB)

  • Glass petri dish or a flat glass plate

  • Vortex mixer

  • Leveling surface

  • Oven or vacuum oven

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the polymer in the chosen solvent at a known concentration (e.g., 10% w/v).

    • Prepare a stock solution of this compound in the same solvent at a known concentration.

  • Mixing:

    • In a series of vials, combine the polymer and plasticizer stock solutions in the desired ratios to achieve the target plasticizer concentrations (e.g., 10, 20, 30, 40 phr).

    • Thoroughly mix the solutions using a vortex mixer until a homogeneous, transparent solution is obtained.

  • Casting:

    • Place a clean, dry glass petri dish or glass plate on a leveling surface.

    • Carefully pour the polymer-plasticizer solution into the petri dish or onto the glass plate.

    • Gently tilt the dish or plate to ensure the solution spreads evenly to form a thin, uniform layer.

  • Drying:

    • Cover the cast film with a lid or an inverted beaker, leaving a small opening to allow for slow solvent evaporation. This helps to prevent the formation of bubbles or surface defects.

    • Allow the solvent to evaporate at room temperature in a fume hood for 24 hours.

    • Transfer the partially dried film to an oven or vacuum oven and dry at a temperature below the boiling point of the solvent and the Tg of the plasticized polymer (e.g., 40-60°C) until a constant weight is achieved. This ensures complete removal of the residual solvent.

  • Film Removal and Sample Preparation for DSC:

    • Carefully peel the dried film from the glass substrate.

    • Using a circular punch or a clean scalpel, cut a small, flat disc from the film (typically 5-10 mg) that will fit into the bottom of a standard DSC pan.

Determination of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)

Instrument: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation:

    • Place the prepared 5-10 mg film sample into a standard aluminum DSC pan.

    • Crimp the pan with a lid.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the sample at a temperature well below the expected Tg (e.g., -50°C).

    • First Heating Scan (to erase thermal history): Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature significantly above the expected Tg (e.g., 120°C).

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature (e.g., -50°C).

    • Second Heating Scan (for data analysis): Heat the sample again at the same controlled rate (e.g., 10°C/min) to the upper-temperature limit. The data from this second heating scan is used for analysis.

  • Data Analysis:

    • The glass transition is observed as a step-like change in the heat flow curve.

    • Determine the Tg as the midpoint of this transition, following the software's analysis protocol or standard methods such as ASTM D3418.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis p1 Dissolve Polymer & Plasticizer in Solvent p2 Vortex Mix to Homogenize p1->p2 p3 Solvent Cast on Glass Plate p2->p3 p4 Dry to Form Film p3->p4 p5 Cut 5-10mg Disc for DSC p4->p5 d1 Place Sample in DSC Pan p5->d1 Transfer Sample d2 Heat-Cool-Heat Cycle d1->d2 d3 Record Heat Flow vs. Temperature d2->d3 a1 Identify Step Transition in Heat Flow d3->a1 Analyze Thermogram a2 Determine Tg (Midpoint) a1->a2 Tg_Relationship cluster_cause Mechanism of Action cluster_effect Observed Effect c1 Add Triethylene Glycol Dibenzoate c2 Plasticizer Molecules Intercalate Between Polymer Chains c1->c2 c3 Increased Free Volume & Chain Mobility c2->c3 e1 Reduced Intermolecular Forces c3->e1 Leads to e2 Lower Glass Transition Temperature (Tg) e1->e2

References

strategies to prevent crystallization of dibenzoate plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for dibenzoate plasticizers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting crystallization issues that may be encountered during experiments.

Troubleshooting Guide

This guide addresses common problems related to the crystallization of dibenzoate plasticizers in various formulations.

Q1: My formulation with a dibenzoate plasticizer has become rigid and opaque over time. What could be the cause?

A1: This is a classic sign of plasticizer crystallization. When the plasticizer crystallizes within the polymer matrix, it loses its ability to effectively plasticize the material, leading to increased rigidity and a change in appearance from clear to opaque. A specific example of this phenomenon has been observed in Poly(vinyl chloride) (PVC) blends containing 1,4-butanediol (B3395766) dibenzoate, which can crystallize over a period of two days, causing the material to harden.[1]

Q2: Can a formulation that has undergone plasticizer crystallization be salvaged?

A2: In some cases, yes. For certain dibenzoate plasticizers, the crystallization can be reversed by heating. For instance, PVC blends with crystallized 1,4-butanediol dibenzoate can regain their flexibility and transparency upon heating to temperatures above 60°C.[1] This suggests that the plasticizer can be re-dissolved into the polymer matrix. However, this is a temporary solution as the plasticizer may recrystallize upon cooling and aging.

Q3: I observed oily droplets forming on the surface of my material. Is this related to crystallization?

A3: The formation of oily droplets on the surface is known as "plasticizer migration" or "exudation." While not crystallization itself, it is often a precursor. Poor compatibility between the plasticizer and the polymer, or storage at elevated temperatures and humidity, can promote migration.[2] Once on the surface, the plasticizer is no longer constrained by the polymer matrix and can be more prone to crystallization, especially with temperature fluctuations.

Frequently Asked Questions (FAQs)

This section provides answers to frequently asked questions about preventing dibenzoate plasticizer crystallization.

Q1: How can I prevent dibenzoate plasticizer crystallization in my formulations from the start?

A1: Several strategies can be employed to prevent crystallization:

  • Use of Plasticizer Blends: Utilizing blends of different dibenzoate plasticizers is a highly effective strategy. Triblend formulations, such as those containing diethylene glycol dibenzoate, dipropylene glycol dibenzoate, and 1,2-propylene glycol dibenzoate, have been shown to have a reduced freezing point compared to traditional diblends.[3][4][5] This reduction in freezing point disrupts the ordered packing required for crystallization.

  • Selection of Dibenzoate Structure: The molecular structure of the dibenzoate itself plays a crucial role. For example, in a study of linear alkyl diol dibenzoates, the C3, C5, and C6 variants showed good performance, while the C4 compound (1,4-butanediol dibenzoate) was prone to crystallization.[1] Opting for dibenzoates with structures that are less prone to self-assembly can be beneficial.

  • Employ High Molecular Weight Plasticizers: Larger plasticizer molecules have lower mobility within the polymer matrix, which can hinder their ability to aggregate and crystallize.[2][6]

  • Ensure Good Compatibility: Selecting a dibenzoate plasticizer that has high compatibility with the polymer is critical. Poor compatibility can lead to phase separation and subsequent crystallization of the plasticizer.

Q2: What is the impact of storage conditions on the stability of dibenzoate plasticizers?

A2: Storage conditions, particularly temperature and humidity, can significantly influence the stability of dibenzoate plasticizers.[7][8] High temperatures can increase the mobility of the plasticizer molecules, potentially leading to migration to the surface where they can crystallize upon cooling. High humidity can also affect the plasticizer-polymer interactions, in some cases promoting exudation.[7] It is recommended to store formulations in a cool, dry, and stable environment.

Q3: Are there any additives that can help prevent the crystallization of dibenzoate plasticizers?

A3: While the primary strategy for preventing dibenzoate crystallization revolves around the selection of the plasticizer itself (i.e., using blends), other additives can influence the overall stability of the formulation. For instance, ensuring the use of compatible stabilizers and co-solvents can help maintain a homogenous system and prevent the phase separation that can lead to plasticizer crystallization. However, it is important to note that some additives, like certain nucleating agents, are designed to promote crystallization in polymers and should be used with caution.

Q4: How can I analyze and confirm plasticizer crystallization in my samples?

A4: The most common and effective technique for analyzing plasticizer crystallization is Differential Scanning Calorimetry (DSC) .[9] DSC can detect the thermal transitions in a material, including the melting of plasticizer crystals (an endothermic event) and the crystallization itself (an exothermic event). A DSC thermogram can provide quantitative data on the temperature at which crystallization occurs and the amount of crystalline material present.[10][11]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the literature regarding dibenzoate plasticizer crystallization.

ParameterDibenzoate Plasticizer / BlendPolymerObservationReference
Crystallization Time 1,4-Butanediol DibenzoatePVCCrystallizes within the polymer blend over the course of two days.[1]
Reversal Temperature 1,4-Butanediol DibenzoatePVCEffective plasticization is restored upon heating to temperatures above 60°C.[1]
Freezing Point Triblends (e.g., DEGDB, DPGDB, 1,2-PGDB)N/AReduced plasticizer freezing point compared to traditional diblends.[3][4][5]

Experimental Protocols

Protocol 1: Troubleshooting Crystallization using Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify the crystallization of a dibenzoate plasticizer within a polymer matrix.

Methodology:

  • Sample Preparation:

    • Carefully excise a small sample (5-10 mg) from the rigid or opaque area of the material.

    • If the material is a liquid or paste, place a representative sample of the same mass into a standard aluminum DSC pan.

    • Seal the pan hermetically to prevent any loss of volatile components.

    • Prepare a reference pan (an empty, sealed aluminum pan).

  • DSC Analysis:

    • Place the sample and reference pans into the DSC instrument.

    • Heating Scan:

      • Equilibrate the sample at a low temperature (e.g., -50 °C).

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point of the plasticizer and the glass transition of the polymer (e.g., 150 °C).

      • Record the heat flow. An endothermic peak during this scan may indicate the melting of crystallized plasticizer.

    • Cooling Scan:

      • Hold the sample at the high temperature for a few minutes to ensure complete melting of any crystals.

      • Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting low temperature.

      • An exothermic peak during cooling indicates the recrystallization of the plasticizer.

    • Second Heating Scan:

      • Repeat the heating scan to observe any changes in the thermal behavior after a controlled cooling cycle.

  • Data Interpretation:

    • The presence of a melting endotherm in the first heating scan confirms the presence of crystalline plasticizer in the original sample.

    • The crystallization exotherm in the cooling scan provides the temperature range over which the plasticizer crystallizes.

    • The area under the melting or crystallization peak can be used to quantify the enthalpy of the transition, which is proportional to the amount of crystalline material.

Visualizations

Troubleshooting_Workflow start Observation: Formulation is rigid/opaque check_migration Is there surface oiliness (exudation)? start->check_migration dsc_analysis Perform DSC Analysis check_migration->dsc_analysis No migration_confirmed Plasticizer Migration Confirmed check_migration->migration_confirmed Yes endotherm_check Endothermic peak in first heating scan? dsc_analysis->endotherm_check crystallization_confirmed Plasticizer Crystallization Confirmed endotherm_check->crystallization_confirmed Yes no_crystallization Issue may not be plasticizer crystallization. Investigate other causes. endotherm_check->no_crystallization No reheat_test Heat sample above 60°C crystallization_confirmed->reheat_test reversal_check Does flexibility return? reheat_test->reversal_check reversible Crystallization is thermally reversible reversal_check->reversible Yes reformulate Reformulate to Prevent Crystallization reversal_check->reformulate No reversible->reformulate address_migration Address Migration Issues: - Improve compatibility - Adjust storage conditions migration_confirmed->address_migration

Caption: Troubleshooting workflow for identifying and addressing dibenzoate plasticizer crystallization.

Prevention_Strategies cluster_formulation Formulation Strategies cluster_conditions Storage & Handling cluster_analysis Proactive Analysis prevention Strategies to Prevent Dibenzoate Crystallization blends Use Plasticizer Blends (e.g., Triblends) prevention->blends structure Select Appropriate Dibenzoate Structure prevention->structure compatibility Ensure High Polymer Compatibility prevention->compatibility storage Control Storage Conditions (Cool, Dry, Stable Temp.) prevention->storage dsc_screening DSC Screening of New Formulations prevention->dsc_screening

Caption: Key strategies for the prevention of dibenzoate plasticizer crystallization.

References

Technical Support Center: Triethylene Glycol Dibenzoate (TEG-DB) in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of triethylene glycol dibenzoate (TEG-DB) as a plasticizer in polymer matrices. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful formulation.

Frequently Asked Questions (FAQs)

1. What is this compound (TEG-DB)?

This compound (TEG-DB) is a high-performance, non-phthalate plasticizer known for its excellent solvating power.[1] It is used to increase the flexibility, durability, and processability of various polymers.[1] Its molecular structure allows it to position itself between polymer chains, reducing intermolecular forces and thereby enhancing the material's workability.[1]

2. With which polymers is TEG-DB compatible?

TEG-DB exhibits good compatibility with a range of polar polymers, including:

  • Polyvinyl Chloride (PVC): It is highly compatible and widely used as a primary plasticizer in flexible PVC applications.[1]

  • Polyvinyl Acetate (PVAc) and Vinyl Acetate-Ethylene (VAE) Copolymers: TEG-DB is an effective plasticizer for these emulsions, commonly used in adhesives and coatings.[1][2]

  • Polyesters: It is compatible with certain polyester (B1180765) resins.

  • Polyurethanes: It can be used to enhance the flexibility of polyurethanes in applications like sealants and coatings.

3. What are the main advantages of using TEG-DB?

  • High Solvating Power: This leads to rapid fusion and efficient plasticization.[1]

  • Non-Phthalate: It is an alternative to traditional phthalate (B1215562) plasticizers.[1]

  • Good Stability: It offers good UV light stability and resistance to aliphatic solvents and oils.[1]

  • Improved Processing: In some applications, it can lower processing temperatures and speed up production.[3][4]

4. Are there any disadvantages to using TEG-DB?

One potential challenge is that TEG-DB can be a solid at room temperature, which may require heating for uniform blending into a polymer matrix.[5] Blending TEG-DB with other dibenzoate plasticizers can help to lower the freezing point of the mixture.[3]

Troubleshooting Guide

This guide addresses common issues encountered when using TEG-DB in polymer formulations.

Problem Potential Causes Recommended Solutions
Poor Dispersion/Incompatibility - Mismatch in polarity between TEG-DB and the polymer. - TEG-DB solidifying during mixing.- Verify compatibility using Hansen Solubility Parameters (see Experimental Protocols). - Ensure the processing temperature is above the melting point of TEG-DB. - Consider using a co-plasticizer or a blend of dibenzoates to improve compatibility and lower the freezing point.[3]
Plasticizer Migration ("Blooming" or "Spew") - Poor compatibility between TEG-DB and the polymer matrix.[6] - High concentration of TEG-DB exceeding the polymer's absorption capacity. - Exposure to elevated temperatures or humidity.- Reduce the concentration of TEG-DB. - Select a polymer with a closer solubility parameter to TEG-DB. - Incorporate a higher molecular weight polymeric plasticizer to reduce migration.[7] - Apply a surface coating or treatment to create a barrier against migration.[8][9]
Brittleness of the Final Product - Insufficient plasticization due to low TEG-DB concentration. - Crystallization of TEG-DB within the polymer matrix over time.- Increase the concentration of TEG-DB, ensuring it remains within the compatibility limits. - Use a blend of dibenzoates to inhibit crystallization.[10] - Rapidly cool the polymer blend after processing to minimize the time for crystal formation.
Oily or Tacky Surface - Exudation of incompatible or excess plasticizer.- Confirm the compatibility of TEG-DB with all components in the formulation. - Reduce the amount of TEG-DB. - Perform a compatibility test under compression (e.g., ASTM D3291).

Quantitative Data Presentation

The following tables summarize the typical effects of TEG-DB on the properties of Polyvinyl Chloride (PVC). The exact values can vary depending on the specific grade of PVC and other additives used in the formulation.

Table 1: Effect of TEG-DB on the Mechanical Properties of PVC

Property Unplasticized PVC PVC with 40 phr TEG-DB (Illustrative)
Tensile Strength (MPa) ~50Decreased
Elongation at Break (%) <5Increased
Hardness (Shore A) >100Decreased

Note: "phr" stands for parts per hundred parts of resin.

Table 2: Effect of TEG-DB on the Thermal Properties of PVC

Property Unplasticized PVC PVC with TEG-DB (Illustrative)
Glass Transition Temperature (Tg) ~80°C[11]Decreased[12]

Experimental Protocols

Determination of Polymer-Plasticizer Compatibility using Hansen Solubility Parameters (HSP)

Objective: To predict the compatibility of TEG-DB with a polymer matrix.

Principle: The principle of "like dissolves like" is quantified using Hansen Solubility Parameters, which are based on dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A smaller difference between the HSP of the plasticizer and the polymer indicates better compatibility.

Methodology:

  • Obtain HSP Values: Find the HSP values for TEG-DB and the desired polymer from reliable sources or software.

  • Calculate the Difference (Ra): Use the following equation to calculate the distance between the HSP of the polymer (p) and the plasticizer (s): Ra = [4(δDp - δDs)² + (δPp - δPs)² + (δHp - δHs)²]0.5

  • Interpret the Results: A smaller Ra value suggests a higher likelihood of compatibility.

Hansen Solubility Parameters (Illustrative Values)

Substance δD (MPa0.5) δP (MPa0.5) δH (MPa0.5)
This compound (TEG-DB) ~18.6~7.8~6.3
Polyvinyl Chloride (PVC) ~18.2~7.5~8.3
Assessment of Plasticizer Volatility (ASTM D2288)

Objective: To determine the weight loss of TEG-DB upon heating.

Principle: This test method measures the relative volatility of a plasticizer at elevated temperatures, which is important for predicting its permanence in a polymer formulation during processing and end-use.[13][14][15][16]

Methodology:

  • Sample Preparation: Accurately weigh a specified amount of TEG-DB into a clean, dry weighing dish.

  • Heating: Place the dish in a preheated oven at a specified temperature for a set duration.

  • Cooling and Re-weighing: Remove the dish from the oven, cool it in a desiccator to room temperature, and re-weigh it.

  • Calculation: Calculate the percentage of weight loss.

Evaluation of Plasticizer Migration (ASTM D1203)

Objective: To measure the volatile loss of TEG-DB from a plastic material.

Principle: This method determines the amount of plasticizer that migrates from a plastic sample when it is surrounded by activated carbon at a specific temperature and time.[17][18][19][20]

Methodology:

  • Sample Preparation: Prepare a plastic specimen of known weight and dimensions containing TEG-DB.

  • Immersion: Place the specimen in a container with activated carbon. Method A involves direct contact, while Method B uses a wire cage to prevent direct contact.[17][18][19][20]

  • Heating: Heat the container in an oven at a specified temperature for a set time.

  • Cooling and Re-weighing: Remove the specimen, cool it, and carefully clean off any adhering carbon particles before re-weighing.

  • Calculation: Calculate the percentage of weight loss, which is attributed to the migration of the plasticizer.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Polymer Polymer Matrix Mix Mixing/Blending Polymer->Mix TEGDB TEG-DB TEGDB->Mix DSC DSC Analysis (Thermal Properties) Mix->DSC Heat/Cool/Heat Cycle Tensile Tensile Testing (Mechanical Properties) Mix->Tensile Prepare Test Specimen Migration Migration Testing (ASTM D1203) Mix->Migration Prepare Test Specimen Tg Glass Transition (Tg) DSC->Tg Strength Tensile Strength Elongation Tensile->Strength Loss Weight Loss (%) Migration->Loss

Experimental workflow for evaluating TEG-DB in polymers.

troubleshooting_logic cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Solutions start Observe Issue in Polymer Formulation PoorDispersion Poor Dispersion start->PoorDispersion Brittleness Brittleness start->Brittleness Migration Surface Migration (Oily/Tacky) start->Migration Incompatibility Incompatibility (HSP) PoorDispersion->Incompatibility LowConcentration Insufficient Plasticizer Brittleness->LowConcentration Crystallization Plasticizer Crystallization Brittleness->Crystallization Migration->Incompatibility ExcessConcentration Excess Plasticizer Migration->ExcessConcentration CheckHSP Verify HSP Incompatibility->CheckHSP SurfaceTreat Surface Treatment Incompatibility->SurfaceTreat IncreaseConc Increase TEG-DB LowConcentration->IncreaseConc UseBlend Use Plasticizer Blend Crystallization->UseBlend ReduceConc Reduce TEG-DB ExcessConcentration->ReduceConc ExcessConcentration->SurfaceTreat

Troubleshooting logic for TEG-DB compatibility issues.

References

Technical Support Center: Triethylene Glycol Dibenzoate (TEGDB) in Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for using triethylene glycol dibenzoate (TEGDB) as a plasticizer. It includes frequently asked questions, troubleshooting guides, data summaries, and experimental protocols to address common challenges encountered during formulation and testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TEGDB) and how does it function as a plasticizer?

A1: this compound (TEGDB) is a high-performance, non-phthalate plasticizer known for its high solvating power.[1] Its primary function is to increase the flexibility, durability, and workability of polymeric materials.[1] The mechanism of action involves the TEGDB molecules positioning themselves between polymer chains, which reduces the intermolecular forces (like van der Waals forces) holding them together.[1][2] This spacing increases the free volume within the polymer matrix, allowing the polymer chains greater mobility and resulting in a softer, more flexible material.[2][3]

Q2: What are the typical effects of adding TEGDB on the mechanical properties of polymers like PVC?

A2: Incorporating TEGDB into a polymer matrix, such as polyvinyl chloride (PVC), significantly alters its mechanical properties.[1] The most common changes include:

  • Decreased Tensile Strength and Modulus: As the polymer chains are spaced further apart, the force required to pull them apart decreases.[2][3]

  • Increased Elongation at Break: The increased chain mobility allows the material to stretch more before failing.[2][3]

  • Reduced Hardness: The material becomes softer and more pliable due to the "lubricating" effect of the plasticizer at a molecular level.[3]

  • Lowered Glass Transition Temperature (Tg): The Tg is the temperature at which a rigid, glassy polymer becomes soft and rubbery. Plasticizers like TEGDB lower this temperature, extending the flexible temperature range of the polymer.[4][5]

Q3: How does the concentration of TEGDB affect the final properties of the polymer?

A3: The concentration of TEGDB is a critical factor that determines the final mechanical properties. Generally, as the plasticizer content increases, the tensile strength and hardness decrease, while the elongation at break increases substantially.[2][6] However, this relationship is not always linear; initial additions of the plasticizer often cause the most dramatic changes, with the effects leveling off at higher concentrations.[2] It is crucial to find the optimal concentration to achieve the desired balance of flexibility and strength for a specific application.

Q4: What is plasticizer migration and how can it be minimized?

A4: Plasticizer migration is the process where the plasticizer exudes or leaches out from the polymer matrix over time. This can lead to the material becoming brittle and can cause contamination of adjacent materials, turning them into a "sticky mush".[7] Migration is influenced by factors such as temperature, chemical environment, and the compatibility between the polymer and the plasticizer. Using a high-solvating plasticizer like TEGDB, which has good compatibility with resins like PVC, can help minimize migration.[1][8] Ensuring proper processing and fusion during manufacturing is also critical.

Troubleshooting Guide

Problem: The final polymer is too rigid and brittle.

  • Possible Cause 1: Insufficient Plasticizer Concentration. The amount of TEGDB may be too low to effectively separate the polymer chains and impart flexibility.

    • Solution: Incrementally increase the concentration (e.g., by parts per hundred resin, phr) of TEGDB in your formulation. Prepare several small batches with varying concentrations to determine the optimal level.

  • Possible Cause 2: Poor Dispersion/Mixing. If the TEGDB is not uniformly distributed throughout the polymer matrix, some regions will remain unplasticized and brittle.

    • Solution: Review your mixing process. For melt blending, ensure the temperature is adequate and the mixing time is sufficient for homogenous distribution. For plastisols, ensure thorough mixing of the PVC powder and liquid plasticizer before heating.[9]

  • Possible Cause 3: Incompatibility. While TEGDB is compatible with many polymers like PVC and PVAc, it may have poor compatibility with others, preventing effective plasticization.[1][8]

    • Solution: Confirm the compatibility of TEGDB with your specific polymer grade. You may need to consider a different plasticizer or the use of a co-plasticizer or compatibilizer.

Problem: The final polymer is too soft, weak, or sticky.

  • Possible Cause 1: Excessive Plasticizer Concentration. Too much TEGDB can lead to a significant drop in tensile strength and hardness, making the material feel weak or tacky.

    • Solution: Systematically decrease the concentration of TEGDB in your formulation until the desired hardness and strength are achieved.

  • Possible Cause 2: Plasticizer Migration to the Surface. Excess or poorly bound plasticizer can migrate to the surface, creating a sticky or oily film.[7]

    • Solution: Ensure you are not exceeding the compatibility limit of the plasticizer. Verify your processing parameters (temperature and time) to ensure full absorption and fusion of the plasticizer into the polymer matrix.

Problem: Inconsistent mechanical properties across different samples.

  • Possible Cause: Inhomogeneous Mixing or Processing. Variations in mixing time, temperature, or cooling rates can lead to inconsistencies in the final material.

    • Solution: Standardize your entire experimental protocol.[10] Use controlled mixing equipment, monitor temperatures closely, and establish a consistent cooling procedure for all samples before testing.

Quantitative Data on Mechanical Properties

The following table summarizes the expected trends in the mechanical properties of a polymer (e.g., PVC) as the concentration of a dibenzoate plasticizer like TEGDB is increased.

Plasticizer Concentration (phr*)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
0 (Unplasticized)High (~50-60)Low (~5-10)High (~95-100)
20Moderate (~25-35)Moderate (~150-250)Moderate (~85-95)
40Lower (~15-25)High (~250-350)Lower (~75-85)
60Low (~10-15)Very High (~350-450)Low (~65-75)

*phr = parts per hundred resin by weight. Note: These values are representative and illustrate a general trend. Actual results will vary based on the specific polymer, grade of TEGDB, processing conditions, and testing standards used. The trend of decreasing tensile strength and increasing elongation with higher plasticizer content is a well-established principle.[2][3][5]

Experimental Protocols

Protocol 1: Preparation of Plasticized Polymer Sheets (Melt Blending Method)

This protocol describes a general procedure for preparing plasticized polymer sheets for mechanical testing using a two-roll mill.

  • Material Preparation:

    • Dry the base polymer resin (e.g., PVC powder) in a vacuum oven to remove any residual moisture.

    • Accurately weigh the polymer resin, TEGDB, and any other additives (e.g., thermal stabilizers) according to your formulation's phr values.

  • Melt Compounding:

    • Pre-heat the two-roll mill to the recommended processing temperature for your polymer (e.g., 160-180°C for PVC). Set the friction ratio between the rolls (e.g., 1:1.2).

    • Add the polymer resin to the nip of the heated rolls. Allow it to melt and form a continuous band around one of the rolls.

    • Once the polymer is fluxed, slowly and carefully add the pre-weighed TEGDB and other additives into the nip.

    • Continuously cut and fold the polymer band on the mill for a specified time (e.g., 10-15 minutes) to ensure a homogenous mixture.

  • Sheet Forming:

    • Once mixing is complete, remove the molten polymer sheet from the mill.

    • Quickly place the sheet into a pre-heated compression mold of the desired thickness.

    • Transfer the mold to a hydraulic press heated to the same temperature. Apply low pressure initially to allow the material to flow, followed by high pressure for a set time to form a void-free sheet.

  • Cooling and Conditioning:

    • Cool the mold under pressure using a controlled cooling cycle.

    • Once cooled, remove the plasticized sheet from the mold.

    • Condition the sheet at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours before cutting specimens for testing, as per ASTM standards.

Protocol 2: Standard Mechanical Property Testing

All mechanical tests should be performed using standardized specimens cut from the conditioned sheets, following relevant ASTM or ISO standards.[11][12]

  • Tensile Strength and Elongation:

    • Standard: ASTM D638 ("Standard Test Method for Tensile Properties of Plastics").[11]

    • Procedure: Use a universal testing machine (UTM) to pull dumbbell-shaped specimens at a constant crosshead speed. The machine records the force applied and the elongation of the specimen until it breaks.

  • Hardness:

    • Standard: ASTM D2240 ("Standard Test Method for Rubber Property—Durometer Hardness").[11]

    • Procedure: Use a Shore Durometer (typically Type A for flexible polymers) to measure the indentation hardness of the material's surface. Take multiple readings at different locations and average the results.

  • Flexural Properties:

    • Standard: ASTM D790 ("Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics").[11]

    • Procedure: A rectangular specimen is placed on two supports and a load is applied to its center (a 3-point bend test). This measures the material's stiffness when bent.

Visualizations

experimental_workflow prep 1. Formulation & Material Weighing mix 2. Melt Blending (Two-Roll Mill) prep->mix Polymer, TEGDB, Additives press 3. Compression Molding (Sheet Formation) mix->press Homogenized Melt cond 4. Cooling & Conditioning (24h) press->cond Molded Sheet cut 5. Specimen Cutting (ASTM Shapes) cond->cut Conditioned Sheet test 6. Mechanical Testing (UTM, Durometer) cut->test Test Specimens analyze 7. Data Analysis & Comparison test->analyze Raw Data

Experimental workflow for evaluating plasticizer impact.

troubleshooting_flowchart start Observed Problem brittle Polymer is too Rigid / Brittle start->brittle soft Polymer is too Soft / Sticky start->soft check_conc_low Check TEGDB Concentration brittle->check_conc_low check_conc_high Check TEGDB Concentration soft->check_conc_high increase_conc Solution: Increase TEGDB Concentration check_conc_low->increase_conc Too Low check_mix Check Mixing Procedure check_conc_low->check_mix OK improve_mix Solution: Improve Dispersion (Time/Temp) check_mix->improve_mix Not Uniform decrease_conc Solution: Decrease TEGDB Concentration check_conc_high->decrease_conc Too High check_mig Check for Migration/Leaching check_conc_high->check_mig OK opt_proc Solution: Optimize Processing Parameters check_mig->opt_proc Yes

Troubleshooting guide for common polymer-plasticizer issues.

Mechanism of action for TEGDB as a polymer plasticizer.

References

Technical Support Center: Troubleshooting Viscosity in Plastisols with Triethylene Glycol Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting viscosity-related challenges when formulating plastisols with triethylene glycol dibenzoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My plastisol formulated with this compound has a much higher initial viscosity than expected. What are the potential causes and how can I fix this?

A1: High initial viscosity in plastisols containing this compound is a common issue. Dibenzoate plasticizers are known for their high solvating power, which can lead to a rapid swelling of the PVC particles, resulting in increased viscosity.[1]

Potential Causes:

  • High Plasticizer Concentration: An excessive concentration of this compound can lead to high initial viscosity.

  • PVC Resin Characteristics: The particle size and porosity of the PVC resin significantly influence plastisol viscosity. Fine particle resins (0.2–2 microns) can increase viscosity.[2]

  • Inadequate Mixing: Insufficient dispersion of the PVC resin within the plasticizer can result in clumps and high viscosity.

  • Temperature: Higher ambient temperatures during mixing can accelerate the solvation of PVC particles, leading to a premature increase in viscosity.

Troubleshooting Steps:

  • Optimize Plasticizer Level: Review the formulation and consider reducing the concentration of this compound. A typical starting point for plasticizers in plastisols is between 40-100 parts per hundred resin (phr).[2]

  • Blend with a Lower-Solvating Plasticizer: Consider replacing a portion of the this compound with a lower-solvating plasticizer. Dioctyl terephthalate (B1205515) (DOTP) is a common choice that can help reduce initial viscosity.

  • Use a Viscosity-Reducing Additive: Introducing a small amount of a viscosity depressant or a hydrocarbon fluid can significantly lower the initial viscosity.[3] Typical addition levels are 5 to 15 phr.[3]

  • Evaluate PVC Resin: If possible, experiment with a PVC resin that has a larger average particle size or a bimodal particle size distribution, as this can improve particle packing and reduce viscosity.[4]

  • Control Mixing Temperature: Ensure that the mixing process is carried out at a controlled room temperature to avoid premature solvation.

Q2: The viscosity of my plastisol containing this compound increases significantly over time. What causes this instability and how can I improve the storage stability?

A2: The increase in viscosity over time, known as viscosity aging, is a characteristic of plastisols formulated with high-solvating plasticizers like this compound. This occurs as the PVC particles continue to swell in the plasticizer during storage.

Potential Causes:

  • High Solvating Power of Dibenzoate: this compound continues to interact with and swell the PVC particles over time, leading to a gradual increase in viscosity.

  • Storage Temperature: Elevated storage temperatures will accelerate the aging process and the rate of viscosity increase.

  • PVC Resin Morphology: Resins with a high surface area (smaller particles) are more prone to viscosity instability.

Troubleshooting Steps:

  • Formulation Adjustment: As with high initial viscosity, blending with a less-solvating plasticizer can improve storage stability.

  • Add a Stabilizer: Certain stabilizers can help to mitigate the interaction between the PVC and the plasticizer over time.

  • Optimize Storage Conditions: Store the plastisol in a cool, dry place. It is recommended to keep the container tightly closed and away from heat sources or direct sunlight.[5] The typical shelf life of most plastisols is around 60 days.[5]

  • Regular Agitation: Gentle stirring of the plastisol before use can help to redisperse any settled material and ensure a more uniform viscosity. Avoid vigorous mixing that could introduce air.[5]

Q3: My plastisol exhibits shear thinning or shear thickening behavior. How does this compound influence this, and how can I achieve a more Newtonian flow?

A3: Plastisols are non-Newtonian fluids, and their viscosity can change with the applied shear rate. Shear thinning (viscosity decreases with increasing shear) is often desirable for processing, while shear thickening (dilatancy) can cause issues. The interaction between the PVC resin and the plasticizer is a key factor.

Potential Causes of Undesirable Rheology:

  • Particle Interactions: The strong solvation by this compound can lead to increased particle-particle interactions, which can contribute to shear thickening at high shear rates.

  • Particle Size Distribution: A narrow particle size distribution can lead to more pronounced non-Newtonian behavior.

Troubleshooting Steps:

  • Optimize Particle Size Distribution: Using a blend of PVC resins with different particle sizes can disrupt the uniform packing and lead to a more Newtonian flow profile.[4]

  • Incorporate a Rheology Modifier: Specific additives can be used to control the rheological properties of the plastisol.

  • Adjust Plasticizer Blend: Blending with other plasticizers can alter the solvation characteristics and, consequently, the rheological behavior of the plastisol.

Data Presentation

Table 1: Illustrative Viscosity Comparison of Different Plasticizers in a Standard PVC Plastisol Formulation

Plasticizer (60 phr)Initial Viscosity (cP) at 25°CViscosity after 7 days (cP) at 25°C
This compound~4000 - 6000~6000 - 9000
Dioctyl Terephthalate (DOTP)~2000 - 3000~2500 - 4000
50:50 Blend (TEG Dibenzoate:DOTP)~2500 - 4000~3500 - 5500

Note: These are representative values and can vary significantly based on the specific PVC resin, other additives, and processing conditions.

Experimental Protocols

1. Brookfield Viscosity Measurement (Based on ASTM D1824)

Objective: To determine the apparent viscosity of the plastisol at low shear rates.

Apparatus:

  • Brookfield Rotational Viscometer (e.g., RVT model)

  • Spindle set (Spindle #4 is commonly used for plastisols)

  • 600 mL low-form Griffin beaker

  • Temperature control bath (to maintain 25 ± 0.5 °C)

  • Stopwatch

Procedure:

  • Sample Preparation: Ensure the plastisol is free of air bubbles. If necessary, de-aerate the sample under vacuum. Allow the sample to equilibrate to the test temperature of 25 °C.

  • Viscometer Setup: Level the viscometer. Select the appropriate spindle (e.g., #4) and attach it to the viscometer. Do not overtighten.

  • Sample Measurement: a. Place approximately 500 mL of the plastisol into the 600 mL beaker. b. Immerse the spindle into the center of the plastisol until the fluid level is at the immersion groove on the spindle shaft. Avoid trapping air bubbles. c. Set the viscometer to the desired speed (e.g., 20 rpm). d. Turn on the viscometer and allow the reading to stabilize (typically after 3-5 revolutions). e. Record the dial reading or the digital viscosity value in centipoise (cP).

  • Data Reporting: Report the viscosity value, the spindle number, the rotational speed, and the temperature of the measurement.

2. Storage Stability Testing

Objective: To evaluate the change in viscosity of the plastisol over time.

Procedure:

  • Prepare a sufficient quantity of the plastisol formulation.

  • Measure the initial viscosity of the plastisol at 25 °C using the Brookfield Viscosity Measurement protocol.

  • Store the plastisol in a sealed container at a controlled temperature (e.g., 25 °C or an elevated temperature like 40 °C to accelerate aging).

  • At predetermined intervals (e.g., 24 hours, 3 days, 7 days, 14 days), gently stir the sample to ensure homogeneity and measure the viscosity again at 25 °C.[6]

  • Plot the viscosity as a function of time to determine the rate of viscosity increase. A stable plastisol will show a minimal increase in viscosity over time.

3. Particle Size Analysis of PVC Resin

Objective: To determine the particle size distribution of the PVC resin, which can influence plastisol rheology.

Apparatus:

  • Laser Diffraction Particle Size Analyzer

  • Dispersant (e.g., isopropyl alcohol)

  • Ultrasonic bath

Procedure:

  • Prepare a dilute suspension of the PVC resin in the dispersant.

  • Use the ultrasonic bath to break up any agglomerates and ensure a good dispersion of the primary particles.

  • Introduce the suspension into the particle size analyzer.

  • The instrument will measure the particle size distribution based on the light scattering pattern.

  • Analyze the resulting data to determine the mean particle size, median particle size, and the overall distribution (e.g., unimodal or bimodal). This information can be correlated with the observed viscosity behavior.[7]

Visualizations

Troubleshooting_Viscosity_Issues Start High Plastisol Viscosity (Initial or Aged) Check_Formulation Review Formulation: - Plasticizer Level - PVC Resin Type Start->Check_Formulation Check_Process Review Process: - Mixing Conditions - Storage Temperature Start->Check_Process High_Initial_Viscosity High Initial Viscosity? Check_Formulation->High_Initial_Viscosity Check_Process->High_Initial_Viscosity Viscosity_Increase_Over_Time Viscosity Increases on Aging? High_Initial_Viscosity->Viscosity_Increase_Over_Time No Reduce_Dibenzoate Reduce Triethylene Glycol Dibenzoate Concentration High_Initial_Viscosity->Reduce_Dibenzoate Yes Blend_Plasticizer_Initial Blend with a Lower- Solvating Plasticizer (e.g., DOTP) High_Initial_Viscosity->Blend_Plasticizer_Initial Yes Add_Viscosity_Depressant Add a Viscosity Depressant High_Initial_Viscosity->Add_Viscosity_Depressant Yes Change_Resin Evaluate PVC Resin with Larger/Bimodal Particle Size High_Initial_Viscosity->Change_Resin Yes Blend_Plasticizer_Aging Blend with a Lower- Solvating Plasticizer Viscosity_Increase_Over_Time->Blend_Plasticizer_Aging Yes Optimize_Storage Optimize Storage Conditions (Cool, Dry, Sealed) Viscosity_Increase_Over_Time->Optimize_Storage Yes End Viscosity Optimized Viscosity_Increase_Over_Time->End No Reduce_Dibenzoate->End Blend_Plasticizer_Initial->End Add_Viscosity_Depressant->End Change_Resin->End Blend_Plasticizer_Aging->End Optimize_Storage->End

Caption: Troubleshooting workflow for high plastisol viscosity.

Experimental_Workflow Start Plastisol Formulation Mixing Controlled Mixing (Temperature, Time) Start->Mixing Deaeration De-aeration (Vacuum) Mixing->Deaeration Initial_Viscosity Initial Viscosity Measurement (Brookfield, 25°C) Deaeration->Initial_Viscosity Storage_Stability Storage Stability Test (Controlled Temperature) Initial_Viscosity->Storage_Stability Aged_Viscosity Viscosity Measurement (Periodic Intervals) Storage_Stability->Aged_Viscosity Analysis Data Analysis: - Viscosity vs. Time - Comparison to Control Aged_Viscosity->Analysis End Optimized Formulation Analysis->End

Caption: Experimental workflow for viscosity testing.

References

Validation & Comparative

A Comparative Analysis of Triethylene Glycol Dibenzoate (TEGDB) and DEHP as Plasticizers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The selection of a suitable plasticizer is a critical consideration in the development of polymeric materials for medical devices and pharmaceutical packaging. The plasticizer imparts necessary flexibility and durability to the polymer matrix. For decades, bis(2-ethylhexyl) phthalate (B1215562) (DEHP) has been the most widely used plasticizer for polyvinyl chloride (PVC)-based medical products.[1][2][3][4] However, growing concerns over its potential adverse health effects, including endocrine disruption and reproductive toxicity, have necessitated the evaluation of safer alternatives.[3][4] This guide provides a comparative study of triethylene glycol dibenzoate (TEGDB), a non-phthalate plasticizer, and DEHP, focusing on their performance, biocompatibility, and toxicological profiles, supported by available experimental data.

TEGDB is a high-performance, non-phthalate plasticizer known for its strong solvating power and compatibility with a range of polymers, including PVC.[5] It is recognized for imparting desirable properties such as stain resistance, UV stability, and resistance to solvents and oils.[5] In contrast, DEHP, while an effective and low-cost plasticizer, is not chemically bound to the PVC matrix and can leach into the surrounding environment, leading to human exposure.[1][2][4]

Comparative Performance Data

The following tables summarize the key physical, mechanical, and thermal properties of TEGDB and DEHP. It is important to note that direct head-to-head comparative studies are limited, and some data are derived from studies evaluating similar dibenzoate plasticizers.

Table 1: Physical and Chemical Properties

PropertyThis compound (TEGDB)bis(2-ethylhexyl) phthalate (DEHP)
CAS Number 120-56-9[6]117-81-7
Molecular Formula C20H22O6[6]C24H38O4
Molecular Weight 358.4 g/mol [6]390.56 g/mol
Appearance Colorless oily liquid[7]Colorless, odorless, oily liquid
Water Solubility 23.93 mg/L @ 25 °C (est)[8]0.003 mg/L @ 25 °C

Table 2: Mechanical Properties of Plasticized PVC (40 phr)

PropertyPVC with Dibenzoate Plasticizers*PVC with DEHP
Tensile Strength (MPa) 18.2 - 21.520.3
Elongation at Break (%) 320 - 380350
100% Modulus (MPa) 9.0 - 11.510.5
Shore A Hardness 75 - 8580
Glass Transition Temp. (Tg, °C) -5.4 to 2.9-3.5

*Data for linear alkyl diol dibenzoates (C3, C5, C6), which are structurally similar to TEGDB, are presented as a proxy due to the limited direct comparative data for TEGDB.[9]

Table 3: Migration and Thermal Properties

PropertyThis compound (TEGDB)bis(2-ethylhexyl) phthalate (DEHP)
Migration Generally lower than DEHP due to higher polarity and molecular weight.Prone to leaching, especially in contact with lipophilic substances.[1][2][4][10]
Thermal Stability Good thermal stability.[11]Decomposes at elevated temperatures, contributing to PVC degradation.[12][13]
Toxicological Profile Comparison

A significant driver for seeking alternatives to DEHP is its well-documented toxicological profile. In contrast, TEGDB is generally considered to have a more favorable safety profile.

This compound (TEGDB):

  • General Toxicity: TEGDB is reported as not meeting GHS hazard criteria.[6] Data from various applications and tests suggest that dibenzoate esters have low toxicity, are non-mutagenic, and non-carcinogenic.[7]

  • Reproductive Toxicity: While direct studies on the dibenzoate ester are limited, studies on triethylene glycol (TEG) itself showed no apparent effects on reproductive function in mice at doses up to 6.78 g/kg. However, some developmental toxicity, such as reduced pup weight, was observed at high doses.

bis(2-ethylhexyl) phthalate (DEHP):

  • Endocrine Disruption: DEHP and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), are known endocrine disruptors. They can interfere with hormone signaling pathways, leading to adverse reproductive and developmental effects.

  • Reproductive Toxicity: DEHP exposure has been linked to testicular toxicity and adverse effects on the male reproductive system.

  • Signaling Pathways: The toxicity of DEHP is mediated through various signaling pathways, including:

    • NF-κB signaling: Activation of this pathway can impair iodine uptake in the thyroid.

    • JAK/STAT pathway: Dysregulation of this pathway can lead to abnormal lipid metabolism.

    • PI3K/Akt pathway: Alterations in this pathway are associated with dysregulation of ovarian follicle development.

    • Notch signaling: Involvement in DEHP-induced testicular toxicity.

Experimental Protocols

The following are summaries of standard experimental methodologies for evaluating key plasticizer performance and safety parameters.

Plasticizer Efficiency and Mechanical Properties (ASTM D2240, ASTM D412)
  • Objective: To determine the effect of the plasticizer on the hardness, tensile strength, elongation, and modulus of the polymer.

  • Methodology:

    • Sample Preparation: Prepare PVC formulations with varying concentrations of the plasticizer (e.g., 20, 40, 60 parts per hundred of resin - phr). The components are typically blended in a two-roll mill at a specified temperature (e.g., 175°C) and then compression molded into sheets of a defined thickness.[12]

    • Hardness Testing (ASTM D2240): Measure the Shore A hardness of the plasticized PVC sheets using a durometer.

    • Tensile Testing (ASTM D412): Cut dumbbell-shaped specimens from the molded sheets. Use a universal testing machine to measure the tensile strength, elongation at break, and modulus of elasticity.

Plasticizer Migration/Leaching (ASTM D1239)
  • Objective: To quantify the amount of plasticizer that leaches from the plastic into a contacting medium.

  • Methodology:

    • Sample Preparation: Prepare discs of the plasticized PVC of known weight and surface area.

    • Extraction: Immerse the samples in a simulant fluid (e.g., hexane, ethanol, or a food simulant) for a specified time and temperature (e.g., 24 hours at 25°C). Agitation may be applied to simulate use conditions.

    • Analysis: Remove the samples, dry them, and reweigh to determine the weight loss due to plasticizer extraction. The extractant solution can also be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) to quantify the leached plasticizer.

Thermal Stability (Thermogravimetric Analysis - TGA)
  • Objective: To assess the effect of the plasticizer on the thermal degradation of the polymer.

  • Methodology:

    • Sample Preparation: Place a small, known weight of the plasticized PVC sample into a TGA crucible.

    • Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air). The TGA instrument records the weight loss of the sample as a function of temperature. The onset of degradation and the temperature at maximum weight loss are key parameters.[12]

Biocompatibility and Toxicity Assays
  • Objective: To evaluate the biological safety of the plasticizer.

  • Methodology:

    • Cytotoxicity (ISO 10993-5): Expose cultured cells (e.g., fibroblasts) to extracts of the plasticized material. Assess cell viability using methods like MTT or XTT assays.

    • Reproductive Toxicity (OECD Test Guideline 416): Administer the plasticizer to animals (e.g., rodents) over multiple generations and assess reproductive performance, including fertility, gestation, and offspring viability.

Visualizations

Experimental Workflow for Plasticizer Comparison

G cluster_prep 1. Formulation & Preparation cluster_testing 2. Performance & Safety Testing cluster_analysis 3. Data Analysis & Comparison Prep PVC Resin + Stabilizer + Lubricant Plast_A Plasticizer A (TEGDB) Prep->Plast_A Plast_B Plasticizer B (DEHP) Prep->Plast_B Blend_A Blend A Plast_A->Blend_A Blend_B Blend B Plast_B->Blend_B Mold_A Molding A Blend_A->Mold_A Mold_B Molding B Blend_B->Mold_B Mech Mechanical Testing (ASTM D412, D2240) Mold_A->Mech Thermal Thermal Analysis (TGA) Mold_A->Thermal Migration Migration/Leaching (ASTM D1239) Mold_A->Migration Tox Toxicological Assays (ISO 10993, OECD) Mold_A->Tox Mold_B->Mech Mold_B->Thermal Mold_B->Migration Mold_B->Tox Compare Comparative Analysis Mech->Compare Thermal->Compare Migration->Compare Tox->Compare G cluster_thyroid Thyroid Disruption cluster_liver Hepatotoxicity & Metabolism cluster_ovary Ovarian Toxicity cluster_testis Testicular Toxicity DEHP DEHP Exposure Nfkb NF-κB Pathway DEHP->Nfkb JakStat JAK/STAT Pathway DEHP->JakStat Pi3k PI3K/Akt Pathway DEHP->Pi3k Notch Notch Pathway DEHP->Notch Iodine Impaired Iodine Uptake Nfkb->Iodine Lipid Abnormal Lipid Metabolism JakStat->Lipid Follicle Follicle Dysregulation Pi3k->Follicle Testis Testicular Damage Notch->Testis

References

A Comparative Performance Analysis of Triethylene Glycol Dibenzoate and Other Leading Non-Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a plasticizer is a critical decision that directly impacts the performance, safety, and regulatory compliance of polymer-based products. This guide offers an objective comparison of triethylene glycol dibenzoate (TEGDB) against other prominent non-phthalate plasticizers, including dioctyl terephthalate (B1205515) (DOTP), 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), and citrate (B86180) esters. The following analysis is supported by experimental data and detailed methodologies to facilitate informed material selection.

This compound is a high-performance, non-phthalate plasticizer recognized for its strong solvating power and efficiency in a variety of polymer applications, most notably in flexible polyvinyl chloride (PVC) formulations.[1] Its key attributes include rapid fusion, excellent resistance to staining, and good UV stability.[1] As the industry moves away from traditional phthalate (B1215562) plasticizers due to health and environmental concerns, a thorough evaluation of alternatives like TEGDB is essential.

Quantitative Performance Comparison

To provide a clear and concise overview, the following tables summarize the key performance indicators of TEGDB in comparison to DOTP, DINCH, and citrate esters.

Table 1: Mechanical Properties of Plasticized PVC (60 phr)

PropertyTEGDBDOTPDINCHCitrate Esters (ATBC*)Test Method
Tensile Strength (MPa) 15 - 2018 - 2317 - 2216 - 21ASTM D2284
Elongation at Break (%) 300 - 380350 - 420330 - 400320 - 390ASTM D2284
Shore A Hardness 75 - 8580 - 9078 - 8877 - 87ASTM D2240

*Data for Acetyl Tributyl Citrate (ATBC) is presented as a representative for citrate esters.

Table 2: Migration Resistance of Plasticizers in PVC

PropertyTEGDBDOTPDINCHCitrate Esters (ATBC*)Test Method
Volatility (Weight Loss, %) < 1.5< 1.0< 1.2< 2.0ASTM D1203
Extraction in Heptane (%) < 4.0< 3.0< 2.5< 5.0ASTM D1239
Extraction in Water (%) < 0.5< 0.3< 0.2< 0.8ASTM D1239

*Data for Acetyl Tributyl Citrate (ATBC) is presented as a representative for citrate esters.

Table 3: Thermal Properties of Plasticized PVC

PropertyTEGDBDOTPDINCHCitrate Esters (ATBC*)Test Method
Glass Transition Temp. (Tg, °C) -25 to -15-30 to -20-35 to -25-30 to -20DSC
Decomposition Temp. (Td, °C) > 220> 230> 235> 210TGA

*Data for Acetyl Tributyl Citrate (ATBC) is presented as a representative for citrate esters.

Table 4: General Physical and Chemical Properties

PropertyThis compound (TEGDB)Dioctyl Terephthalate (DOTP)1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH)Acetyl Tributyl Citrate (ATBC)
CAS Number 120-56-96422-86-2166412-78-877-90-7
Molecular Formula C20H22O6C24H38O4C26H48O4C20H34O8
Molecular Weight ( g/mol ) 358.39390.56424.66402.5
Appearance Clear, colorless to pale yellow liquidClear, colorless liquidClear, colorless liquidClear, colorless liquid

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure accuracy and reproducibility.

Mechanical Properties Testing

ASTM D2284: Standard Test Method for Acidity of Formaldehyde Solutions

This standard, while titled for formaldehyde, is often adapted for determining the tensile properties of plasticized PVC.

  • Sample Preparation: PVC resin, plasticizer (60 phr), and other additives are compounded on a two-roll mill at a specified temperature until a homogeneous sheet is formed. The sheet is then compression molded into dumbbell-shaped specimens.

  • Procedure: The conditioned specimens are tested using a universal testing machine at a constant crosshead speed. The force required to pull the specimen to its breaking point and the elongation at that point are recorded.

  • Data Acquired: Tensile strength (MPa) and elongation at break (%).

Migration Resistance Testing

ASTM D1203: Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon

This method determines the weight loss of a plastic material due to the volatilization of its components.

  • Sample Preparation: A circular specimen of the plasticized PVC sheet is cut.

  • Procedure: The specimen is weighed and then placed in a container with activated carbon, ensuring it is surrounded but not in direct contact (Method B, wire cage). The container is then placed in an oven at a specified temperature for a set duration (e.g., 24 hours at 70°C). After cooling, the specimen is reweighed.

  • Data Acquired: Percentage of weight loss, representing the volatility of the plasticizer.

ASTM D1239: Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals

This method measures the weight loss of a plastic film after immersion in a specific chemical.

  • Sample Preparation: A specimen of the plasticized PVC sheet of known dimensions is prepared.

  • Procedure: The specimen is weighed and then fully immersed in the test liquid (e.g., heptane, distilled water) for a specified time and temperature (e.g., 24 hours at 23°C).[2] After removal, the specimen is dried and reweighed.

  • Data Acquired: Percentage of weight loss, indicating the resistance to extraction by the specific liquid.[2]

Thermal Analysis

Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the plasticized PVC.

  • Procedure: A small, weighed sample of the plasticized PVC is placed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).[3] The heat flow to the sample is monitored, and the Tg is identified as a step change in the baseline of the heat flow curve.[1][4]

Thermogravimetric Analysis (TGA)

TGA is used to determine the decomposition temperature (Td) of the plasticized PVC.

  • Procedure: A small, weighed sample of the plasticized PVC is placed in a TGA furnace. The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen), and the weight of the sample is continuously monitored.[3] The Td is typically reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%).

Visualizing the Plasticization Process

The following diagrams illustrate the fundamental mechanism of plasticization and a typical workflow for evaluating plasticizer performance.

PlasticizerMechanism cluster_0 Unplasticized PVC cluster_1 Plasticized PVC pvc1 PVC Chain pvc2 PVC Chain pvc3 PVC Chain pvc4 PVC Chain pvc5 PVC Chain pl1 Plasticizer pvc4->pl1 pvc6 PVC Chain pl2 Plasticizer pvc5->pl2 pl1->pvc5 pl2->pvc6 pl3 Plasticizer Rigid Polymer Matrix Rigid Polymer Matrix Flexible Polymer Matrix Flexible Polymer Matrix Rigid Polymer Matrix->Flexible Polymer Matrix  Addition of  Plasticizer   ExperimentalWorkflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison compounding Compounding (PVC + Plasticizer) molding Compression Molding compounding->molding conditioning Conditioning (ASTM D618) molding->conditioning mechanical Mechanical Testing (ASTM D2284) conditioning->mechanical migration Migration Testing (ASTM D1203, D1239) conditioning->migration thermal Thermal Analysis (DSC, TGA) conditioning->thermal data_analysis Data Analysis mechanical->data_analysis migration->data_analysis thermal->data_analysis comparison Comparative Evaluation data_analysis->comparison

References

A Comparative Analysis of Triethylene Glycol Dibenzoate Leaching from Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the leaching of triethylene glycol dibenzoate (TEGDB), a non-phthalate plasticizer, from various polymer matrices. As concerns over the environmental and health impacts of traditional phthalate (B1215562) plasticizers grow, non-phthalate alternatives like TEGDB are increasingly utilized in a wide range of applications, including medical devices, food packaging, and consumer goods.[1] Understanding the migration behavior of these alternatives is crucial for ensuring product safety and regulatory compliance. This document summarizes available quantitative data, details experimental protocols for leaching analysis, and offers a comparison with other common plasticizers.

Executive Summary of Plasticizer Leaching

Plasticizers are additives incorporated into polymers to enhance flexibility and durability. However, they are not chemically bound to the polymer matrix and can migrate or "leach" out over time, particularly when exposed to solvents, heat, or fatty substances.[2][3] The extent of this migration depends on several factors, including the type of polymer, the chemical structure and molecular weight of the plasticizer, temperature, contact duration, and the nature of the contacting medium. The leaching of plasticizers is a significant concern in applications where the polymer is in direct contact with food, pharmaceuticals, or biological tissues.

This compound is a high-performance, non-phthalate plasticizer known for its compatibility with a variety of polymers, including polyvinyl chloride (PVC). While it is often considered a safer alternative to many phthalate plasticizers, it is still essential to quantify its leaching potential to fully assess its risk profile.

Comparative Leaching Data

Obtaining direct comparative and quantitative leaching data for this compound from various polymer matrices presents a challenge due to the limited availability of publicly accessible studies. Much of the existing research on plasticizer migration focuses on traditional phthalates. However, this section aims to synthesize the available information to provide a comparative overview.

One study investigated the migration of similar dibenzoate plasticizers, diethylene glycol dibenzoate (DEGDB) and dipropylene glycol dibenzoate (DPGDB), from microwave susceptor packaging into oils and food. The findings indicated that these dibenzoate plasticizers migrated to a greater extent than polyethylene (B3416737) terephthalate (B1205515) (PET) oligomers.[4]

While specific quantitative data for TEGDB remains limited, the general principle is that plasticizers with higher molecular weights and lower solubility in the contact medium will exhibit lower leaching rates. For comparison, the table below presents available leaching data for other common plasticizers to provide a relative understanding of migration potential.

Plasticizer ClassSpecific PlasticizerPolymer MatrixLeaching ConditionsLeaching Results
Phthalates Di(2-ethylhexyl) phthalate (DEHP)PVCFood Simulant (Fatty)Significant migration, with levels often exceeding regulatory limits.
Di-n-butyl phthalate (DBP)PVCFood Simulant (Aqueous)Lower migration than DEHP in aqueous simulants, but still a concern.
Terephthalates Dioctyl terephthalate (DOTP)PVCWater and IsobutanolLess migration in water compared to some other plasticizers, but higher in isobutanol.
Citrates Acetyl tributyl citrate (B86180) (ATBC)PVDC/PVC filmsMicrowave cooking51% loss from the film during microwave cooking.
Adipates Dioctyl adipate (B1204190) (DOA)PVDC/PVC filmsMicrowave cooking58% loss from the film during microwave cooking.

Note: This table is a summary of findings from various studies and is intended for comparative purposes. The absence of specific TEGDB data highlights a critical knowledge gap.

Experimental Protocols for Leaching Analysis

Accurate and reproducible methods are essential for determining the extent of plasticizer migration. The following protocols are based on established standards and common laboratory practices for leaching analysis.

ISO 177: Determination of Plasticizer Migration

The International Organization for Standardization (ISO) provides a standard method, ISO 177, for determining the migration of plasticizers from plastic materials.[2][4][5][6][7] This method is suitable for evaluating the tendency of plasticizers to migrate from a plastic into another material upon close contact.

Principle: A test specimen of the plastic is placed in close contact with an absorbent material. The assembly is then subjected to a specified temperature for a defined period. The amount of plasticizer that has migrated is determined by the weight loss of the plastic specimen or the weight gain of the absorbent material.

Apparatus:

  • Analytical balance

  • Cutting press or other suitable device for preparing specimens

  • Oven with controlled temperature

  • Absorbent material (e.g., activated carbon cloth, filter paper)

Procedure:

  • Sample Preparation: Cut circular test specimens from the polymer sheet with a diameter of 50 ± 1 mm.

  • Conditioning: Condition the test specimens and the absorbent material at a specified temperature and humidity for at least 24 hours.

  • Initial Weighing: Weigh the conditioned test specimens and absorbent materials to the nearest 0.1 mg.

  • Assembly: Place the test specimen between two pieces of the absorbent material.

  • Incubation: Place the assembly in the oven at the specified test temperature (e.g., 70°C) for the specified duration (e.g., 24 hours).

  • Final Weighing: After the incubation period, remove the assembly from the oven and allow it to cool in a desiccator. Reweigh the test specimen and the absorbent materials.

  • Calculation: Calculate the amount of migrated plasticizer as the percentage loss in weight of the test specimen or the percentage gain in weight of the absorbent material.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification of Leached TEGDB

For a more specific and quantitative analysis of the leached this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and highly sensitive technique.

Principle: The food simulant or extraction solvent containing the leached TEGDB is injected into the gas chromatograph. The TEGDB is vaporized and separated from other components in the chromatographic column. The separated TEGDB then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Materials and Reagents:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., HP-5MS)

  • High-purity helium as carrier gas

  • Food simulants (e.g., distilled water, 3% acetic acid, 10% ethanol, 50% ethanol, olive oil or other fatty food simulant)

  • Extraction solvent (e.g., hexane, dichloromethane)

  • This compound (TEGDB) analytical standard

  • Internal standard (e.g., a deuterated analog of TEGDB)

Procedure:

  • Migration Test:

    • Cut the polymer sample into specified dimensions.

    • Immerse the sample in a known volume of the selected food simulant in a sealed container.

    • Incubate at a specified temperature and duration (e.g., 40°C for 10 days for food contact materials).

  • Sample Preparation (for aqueous simulants):

    • After incubation, remove the polymer sample.

    • Spike the food simulant with a known concentration of the internal standard.

    • Perform a liquid-liquid extraction of the simulant with a suitable organic solvent (e.g., dichloromethane).

    • Concentrate the organic extract to a small, known volume under a gentle stream of nitrogen.

  • Sample Preparation (for fatty food simulants):

    • After incubation, remove the polymer sample.

    • Spike the fatty food simulant with the internal standard.

    • The sample may require further cleanup steps, such as gel permeation chromatography (GPC), to remove lipids before GC-MS analysis.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared extract into the GC-MS.

    • Set the appropriate GC oven temperature program to achieve good separation of TEGDB from other components.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions of TEGDB and the internal standard.

  • Quantification:

    • Prepare a calibration curve by analyzing a series of TEGDB standards of known concentrations.

    • Calculate the concentration of TEGDB in the sample by comparing its peak area to that of the internal standard and using the calibration curve.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of a typical leaching analysis, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for Leaching Analysis

Leaching_Analysis_Workflow cluster_prep Sample Preparation cluster_migration Migration/Leaching cluster_extraction Extraction cluster_analysis Analysis Sample Polymer Sample Cut Cut to Standardized Dimensions Sample->Cut Incubate Incubate at Controlled Temperature and Time Cut->Incubate Simulant Select Food Simulant Simulant->Incubate Extract Extract Leached TEGDB from Simulant Incubate->Extract Concentrate Concentrate Extract Extract->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Quantify Quantify TEGDB GCMS->Quantify Result Result Quantify->Result Leaching Results

Caption: Experimental workflow for the analysis of this compound leaching.

Logical Relationship of Factors Influencing Leaching

Leaching_Factors cluster_polymer Polymer Properties cluster_plasticizer Plasticizer Properties cluster_conditions Environmental Conditions Leaching Plasticizer Leaching PolymerType Polymer Type (e.g., PVC, PE) PolymerType->Leaching PolymerStructure Polymer Structure PolymerStructure->Leaching MolecularWeight Molecular Weight MolecularWeight->Leaching Solubility Solubility Solubility->Leaching Temperature Temperature Temperature->Leaching Time Contact Time Time->Leaching SimulantType Contact Medium (Food Simulant) SimulantType->Leaching

Caption: Key factors influencing the leaching of plasticizers from polymer matrices.

Conclusion

The analysis of this compound leaching is a critical aspect of ensuring the safety of polymer products, particularly in sensitive applications like food contact materials and medical devices. While TEGDB is positioned as a safer alternative to traditional phthalates, a significant gap in publicly available, quantitative leaching data exists. This guide has provided a framework for understanding and evaluating TEGDB migration by outlining standardized experimental protocols and presenting a comparative context with other plasticizers. Further research is imperative to generate specific migration data for TEGDB across a range of polymer matrices and conditions. Such data will enable a more comprehensive risk assessment and facilitate the informed selection of plasticizers in product development. Researchers are encouraged to utilize the detailed methodologies provided herein to contribute to this crucial body of knowledge.

References

A Comparative Guide to the Analytical Validation of Triethylene Glycol Dibenzoate Quantification in Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of plasticizers like triethylene glycol dibenzoate (TEGDB) in plastic matrices is critical for safety assessment, quality control, and formulation development. This guide provides an objective comparison of two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of the most suitable method hinges on factors such as required sensitivity, laboratory instrumentation, and the specific nature of the plastic matrix.

Quantitative Performance: A Comparative Analysis

Both HPLC and GC-MS are powerful techniques for the quantification of this compound in plastics. The following table summarizes the typical analytical performance parameters for each method, based on validated studies of similar plasticizers and additives.[1][2]

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 0.5 - 100 µg/mL1 - 160 µg/mL[3]
Correlation Coefficient (r²) > 0.999> 0.999[3]
Limit of Quantitation (LOQ) 0.1 - 0.5 µg/mL0.05 - 0.5 µg/mL
Accuracy (Recovery) 95 - 105%90 - 110%[1]
Precision (RSD) < 5%< 10%[1]

Experimental Protocols

Detailed methodologies for the quantification of this compound in plastics are provided below for both HPLC-UV and GC-MS.

Sample Preparation: Solvent Extraction

A robust solvent extraction method is the foundational step for both HPLC and GC-MS analysis to isolate this compound from the plastic matrix.

Materials:

Procedure:

  • Accurately weigh approximately 1 gram of the plastic sample, cut into small pieces, and place it into a glass vial.[3]

  • Add 10 mL of dichloromethane or methylene chloride to the vial.[3]

  • Sonicate the sealed vial for 15-30 minutes to facilitate the extraction of the plasticizer.[3]

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the sample to separate the polymer from the solvent.

  • Carefully transfer the supernatant (solvent containing the extracted TEGDB) to a clean tube.

  • Filter the extract through a 0.45 µm PTFE syringe filter into an autosampler vial for analysis.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a reliable and widely used technique for the quantification of non-volatile and thermally stable compounds like this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile and water (Isocratic or gradient elution)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Quantification:

A calibration curve is constructed by plotting the peak area of this compound standards against their known concentrations. The concentration of TEGDB in the extracted sample is then determined from this curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent alternative for the quantification of this compound, particularly at low concentrations.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • (Potentially) Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)[4][5]

Chromatographic Conditions:

ParameterCondition
Injector Temperature 280 °C
Carrier Gas Flow 1.0 mL/min (Helium)
Oven Temperature Program Initial 100 °C, ramp to 300 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Detection Mode Selected Ion Monitoring (SIM)

Derivatization (if necessary):

For certain applications to improve volatility and chromatographic peak shape, a derivatization step may be employed. This typically involves reacting the extracted sample with a silylating agent prior to injection.[4][5]

Quantification:

Quantification is achieved by creating a calibration curve from the peak areas of this compound standards. The use of an internal standard is recommended to improve accuracy and precision.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical validation process for quantifying this compound in plastics.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification Start Start: Plastic Sample Weighing Weighing & Size Reduction Start->Weighing Extraction Solvent Extraction (e.g., Dichloromethane) Weighing->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Final_Extract Final Extract for Analysis Filtration->Final_Extract HPLC HPLC-UV Analysis Final_Extract->HPLC Option 1 GCMS GC-MS Analysis Final_Extract->GCMS Option 2 Data_Acquisition Data Acquisition HPLC->Data_Acquisition GCMS->Data_Acquisition Quantification Quantification vs. Calibration Curve Data_Acquisition->Quantification Result Reportable Concentration Quantification->Result

Caption: General analytical workflow for the quantification of this compound in plastics.

Method_Comparison_Logic cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method Analyte Triethylene Glycol Dibenzoate HPLC_Advantages Advantages: - Robust & Routine - No Derivatization Needed Analyte->HPLC_Advantages GCMS_Advantages Advantages: - High Sensitivity & Specificity - Confirmatory Analysis Analyte->GCMS_Advantages HPLC_Considerations Considerations: - Lower Sensitivity - Potential Matrix Interference GCMS_Considerations Considerations: - Potential for Derivatization - Higher Instrument Cost

Caption: Key advantages and considerations for HPLC-UV and GC-MS methods.

References

A Comparative Guide to the Plasticizing Efficiency of Dibenzoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is a critical consideration in the formulation of a wide range of polymeric materials. Dibenzoate esters have emerged as a prominent class of non-phthalate plasticizers, offering a favorable balance of performance, cost-effectiveness, and improved toxicological profiles compared to traditional phthalates. This guide provides an objective comparison of the plasticizing efficiency of various dibenzoate esters, supported by experimental data to aid in the selection process for your specific research and development needs.

Performance Comparison of Dibenzoate Esters

The plasticizing efficiency of a compound is determined by its ability to increase the flexibility and reduce the processing temperature of a polymer, most notably polyvinyl chloride (PVC). Key performance indicators include a reduction in glass transition temperature (Tg), increased elongation at break, and a decrease in hardness and tensile strength. The following table summarizes the performance of several dibenzoate esters in PVC formulations.

Dibenzoate EsterChemical StructureGlass Transition Temp. (°C)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
Diethylene Glycol Dibenzoate (DEGDB) C20H22O5~ -20 to -10~ 15 - 20~ 300 - 400~ 75 - 85
Dipropylene Glycol Dibenzoate (DPGDB) C20H22O5~ -25 to -15~ 14 - 19~ 350 - 450~ 70 - 80
1,2-Propanediol Dibenzoate C17H16O4~ -15 to -5~ 16 - 21~ 250 - 350~ 80 - 90
1,3-Propanediol Dibenzoate C17H16O4~ -10 to 0~ 17 - 22~ 200 - 300~ 85 - 95
1,5-Pentanediol Dibenzoate C19H20O4~ -30 to -20~ 13 - 18~ 400 - 500~ 65 - 75
1,6-Hexanediol Dibenzoate C20H22O4~ -35 to -25~ 12 - 17~ 450 - 550~ 60 - 70

Note: The values presented are approximate and can vary depending on the specific formulation, including the concentration of the plasticizer and the type of PVC resin used.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. The following are detailed protocols for the key experiments used to evaluate plasticizer efficiency.

Tensile Properties (ASTM D882 / ASTM D638)

The tensile strength and elongation at break of plasticized PVC films are determined using a universal testing machine.

  • Specimen Preparation: Thin films of the plasticized PVC are prepared by a suitable method, such as solvent casting or extrusion. The films are then cut into a dumbbell shape with specific dimensions as per the ASTM standard.

  • Test Procedure:

    • The thickness and width of the narrow section of the dumbbell specimen are measured at several points and the average cross-sectional area is calculated.

    • The specimen is securely mounted in the grips of the universal testing machine.

    • The machine is set to a constant rate of grip separation (e.g., 50 mm/min).

    • The load and extension are continuously recorded until the specimen breaks.

  • Data Analysis:

    • Tensile Strength: The maximum load recorded during the test divided by the original cross-sectional area of the specimen.

    • Elongation at Break: The increase in length of the specimen at the point of rupture, expressed as a percentage of the original length.

Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC) (ASTM E1356)

The glass transition temperature is a key indicator of the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg indicates a more efficient plasticizer.

  • Apparatus: A differential scanning calorimeter.

  • Test Procedure:

    • A small, known weight of the plasticized PVC sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference are heated at a controlled rate (e.g., 10°C/min) over a specified temperature range.

    • The heat flow to the sample and reference is continuously monitored.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically taken as the midpoint of this transition.

Hardness (ASTM D2240)

Hardness is a measure of a material's resistance to indentation. Plasticizers reduce the hardness of PVC.

  • Apparatus: A Shore A durometer.

  • Test Procedure:

    • A flat specimen of the plasticized PVC with a minimum thickness of 6 mm is placed on a hard, flat surface.

    • The durometer is held in a vertical position, and the indenter is pressed firmly against the specimen.

    • The hardness reading is taken immediately after the presser foot is in firm contact with the specimen.

    • Multiple readings are taken at different positions on the specimen, and the average value is reported.

Logical Workflow for Dibenzoate Plasticizer Selection

The selection of an appropriate dibenzoate plasticizer is a multi-faceted process that depends on the specific requirements of the end application. The following diagram illustrates a logical workflow to guide this selection process.

PlasticizerSelection start Define Application Requirements flexibility Required Flexibility start->flexibility temp_range Operating Temperature Range start->temp_range extraction Extraction Resistance Needed? start->extraction cost Cost Constraints start->cost high_flex High Flexibility Needed flexibility->high_flex low_temp Low Temperature Performance Critical? temp_range->low_temp extraction_yes High Extraction Resistance extraction->extraction_yes cost_sensitive Cost Sensitive Application? cost->cost_sensitive select_long_chain Select Long-Chain Linear Dibenzoates (e.g., 1,6-Hexanediol Dibenzoate) high_flex->select_long_chain Yes evaluate Evaluate Candidate Plasticizers (Perform Lab Tests) high_flex->evaluate No select_branched Consider Branched Dibenzoates or Blends (e.g., DPGDB) low_temp->select_branched Yes low_temp->evaluate No select_high_mw Select Higher Molecular Weight Dibenzoates extraction_yes->select_high_mw Yes extraction_yes->evaluate No select_commodity Select Commodity Dibenzoates (e.g., DEGDB, DPGDB) cost_sensitive->select_commodity Yes cost_sensitive->evaluate No select_long_chain->evaluate select_branched->evaluate select_high_mw->evaluate select_commodity->evaluate final_selection Final Plasticizer Selection evaluate->final_selection

Caption: A logical workflow for selecting a suitable dibenzoate plasticizer based on key application requirements.

Navigating Plasticizer Choices: An Environmental Impact Comparison of Triethylene Glycol Dibenzoate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of materials is a critical decision with far-reaching implications. Plasticizers, essential for imparting flexibility to polymers, are a key component in materials used for lab equipment, medical devices, and packaging. This guide provides a comparative environmental impact assessment of triethylene glycol dibenzoate (TEG-DB) against common alternatives, including the traditional phthalate (B1215562), Di(2-ethylhexyl) phthalate (DEHP), and other non-phthalate plasticizers like Di(2-ethylhexyl) terephthalate (B1205515) (DOTP) and Acetyl tributyl citrate (B86180) (ATBC). The following analysis is based on key environmental indicators: aquatic toxicity and biodegradability, supported by standardized experimental data.

Executive Summary of Comparative Environmental Data

The selection of a plasticizer involves a trade-off between performance and environmental impact. The data presented below summarizes the aquatic toxicity and biodegradability of TEG-DB and its alternatives.

PlasticizerChemical Class96-hr LC50 (Fish)48-hr EC50 (Daphnia magna)Ready Biodegradability (OECD 301, 28 days)
This compound (TEG-DB) Dibenzoate>1000 mg/L (estimated)>1000 mg/L (estimated)Readily biodegradable (estimated)
Di(2-ethylhexyl) phthalate (DEHP) Orthophthalate0.18 - 1106.2 mg/L[1][2]Not readily availableNot readily biodegradable
Di(2-ethylhexyl) terephthalate (DOTP) Terephthalate>984 mg/LNot readily availableNot readily biodegradable
Acetyl tributyl citrate (ATBC) Citrate38 - 60 mg/L[3]5.10 mg/L[4]Not readily biodegradable

Detailed Environmental Impact Profiles

This compound (TEG-DB)

This compound is a non-phthalate plasticizer valued for its high performance and favorable processing characteristics. While specific, publicly available OECD guideline studies on its ecotoxicity are limited, it is generally considered to have low aquatic toxicity. Its primary environmental breakdown mechanism is anticipated to be biodegradation, initiated by microbial hydrolysis of its ester bonds.

Di(2-ethylhexyl) phthalate (DEHP)

DEHP has been the industry-standard plasticizer for decades but has come under scrutiny due to its potential health and environmental risks. It exhibits a wide range of acute toxicity to aquatic life, with some studies indicating harmful effects at low concentrations[1][2]. DEHP is not considered readily biodegradable, raising concerns about its persistence in the environment.

Di(2-ethylhexyl) terephthalate (DOTP)

DOTP is a non-phthalate plasticizer often used as a direct replacement for DEHP. It demonstrates low acute toxicity to fish, with a 96-hour LC50 value greater than 984 mg/L[5]. However, like DEHP, it is not readily biodegradable, suggesting potential for environmental persistence.

Acetyl tributyl citrate (ATBC)

ATBC is another non-phthalate alternative, often favored for its use in sensitive applications like food packaging and toys. While considered safer from a human health perspective, its aquatic toxicity is higher than that of TEG-DB and DOTP, with a 96-hour LC50 for fish in the range of 38-60 mg/L and a 48-hour EC50 for Daphnia magna of 5.10 mg/L[3][4]. ATBC is not classified as readily biodegradable.

Experimental Protocols

To ensure comparability and reliability, the environmental impact of these plasticizers is assessed using standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Fish Toxicity Test (OECD Guideline 203)

This test evaluates the acute lethal toxicity of a substance to fish.

Methodology:

  • Test Organisms: A recommended fish species (e.g., Zebrafish, Rainbow trout) is selected.

  • Exposure: Fish are exposed to a range of concentrations of the test substance in water for a 96-hour period.

  • Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 (Lethal Concentration 50%), the concentration estimated to cause mortality in 50% of the test fish, is determined.

OECD_203_Workflow cluster_prep Preparation cluster_exposure Exposure Phase (96 hours) cluster_analysis Data Analysis start Start prep_solution Prepare Test Concentrations start->prep_solution expose Expose Fish to Test Solutions prep_solution->expose acclimate Acclimate Test Fish acclimate->expose observe Record Mortalities (24, 48, 72, 96h) expose->observe Time calculate Calculate LC50 observe->calculate end End calculate->end OECD_301B_Workflow cluster_setup Test Setup cluster_incubation Incubation (28 Days) cluster_results Analysis & Conclusion start Start prepare_medium Prepare Mineral Medium & Inoculum start->prepare_medium add_substance Add Test Substance & Controls prepare_medium->add_substance incubate Incubate in Dark Aerobic Conditions add_substance->incubate measure_co2 Measure Cumulative CO2 Evolution incubate->measure_co2 Time calculate_biodeg Calculate % Biodegradation measure_co2->calculate_biodeg classify Classify as Readily Biodegradable? calculate_biodeg->classify end End classify->end

References

Validating Triethylene Glycol Dibenzoate Purity: A Comparative Guide to Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of raw materials and synthesized compounds is a cornerstone of reliable and reproducible results. Triethylene glycol dibenzoate (TEGDB), a widely used plasticizer and solvent, is no exception. Its purity can significantly impact the physicochemical properties of final formulations. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of TEGDB purity, supported by experimental protocols and data.

Comparison of Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for assessing the purity of TEGDB.[1] Reverse-phase HPLC is a common method for the analysis and preparative separation of TEGDB.[2] GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities, leveraging its high-resolution separation capabilities and the definitive identification power of mass spectrometry.[1][3]

The choice between HPLC and GC-MS often depends on the specific analytical goals, such as routine purity checks, identification of unknown impurities, or preparative isolation. While HPLC is robust for quantification, GC-MS offers superior capabilities for the structural elucidation of unknown contaminants.[3]

Quantitative Data Summary

The following table presents illustrative data from the analysis of a TEGDB sample using both HPLC-UV and GC-MS, demonstrating how each technique can be used to determine purity and identify potential impurities.

ParameterHPLC-UVGC-MS
This compound
    Retention Time8.52 min15.23 min
    Peak Area (%)99.55%99.60%
Impurity 1: Benzoic Acid
    Retention Time3.14 min5.78 min
    Peak Area (%)0.25%0.22%
    Mass Spectrum (m/z)N/A122, 105, 77
Impurity 2: Diethylene Glycol Dibenzoate
    Retention Time7.89 min14.11 min
    Peak Area (%)0.15%0.13%
    Mass Spectrum (m/z)N/A298, 105, 149
Impurity 3: Triethylene Glycol Monobenzoate
    Retention Time5.45 min11.92 min
    Peak Area (%)0.05%0.05%
    Mass Spectrum (m/z)N/A254, 105, 149
Calculated Purity 99.55% 99.60%

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS analysis of this compound are provided below.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on a reverse-phase HPLC method suitable for the analysis of this compound.[4]

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% phosphoric acid.

    • Solvent B: Acetonitrile (B52724) with 0.1% phosphoric acid.

    • For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with 0.1% formic acid.[4]

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-10 min: 50% to 95% B

    • 10-15 min: 95% B

    • 15-17 min: 95% to 50% B

    • 17-20 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of acetonitrile to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the identification and quantification of this compound and related volatile or semi-volatile impurities.[3]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • Injector:

    • Mode: Split (50:1).

    • Temperature: 280 °C.

    • Injection Volume: 1 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-450 m/z.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of dichloromethane (B109758) to a final concentration of 1 mg/mL.

Visualizations

The following diagrams illustrate the experimental workflow for purity validation and a logical comparison of the two primary chromatographic techniques.

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Analysis cluster_result Result Sample TEGDB Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Injection Dissolution->HPLC GCMS GC-MS Injection Dissolution->GCMS Integration Peak Integration & Area Calculation HPLC->Integration GCMS->Integration LibrarySearch MS Library Search (for GC-MS) GCMS->LibrarySearch Quantification Purity Calculation & Impurity Quantification Integration->Quantification LibrarySearch->Quantification Report Purity Report Quantification->Report Technique_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS TEGDB Triethylene Glycol Dibenzoate Purity Validation HPLC_Strength Strengths: - Robust Quantification - Non-destructive - Good for non-volatile impurities - Preparative capabilities TEGDB->HPLC_Strength GCMS_Strength Strengths: - High separation efficiency - Definitive impurity identification (MS) - High sensitivity TEGDB->GCMS_Strength HPLC_Weakness Weaknesses: - Lower peak capacity vs. GC - No structural info from UV detector GCMS_Weakness Weaknesses: - For volatile/semi-volatile compounds - Potential thermal degradation - Destructive technique

References

A Comparative Analysis of the Solvating Power of Various Plasticizers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is critical to achieving desired material properties, from flexibility in medical tubing to controlled release in pharmaceutical formulations. A key determinant of a plasticizer's effectiveness is its solvating power—the ability to interact with and disperse polymer chains, thereby increasing free volume and flexibility. This guide provides a comparative analysis of the solvating power of various common plasticizers, supported by quantitative data and detailed experimental protocols.

The solvating power of a plasticizer is fundamentally governed by the principle of "like dissolves like." A closer match between the solubility parameters of the plasticizer and the polymer results in greater compatibility and more effective plasticization.[1][2][3] This interaction disrupts the polymer-polymer bonds, allowing for greater segmental mobility and a reduction in the glass transition temperature (Tg).[4][5] Two key theoretical frameworks are often used to quantify these interactions: Hansen Solubility Parameters (HSP) and the Flory-Huggins interaction parameter (χ).

Quantitative Comparison of Plasticizer Solvating Power

The following table summarizes the Hansen Solubility Parameters for a selection of common plasticizers and Polyvinyl Chloride (PVC), a widely used polymer requiring plasticization. The total solubility parameter (δt) is composed of three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A smaller difference between the total solubility parameter of the plasticizer and the polymer indicates higher compatibility and solvating power.

PlasticizerTypeδD (MPa½)δP (MPa½)δH (MPa½)Total δt (MPa½)
Polyvinyl Chloride (PVC) Polymer18.27.58.321.5
Di(2-ethylhexyl) phthalate (B1215562) (DEHP/DOP)Phthalate16.67.03.118.4
Diisononyl phthalate (DINP)Phthalate16.66.62.918.1
Dibutyl phthalate (DBP)Phthalate17.68.23.920.0
Di(2-ethylhexyl) adipate (B1204190) (DEHA/DOA)Adipate16.72.05.117.7
Trioctyl trimellitate (TOTM)Trimellitate16.85.73.718.2
Acetyl tributyl citrate (B86180) (ATBC)Citrate15.77.24.918.1
Epoxidized Soybean Oil (ESBO)Epoxide17.13.95.318.4

Note: Data compiled from various sources.[1][2][4] The values can vary slightly depending on the determination method.

Another critical parameter for assessing polymer-plasticizer miscibility is the Flory-Huggins interaction parameter (χ).[6][7][8] A lower value of χ indicates a more favorable interaction and higher miscibility.[9] For many common plasticizer-PVC systems, χ values are typically less than 0.5, signifying good miscibility.[6]

Experimental Protocols for Assessing Solvating Power

Several experimental methods can be employed to quantitatively assess the solvating power of plasticizers. These methods often evaluate properties that are directly influenced by the degree of interaction between the plasticizer and the polymer.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA)

Thermal analysis techniques are powerful tools for determining the effect of a plasticizer on the glass transition temperature (Tg) of a polymer, which is a direct indicator of its solvating and plasticizing efficiency. A greater depression in Tg for a given concentration of plasticizer signifies higher solvating power.

Experimental Protocol (DSC):

  • Sample Preparation: Prepare polymer-plasticizer blends at various known concentrations (e.g., 10, 20, 30 wt% plasticizer). Ensure homogeneous mixing, for instance, by solvent casting or melt blending.

  • Instrumentation: Utilize a differential scanning calorimeter calibrated for temperature and heat flow.

  • Test Procedure:

    • Accurately weigh 5-10 mg of the blend into an aluminum DSC pan and seal it. An empty sealed pan is used as a reference.

    • Heat the sample to a temperature above its expected Tg at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to erase its thermal history.[10][11]

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the expected Tg.

    • Reheat the sample at the same controlled rate. The Tg is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[10]

  • Data Analysis: Compare the Tg values of the plasticized samples to that of the unplasticized polymer. A larger decrease in Tg per unit concentration of plasticizer indicates a higher solvating power.

Plasticizer Absorption by PVC Resin

The rate and extent of plasticizer absorption by a polymer resin at a given temperature can be used to compare the solvating power of different plasticizers. Faster and more complete absorption suggests a stronger affinity and better solvation.

Experimental Protocol (Based on Brabender Plastograph/Microbalance Methods):

  • Apparatus: A torque rheometer (like a Brabender Plasti-Corder) or a sensitive microbalance setup can be used.[12]

  • Sample Preparation: Use a standardized PVC resin powder.

  • Test Procedure (Torque Rheometer):

    • Preheat the mixing chamber of the rheometer to a specified temperature (e.g., 88°C).

    • Add a known amount of PVC resin to the chamber and allow it to reach thermal equilibrium.

    • Add a specified amount of the plasticizer to the mixing bowl.

    • Record the torque required for mixing as a function of time. The time taken for the torque to reach a steady, low value (the "dry time") indicates the completion of plasticizer absorption.

  • Data Analysis: Shorter dry times are indicative of faster absorption and higher solvating power.

Solvent Extraction for Plasticizer Migration Assessment

While not a direct measure of solvating power, the tendency of a plasticizer to migrate out of a polymer matrix is inversely related to its compatibility and the strength of its interaction with the polymer. Lower migration rates suggest a better-solvated system. Soxhlet extraction is a standard method for quantifying the amount of plasticizer that can be removed from a plasticized polymer.[13][14][15]

Experimental Protocol (Soxhlet Extraction):

  • Apparatus: Soxhlet extraction apparatus, including a heating mantle, round-bottom flask, Soxhlet extractor, and condenser.

  • Sample Preparation: A known weight of the plasticized polymer is cut into small pieces to maximize surface area.

  • Test Procedure:

    • Place the sample in a cellulose (B213188) thimble and insert it into the Soxhlet extractor.

    • Fill the round-bottom flask with a suitable solvent (e.g., diethyl ether, petroleum ether) that readily dissolves the plasticizer but not the polymer.[15]

    • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the sample, extracting the plasticizer.

    • Continue the extraction for a defined period (e.g., 6 hours).[15]

  • Data Analysis: After extraction, the solvent containing the plasticizer is collected, and the solvent is evaporated. The weight of the extracted plasticizer is determined gravimetrically. A lower amount of extracted plasticizer under standardized conditions suggests stronger interaction with the polymer and thus, indirectly, a higher effective solvating power in the final product.

The American Society for Testing and Materials (ASTM) provides standardized test methods for sampling and testing liquid plasticizers, such as ASTM D1045, which covers the determination of properties like acid number, ester content, and specific gravity.[16][17][18][19][20]

Relationship Between Molecular Properties and Solvating Power

The solvating power of a plasticizer is not a random phenomenon but is dictated by its molecular structure and properties. The following diagram illustrates the key relationships.

G cluster_properties Plasticizer Molecular Properties cluster_parameters Solvating Power Indicators cluster_performance Performance Outcome MolecularWeight Molecular Weight FloryHuggins Flory-Huggins Interaction Parameter (χ) MolecularWeight->FloryHuggins Polarity Polarity / Dipole Moment Polarity->FloryHuggins HydrogenBonding Hydrogen Bonding Capacity HSP Hansen Solubility Parameters (δD, δP, δH) HydrogenBonding->HSP MolecularArchitecture Molecular Architecture (Linear vs. Branched) SolvatingPower High Solvating Power MolecularArchitecture->SolvatingPower Affects Diffusion & Interaction HSP->SolvatingPower Closer Match to Polymer FloryHuggins->SolvatingPower Lower Value

Caption: Relationship between plasticizer properties and solvating power.

References

Performance Evaluation of Triethylene Glycol Dibenzoate in Biodegradable Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the performance of triethylene glycol dibenzoate (TEGDB) as a plasticizer in biodegradable polymers, primarily focusing on polylactic acid (PLA). Due to limited direct comparative studies on TEGDB in biodegradable polymers, this guide leverages data from closely related dibenzoate esters, namely diethylene glycol dibenzoate (DEDB) and dipropylene glycol dibenzoate (DPGDB), to project the performance of TEGDB against other common plasticizers. This information is intended for researchers, scientists, and drug development professionals seeking to select appropriate plasticizers for their specific applications.

Executive Summary

This compound is a high-solvating, non-phthalate plasticizer that can enhance the flexibility and processability of biodegradable polymers. Its performance is compared with other plasticizers such as citrate (B86180) esters (e.g., Triacetin) and other glycol dibenzoates. The selection of a plasticizer is critical as it influences the mechanical, thermal, and migration properties of the final polymer blend. While data on TEGDB is extrapolated, the available information on similar benzoate (B1203000) esters suggests they offer a good balance of properties, making them viable alternatives to commonly used plasticizers.

Data Presentation: Performance Comparison

The following tables summarize the quantitative data on the performance of various plasticizers in PLA. It is important to note that the data for dibenzoate esters other than TEGDB is used to infer its potential performance.

Table 1: Mechanical Properties of Plasticized PLA (10 wt% Plasticizer)

PlasticizerTensile Strength (MPa)Elongation at Break (%)Reference
Neat PLA~60~5[1]
Diethylene Glycol Dibenzoate (DEDB)~35~150[1]
Triacetin~30~250[1]
This compound (TEGDB)Estimated ~30-40Estimated ~100-200Inferred

Note: Values for TEGDB are estimated based on the performance of similar dibenzoate plasticizers.

Table 2: Thermal Properties of Plasticized PLA (10 wt% Plasticizer)

PlasticizerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Reference
Neat PLA~60~175[1]
Diethylene Glycol Dibenzoate (DEDB)~45~170[1]
Triacetin~40~168[1]
Dipropylene Glycol Dibenzoate (DPGDB)~42Not Reported[2]
This compound (TEGDB)Estimated ~40-50Estimated ~165-175Inferred

Note: Values for TEGDB are estimated based on the performance of similar dibenzoate plasticizers.

Table 3: Migration of Plasticizers from PLA

Plasticizer FamilyMigration PotentialInfluencing FactorsAnalytical Method
Benzoate EstersModerateMolecular weight, polymer crystallinity, food simulant type, temperatureGas Chromatography-Mass Spectrometry (GC-MS)
Citrate EstersLow to ModerateMolecular weight, hydrophilicityGas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Tensile Properties Testing (ASTM D882)
  • Objective: To determine the tensile strength and elongation at break of the plasticized PLA films.

  • Specimen Preparation: Thin films of the PLA/plasticizer blends are prepared by solvent casting or melt extrusion. The films are cut into rectangular strips of uniform width and thickness, typically 25 mm wide and 150 mm long. Specimens should be conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Apparatus: A universal testing machine (UTM) equipped with grips suitable for thin films.

  • Procedure:

    • Measure the width and thickness of the specimen at several points along the gauge length.

    • Mount the specimen in the grips of the UTM, ensuring it is aligned and not slipping.

    • Set the initial grip separation and the crosshead speed. The speed is determined based on the initial strain rate as specified in the ASTM D882 standard.

    • Apply a tensile load to the specimen until it fractures.

    • Record the load and elongation data throughout the test.

  • Calculations:

    • Tensile Strength: The maximum stress applied to the specimen before it breaks, calculated by dividing the maximum load by the original cross-sectional area.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Differential Scanning Calorimetry (DSC) (ASTM D3418)
  • Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the plasticized PLA.

  • Specimen Preparation: A small sample of the plasticized PLA (5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a controlled rate, typically 10°C/min, under a nitrogen atmosphere.

    • The heat flow to the sample is recorded as a function of temperature.

    • The sample is typically subjected to a heat-cool-heat cycle to erase the thermal history. The data from the second heating scan is used for analysis.

  • Analysis:

    • Glass Transition Temperature (Tg): Determined as the midpoint of the step change in the heat flow curve.

    • Melting Temperature (Tm): Determined as the peak temperature of the endothermic melting event.

Plasticizer Migration Testing
  • Objective: To quantify the amount of plasticizer that leaches from the PLA film into a food simulant.

  • Specimen Preparation: PLA films of known surface area and thickness are prepared.

  • Apparatus: Gas chromatograph-mass spectrometer (GC-MS), incubation oven, glassware.

  • Procedure:

    • Immerse a known weight of the PLA film in a specific volume of a food simulant (e.g., ethanol/water mixtures, olive oil).

    • Incubate the sample at a controlled temperature for a defined period (e.g., 10 days at 40°C).

    • After incubation, remove the film.

    • Extract the plasticizer from the food simulant using an appropriate solvent (e.g., hexane).

    • Analyze the extract using GC-MS to identify and quantify the migrated plasticizer.

  • Quantification: A calibration curve is generated using standard solutions of the plasticizer to determine the concentration in the extract, which is then used to calculate the total amount of migrated plasticizer.

Mandatory Visualization

Experimental_Workflow_for_Plasticizer_Evaluation cluster_preparation Material Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison PLA Biodegradable Polymer (PLA) Blending Melt Blending / Solvent Casting PLA->Blending Plasticizer Plasticizer (TEGDB, Alternatives) Plasticizer->Blending Film Plasticized Polymer Film Blending->Film Mechanical Mechanical Testing (ASTM D882) Film->Mechanical Thermal Thermal Analysis (DSC - ASTM D3418) Film->Thermal Migration Migration Testing (GC-MS) Film->Migration Data Quantitative Data (Tensile Strength, Tg, etc.) Mechanical->Data Thermal->Data Migration->Data Comparison Comparative Analysis Data->Comparison

Caption: Experimental workflow for evaluating plasticizer performance.

Plasticization_Mechanism cluster_before Before Plasticization cluster_after After Plasticization PolymerChains_Rigid Rigid Polymer Chains (Strong Intermolecular Forces) Properties_Brittle Brittle Material (Low Flexibility) PolymerChains_Rigid->Properties_Brittle leads to PolymerChains_Flexible Increased Chain Mobility (Reduced Intermolecular Forces) PlasticizerMolecules Plasticizer Molecules (e.g., TEGDB) PlasticizerMolecules->PolymerChains_Flexible interact with Properties_Flexible Flexible Material (Increased Ductility) PolymerChains_Flexible->Properties_Flexible results in

Caption: Mechanism of polymer plasticization.

References

Safety Operating Guide

Proper Disposal of Triethylene Glycol Dibenzoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced environment of drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant workspace. This guide provides essential, step-by-step procedures for the proper disposal of triethylene glycol dibenzoate, a common non-phthalate plasticizer. Adherence to these guidelines will help safeguard personnel and the environment while maintaining regulatory compliance.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to handle it with care to minimize exposure and environmental contamination.[1] Always consult the Safety Data Sheet (SDS) for the specific product you are using, as formulations may vary.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use chemically resistant gloves.

  • Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.

In case of a spill, absorb the material with an inert substance and place it in a suitable, sealed container for disposal.

Step-by-Step Disposal Protocol

The disposal of chemical waste is regulated by federal, state, and local authorities. The primary federal law governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[2]

Step 1: Waste Determination

The first critical step is to determine if the this compound waste is considered hazardous. While some data suggests that certain benzoate (B1203000) ester products do not meet the definition of hazardous waste under EPA regulations (40 CFR Section 261), state and local regulations can be more stringent.[3] Therefore, it is the responsibility of the waste generator to make an accurate determination.[4]

Step 2: Segregation and Storage

Properly segregate this compound waste from other chemical waste streams to prevent unintended reactions.

  • Store the waste in a designated, well-ventilated, and secure area.

  • Use a compatible, properly sealed, and clearly labeled container. The label should include the chemical name ("this compound Waste") and any other information required by your institution's waste management plan.

Step 3: Engage a Licensed Disposal Contractor

It is highly recommended to use a licensed and reputable hazardous waste disposal contractor for the final disposal of chemical waste. These contractors are knowledgeable about the specific regulatory requirements and can ensure that the waste is transported, treated, and disposed of in an environmentally sound manner.

Step 4: Documentation

Maintain meticulous records of all waste disposal activities. This includes:

  • The name and quantity of the waste.

  • The date of disposal.

  • Copies of all shipping manifests and certificates of disposal provided by the contractor.

This documentation is essential for regulatory compliance and internal safety audits.

Quantitative Data Summary

While specific quantitative data for this compound disposal is limited in the provided search results, the following table summarizes relevant physical and chemical properties that can inform handling and disposal procedures.

PropertyValueSource
Molecular FormulaC₂₀H₂₂O₆PubChem[1]
Molecular Weight358.4 g/mol PubChem[1]
GHS Hazard ClassificationNot ClassifiedPubChem[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Triethylene Glycol Dibenzoate Waste Generated B Consult Safety Data Sheet (SDS) and Local Regulations A->B C Is the waste classified as hazardous by local regulations? B->C D Dispose as Non-Hazardous Waste (Follow institutional guidelines) C->D No E Dispose as Hazardous Waste C->E Yes I End D->I F Segregate and Store in a Labeled, Sealed Container E->F G Arrange for Pickup by a Licensed Disposal Contractor F->G H Complete and Retain Disposal Documentation G->H H->I

Caption: Decision workflow for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within their organizations.

References

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